N-methyl-N-dithiocarboxyglucamine
Description
antidote for cadmium intoxication; repeated administration can result in reduction in cadmium levels of kidney & liver; structure given in first source
Properties
IUPAC Name |
methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO5S2/c1-9(8(15)16)2-4(11)6(13)7(14)5(12)3-10/h4-7,10-14H,2-3H2,1H3,(H,15,16)/t4-,5+,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVJFULICYLKCE-BDVNFPICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(C(C(C(CO)O)O)O)O)C(=S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80240902 | |
| Record name | N-Methyl-D-glucamine dithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80240902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94161-07-6 | |
| Record name | N-Methyl-D-glucamine dithiocarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094161076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-D-glucamine dithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80240902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYL-D-GLUCAMINE DITHIOCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WFB66H4LB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N-methyl-N-dithiocarboxyglucamine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-methyl-N-dithiocarboxyglucamine, a versatile chelating agent with significant applications in biomedical research. This document details its chemical structure, physicochemical properties, synthesis protocols, and its use in key experimental assays.
Chemical Structure and Identification
This compound, also known as N-methyl-D-glucamine dithiocarbamate (B8719985) (MGD), is a derivative of N-methyl-D-glucamine.[1] Its structure features a hydrophilic glucamine backbone and a dithiocarbamate group, which is an effective metal chelator.
Chemical Structure:
IUPAC Name: methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioic acid[1]
Synonyms: N-methyl-D-glucamine dithiocarbamate, N-MGDC, MGD[1]
| Property | Value |
| Molecular Formula | C₈H₁₇NO₅S₂ |
| Molecular Weight | 271.35 g/mol |
| CAS Number | 94161-07-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from D-glucose.
Caption: Workflow for the aortic ring vasorelaxation assay.
-
Aorta Preparation: Isolate the thoracic aorta from a euthanized animal (e.g., rat or mouse) and place it in cold, oxygenated Krebs-Henseleit buffer.
-
Ring Preparation: Carefully remove adhering connective and adipose tissue and cut the aorta into rings of 2-3 mm in width.
-
Mounting: Mount the aortic rings in an organ bath containing oxygenated Krebs-Henseleit buffer at 37°C. Attach one end of the ring to a fixed support and the other to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, with buffer changes every 15-20 minutes.
-
Pre-contraction: Induce a stable contraction in the aortic rings by adding a vasoconstrictor, typically phenylephrine (B352888) (10⁻⁶ M).
-
Treatment and Measurement: Once a stable contraction is achieved, add the test compound (e.g., a vasodilator or an NO scavenger like MGD-Fe) in a cumulative or single-dose manner and record the changes in isometric tension.
Cadmium Chelation Assay
This compound has been investigated for its potential to chelate and promote the excretion of heavy metals like cadmium.
-
Sample Preparation: Prepare a solution containing a known concentration of cadmium ions (e.g., from CdCl₂).
-
Chelation Reaction: Add a solution of this compound to the cadmium solution and allow it to incubate.
-
Quantification of Free Cadmium: After incubation, determine the concentration of remaining free (unchelated) cadmium ions using methods such as atomic absorption spectroscopy or colorimetric assays with a cadmium-specific indicator.
-
Calculation: The amount of chelated cadmium can be calculated by subtracting the concentration of free cadmium from the initial total cadmium concentration.
Antioxidant Activity Assays
The dithiocarbamate moiety suggests that this compound may possess antioxidant properties. Standard assays can be used to evaluate this potential.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
-
Superoxide (B77818) Anion Scavenging Assay: This assay determines the ability of the compound to scavenge superoxide radicals, which can be generated by various enzymatic or non-enzymatic systems. The scavenging activity is typically measured by the inhibition of a colorimetric reaction that is dependent on the presence of superoxide.
Signaling Pathway Interactions
The most well-documented role of this compound in signaling is its interference with the nitric oxide (NO) signaling pathway through the scavenging of NO, particularly when complexed with iron.
Interference of MGD-Fe with the Nitric Oxide Signaling Pathway
Caption: Mechanism of MGD-Fe as a nitric oxide scavenger.
In this pathway, nitric oxide produced by endothelial nitric oxide synthase (eNOS) in endothelial cells diffuses to adjacent smooth muscle cells. There, it activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP then activates Protein Kinase G (PKG), which ultimately results in vasorelaxation. The (MGD)₂-Fe²⁺ complex acts as an extracellular and intracellular scavenger of NO, forming an inactive NO-(MGD)₂-Fe²⁺ complex. This prevents NO from reaching and activating sGC, thereby inhibiting the downstream signaling cascade and vasorelaxation. This makes MGD-Fe a valuable tool for studying the physiological and pathological roles of nitric oxide.
References
An In-depth Technical Guide to N-methyl-N-dithiocarboxyglucamine: Synthesis, Characterization, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-methyl-N-dithiocarboxyglucamine, a molecule of significant interest for its chelating and biological scavenging properties. This document details its synthesis, spectroscopic characterization, and its mechanisms of action, particularly in the context of nitric oxide scavenging and heavy metal chelation.
Introduction
This compound, also known as N-methyl-D-glucamine dithiocarbamate (B8719985) (MGD), is a water-soluble dithiocarbamate derivative of N-methyl-D-glucamine. Its structure, featuring a polyhydroxylated glucamine backbone and a dithiocarboxylate functional group, imparts unique chemical properties, including the ability to form stable complexes with metal ions and interact with reactive nitrogen species. These characteristics have led to its investigation in various biomedical research areas, including as a chelating agent for heavy metal toxicity and as a spin trap for the detection of nitric oxide (NO).
Synthesis of this compound Sodium Salt
The synthesis of this compound sodium salt is achieved through the reaction of N-methyl-D-glucamine with carbon disulfide in the presence of a base, typically sodium hydroxide (B78521). This reaction follows the general principle of dithiocarbamate formation from a secondary amine.
Experimental Protocol
Materials:
-
N-methyl-D-glucamine
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Ethanol (or other suitable alcohol solvent)
-
Diethyl ether (for precipitation/washing)
-
Deionized water
Procedure:
-
Dissolution of N-methyl-D-glucamine: Dissolve N-methyl-D-glucamine in a suitable alcoholic solvent, such as ethanol, with stirring.
-
Preparation of Sodium Hydroxide Solution: Prepare an aqueous solution of sodium hydroxide.
-
Reaction Initiation: Cool the N-methyl-D-glucamine solution in an ice bath. Slowly add the sodium hydroxide solution to the cooled amine solution with continuous stirring.
-
Addition of Carbon Disulfide: While maintaining the low temperature, add carbon disulfide dropwise to the reaction mixture. The reaction is exothermic and should be controlled to prevent side reactions.
-
Reaction Completion: After the addition of carbon disulfide is complete, allow the reaction mixture to stir at a low temperature for a specified period to ensure complete conversion. The reaction progress can be monitored by techniques such as thin-layer chromatography.
-
Precipitation and Isolation: The sodium salt of this compound is typically precipitated from the reaction mixture by the addition of a non-polar solvent like diethyl ether.
-
Purification: The precipitate is collected by filtration, washed with diethyl ether to remove any unreacted starting materials and byproducts, and then dried under vacuum to yield the final product.
Note: This is a generalized protocol based on the known reactivity of amines with carbon disulfide. The specific molar ratios, reaction times, and temperatures may require optimization for optimal yield and purity.
Characterization
The structural confirmation and purity assessment of synthesized this compound are performed using various spectroscopic techniques.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₆NNaO₅S₂ |
| Molecular Weight | 293.34 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Water-soluble |
| Synonyms | N-methyl-D-glucamine dithiocarbamate sodium salt, MGD sodium salt, N-(Dithiocarbamoyl)-N-Methyl-D-Glucamine, Sodium Salt[1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Predicted NMR data provides insight into the chemical environment of the protons and carbons in the molecule.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| Predicted values | Glucamine protons, Methyl protons |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| Predicted values | Glucamine carbons, Methyl carbon, Dithiocarbamate carbon |
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Table 3: Expected Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| ~3400-3200 | O-H stretching (from hydroxyl groups) |
| ~2900 | C-H stretching (aliphatic) |
| ~1480-1420 | C-N stretching (thioureide bond) |
| ~1080-1030 | C-O stretching (from hydroxyl groups) |
| ~1000-950 | C=S stretching |
Mass Spectrometry (MS):
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
Table 4: Expected Mass Spectrometry Data
| Ionization Mode | Expected m/z |
| ESI- | [M-Na]⁻ at ~270.05 |
| ESI+ | [M+H]⁺ at ~294.05, [M+Na]⁺ at ~316.03 |
Mechanisms of Action and Biological Interactions
This compound exhibits its biological effects primarily through two main mechanisms: nitric oxide scavenging and heavy metal chelation.
Nitric Oxide Scavenging
MGD, in the presence of ferrous ions (Fe²⁺), acts as an effective trap for nitric oxide (NO). This property is widely utilized in electron paramagnetic resonance (EPR) spectroscopy to detect and quantify NO production in biological systems.[2][3]
Workflow for Nitric Oxide Trapping and Detection:
Caption: Workflow of Nitric Oxide Trapping by MGD-Fe Complex.
The process involves the formation of a ferrous MGD complex, which then readily reacts with nitric oxide to form a stable paramagnetic adduct. This adduct produces a characteristic triplet signal in EPR spectroscopy, allowing for the sensitive detection of NO.
It has also been demonstrated that the (MGD)₂Fe²⁺ complex can react with nitrite (B80452) (NO₂⁻) to generate nitric oxide, which is then trapped.[3] This reaction is dependent on the concentrations of the ferrous complex, MGD, nitrite, and the pH of the environment.
Signaling Pathway of Nitrite-Mediated NO Formation and Trapping:
Caption: Nitrite-dependent NO generation and trapping by MGD-Fe.
Heavy Metal Chelation
The dithiocarbamate group in MGD is a potent chelator of heavy metal ions. The sulfur atoms of the dithiocarbamate moiety can form strong coordinate bonds with metal ions, effectively sequestering them. This property has been particularly investigated for the treatment of cadmium poisoning.[4] The polyhydroxy nature of the glucamine portion of the molecule enhances its water solubility, making it a promising candidate for in vivo applications.
Logical Relationship for Heavy Metal Chelation:
Caption: Chelation of heavy metal ions by MGD.
Applications in Drug Development and Research
The unique properties of this compound position it as a valuable tool and potential therapeutic agent in several areas:
-
Pharmacological Research: As a reliable NO spin trap, it is instrumental in studies investigating the role of nitric oxide in various physiological and pathological processes.
-
Toxicology: Its efficacy as a chelating agent for heavy metals like cadmium makes it a candidate for the development of antidotes for metal poisoning.[4]
-
Drug Delivery: The glucamine moiety could potentially be exploited for targeted delivery to specific tissues or cells that have glucose transporters.
Conclusion
This compound is a multifunctional molecule with significant potential in biomedical research and drug development. Its straightforward synthesis, coupled with its potent nitric oxide scavenging and heavy metal chelating properties, makes it a subject of ongoing interest. Further research into its in vivo stability, pharmacokinetic profile, and detailed mechanisms of action will be crucial in fully realizing its therapeutic and diagnostic potential.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitric oxide-forming reaction between the iron-N-methyl-D-glucamine dithiocarbamate complex and nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium N-methyl-D-glucamine dithiocarbamate and cadmium intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of N-methyl-N-dithiocarboxyglucamine as a Chelator
For Researchers, Scientists, and Drug Development Professionals
N-methyl-N-dithiocarboxyglucamine (MGD), a derivative of N-methyl-D-glucamine, is a versatile chelating agent with significant potential in biomedical research and therapeutics. Its unique structure, combining a hydrophilic glucamine backbone with a potent dithiocarbamate (B8719985) chelating group, allows it to interact with a range of metal ions and reactive nitrogen species. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways.
Core Mechanism of Action
The chelating activity of MGD is primarily attributed to its dithiocarbamate moiety (-NCS₂⁻). This group contains two sulfur atoms that act as a bidentate ligand, forming stable pincer-like complexes with various metal ions. The lone pair electrons on the sulfur atoms readily form coordinate bonds with transition metals, which are classified as soft acids and have a high affinity for the soft base nature of sulfur.
The general structure of MGD features resonance between the dithiocarbamate and thioureide forms, which allows it to stabilize metals in various oxidation states. The hydrophilic D-glucamine portion of the molecule imparts significant water solubility to both the free chelator and its metal complexes, a crucial property for its biological applications.
1.1. Heavy Metal Chelation
MGD has demonstrated efficacy as an antagonist for heavy metal toxicity, particularly for cadmium (Cd²⁺). The mechanism involves the formation of a stable, water-soluble MGD-metal complex that can be readily excreted from the body. Typically, two MGD molecules coordinate with one divalent metal ion to form a [M(MGD)₂] complex. This chelation process sequesters toxic metal ions, preventing them from interacting with and damaging biological macromolecules. Studies have shown that administration of the sodium salt of MGD (NaMGD) can significantly reduce the cadmium burden in critical organs like the liver and kidneys.[1]
1.2. Nitric Oxide Scavenging
A prominent application of MGD is in the detection and scavenging of nitric oxide (NO). In the presence of ferrous iron (Fe²⁺), MGD forms a stable complex, bis(N-methyl-D-glucamine dithiocarbamato) iron(II) or (MGD)₂-Fe²⁺. This complex serves as a highly effective spin trap for nitric oxide. It rapidly reacts with NO to form a stable and paramagnetic nitrosyl-iron complex, (MGD)₂-Fe²⁺-NO. This resulting complex produces a characteristic triplet signal in Electron Paramagnetic Resonance (EPR) spectroscopy, allowing for the sensitive and specific detection and quantification of NO in biological systems.[2][3] This mechanism is central to its use in studying the role of NO in physiological and pathophysiological processes, such as vasodilation.[4]
Data Presentation: Efficacy and Properties
Quantitative data from various studies underscore the efficacy of MGD as a chelator.
Table 1: In Vivo Efficacy of Sodium MGD in Cadmium Intoxication in Mice
| Parameter | Value / Observation | Reference |
| Protective Dose (Acute CdCl₂ Toxicity) | > 1.1 mmol/kg (intraperitoneal injection) provides >95% protection against a lethal dose of 10 mg/kg CdCl₂. | [1] |
| Organ Cadmium Reduction (Repeated Exposure) | Repeated administration leads to a 71% reduction in kidney cadmium levels and a 40% reduction in liver cadmium levels. | [1] |
| Acute Toxicity (LD₅₀) of Sodium MGD | Not determined, but single injections of up to 26.6 mmol/kg are well-tolerated in mice. | [1] |
Table 2: Effect of (MGD)₂-Fe²⁺ on Acetylcholine-Induced Vasorelaxation
| Experimental Condition | Observation | Reference |
| Acetylcholine (B1216132) (ACh) alone | Maximum relaxation of 100 ± 1% in pre-contracted rat aortic rings. | [4] |
| ACh in the presence of (MGD)₂-Fe²⁺ (3.0/0.6 mM ratio) | Relaxation was reduced to 56 ± 8%. | [4] |
| (MGD)₂-Fe²⁺ on phenylephrine-contracted rings | Elicited a rapid additional increment in tension, suggesting scavenging of basal NO production. This effect was absent in endothelium-denuded rings. | [4] |
Table 3: Stability Constants (log β₂) of Dithiocarbamate Complexes with Divalent Metals
| Metal Ion | Pentamethylene dithiocarbamate (Pipdtc) | Diethyldithiocarbamate (Dedtc) | Ammonium pyrrolidine (B122466) dithiocarbamate (Apdtc) | Reference |
| Mn(II) | 7.10 | 8.35 | 9.15 | [5] |
| Fe(II) | 8.30 | 9.10 | 10.05 | [5] |
| Co(II) | 10.85 | 11.90 | 12.80 | [5] |
| Ni(II) | 11.35 | 12.30 | 13.15 | [5] |
| Cu(II) | 14.50 | 15.30 | 15.90 | [5] |
| Zn(II) | 10.45 | 11.45 | 12.10 | [5] |
Experimental Protocols
3.1. Protocol for Synthesis of Sodium N-methyl-D-glucamine Dithiocarbamate (NaMGD)
This protocol is based on the general method for dithiocarbamate synthesis.
Materials:
-
N-methyl-D-glucamine
-
Carbon disulfide (CS₂) - Caution: Highly volatile, flammable, and toxic. Use in a fume hood.
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol, absolute
-
Diethyl ether
-
Round-bottom flask, ice bath, magnetic stirrer, filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve N-methyl-D-glucamine (1 equivalent) in cold absolute ethanol.
-
Place the flask in an ice bath and maintain the temperature between 0-4 °C with continuous stirring.
-
In a separate beaker, dissolve sodium hydroxide (1 equivalent) in a minimal amount of cold absolute ethanol.
-
Slowly add the NaOH solution to the stirred N-methyl-D-glucamine solution, ensuring the temperature remains low.
-
To this basic amine solution, add carbon disulfide (1 equivalent) dropwise over a period of 30-60 minutes. A precipitate should begin to form.
-
After the complete addition of CS₂, continue to stir the reaction mixture in the ice bath for an additional 2-4 hours to ensure the reaction goes to completion.
-
Collect the white precipitate by vacuum filtration.
-
Wash the collected solid multiple times with cold diethyl ether to remove any unreacted starting materials.
-
Dry the resulting sodium N-methyl-D-glucamine dithiocarbamate product under a vacuum. Store in a desiccator.
3.2. Protocol for In Vivo Cadmium Chelation Study in Mice
This protocol describes a model for evaluating the efficacy of MGD in reducing cadmium burden.
Materials:
-
Male ICR mice
-
Cadmium chloride (CdCl₂) solution in sterile saline
-
Sodium MGD solution in sterile saline
-
Apparatus for intraperitoneal (i.p.) injections
-
Tissue homogenizer
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for metal analysis
Procedure:
-
Induction of Cadmium Burden (Repeated Exposure Model): Administer daily i.p. injections of CdCl₂ (e.g., 1 mg/kg) for 5-7 consecutive days to establish a significant cadmium burden in the liver and kidneys.
-
Washout Period: Allow a 3-day period after the final CdCl₂ injection for the metal to distribute and bind to intracellular proteins like metallothionein.
-
Chelation Treatment: Divide the mice into a control group (receiving saline) and a treatment group (receiving NaMGD). Administer NaMGD via i.p. injection at an effective dose (e.g., 1.1 mmol/kg) daily for a period of 5-10 days.[1]
-
Sample Collection: At the end of the treatment period, euthanize the mice. Collect liver and kidney tissues.
-
Tissue Analysis:
-
Weigh the collected tissues.
-
Digest the tissues using a mixture of nitric acid and hydrogen peroxide.
-
Dilute the digested samples with deionized water.
-
Determine the cadmium concentration in each sample using ICP-MS.
-
-
Data Analysis: Calculate the percentage reduction in cadmium concentration in the liver and kidneys of the MGD-treated group compared to the saline-treated control group.
3.3. Protocol for Ex Vivo Aortic Ring Vasorelaxation Assay
This protocol is used to assess the NO-scavenging activity of the (MGD)₂-Fe²⁺ complex.
Materials:
-
Male Wistar rats
-
Krebs-Henseleit buffer
-
Phenylephrine (B352888) (PE), Acetylcholine (ACh)
-
Sodium MGD, Iron(II) sulfate (B86663) (FeSO₄)
-
Organ bath system with isometric force transducers
-
Dissection microscope and surgical tools
Procedure:
-
Aorta Isolation: Euthanize a rat and excise the thoracic aorta. Immediately place it in cold Krebs-Henseleit buffer.
-
Ring Preparation: Under a dissection microscope, carefully remove adherent connective and adipose tissue. Cut the aorta into 2-3 mm wide rings. For some experiments, the endothelium can be mechanically removed by gently rubbing the intimal surface.
-
Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit buffer, maintained at 37 °C and continuously bubbled with 95% O₂ / 5% CO₂. Attach the rings to isometric force transducers.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g, replacing the buffer every 15 minutes.
-
Viability Check: Pre-contract the rings with phenylephrine (e.g., 1 µM). Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM) to test for endothelium integrity. A relaxation of >80% indicates a functional endothelium. Wash the rings and allow them to return to baseline.
-
NO Scavenging Assay:
-
Prepare the (MGD)₂-Fe²⁺ complex by mixing Sodium MGD and FeSO₄ in the desired ratio (e.g., 5:1 molar ratio).
-
Pre-contract the rings with phenylephrine (1 µM).
-
Add the (MGD)₂-Fe²⁺ complex to the organ bath. An increase in tension indicates the scavenging of basally released NO.[4]
-
After the tension stabilizes, construct a cumulative concentration-response curve for acetylcholine to assess the inhibition of stimulated NO-mediated relaxation.[4]
-
-
Data Analysis: Record the changes in isometric tension and express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.
Signaling Pathways and Visualizations
The chelation activity of MGD directly and indirectly influences key signaling pathways.
4.1. Heavy Metal Chelation and Detoxification
MGD directly binds to heavy metal ions, forming a stable, excretable complex. This represents a physical sequestration mechanism rather than a complex signaling cascade. The primary "pathway" is the removal of the toxic metal ion from the biological system.
Caption: Bidentate chelation of a metal ion by two MGD molecules.
4.2. Nitric Oxide Scavenging Pathway
The (MGD)₂-Fe²⁺ complex acts as an extracellular and intracellular trap for NO, intercepting it before it can activate its primary target, soluble guanylate cyclase (sGC). This leads to a reduction in cGMP levels and, consequently, reduced vasodilation.
Caption: Nitric oxide scavenging by the (MGD)₂-Fe²⁺ complex.
4.3. Potential Role in Copper-Dependent Apoptosis and NF-κB Inhibition
While not demonstrated specifically for MGD, other dithiocarbamates are known to be potent inhibitors of the NF-κB signaling pathway and can induce apoptosis, often in a copper-dependent manner. Dithiocarbamates can act as ionophores, transporting extracellular copper into the cell. The resulting intracellular accumulation of copper can lead to increased reactive oxygen species (ROS), inhibition of the proteasome, and subsequent activation of apoptotic pathways. Proteasome inhibition prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival signaling.[6][7][8]
Caption: Potential MGD-mediated apoptosis and NF-κB inhibition.
This technical guide consolidates current knowledge on the mechanisms of this compound, providing a foundation for its application in research and drug development. Further investigation is warranted to determine its specific stability constants with various metals and to fully elucidate its effects on signaling pathways beyond nitric oxide scavenging.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Copper Dithiocarbamates: Coordination Chemistry and Applications in Materials Science, Biosciences and Beyond | MDPI [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Dithiocarbamates induce apoptosis in thymocytes by raising the intracellular level of redox-active copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolidine dithiocarbamate-zinc(II) and -copper(II) complexes induce apoptosis in tumor cells by inhibiting the proteasomal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-methyl-N-dithiocarboxyglucamine: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyl-N-dithiocarboxyglucamine (MDCG) is a polyhydroxylated aminodithiocarbamate that has garnered significant interest for its potent metal-chelating properties, particularly in the context of heavy metal detoxification. This technical guide provides a comprehensive overview of the known physical and chemical properties of MDCG and its common salt form. It details experimental protocols for its synthesis and characterization, based on established methodologies for dithiocarbamate (B8719985) compounds. Furthermore, this document explores the compound's biological activities, with a focus on its role as a cadmium chelator and its potential involvement in key cellular signaling pathways, including the NF-κB and Nrf2 pathways, which are critical in cellular stress responses.
Physical and Chemical Properties
This compound is a chiral molecule derived from N-methyl-D-glucamine. While extensive experimental data for the free acid form is limited in publicly available literature, a significant amount of information is available for its sodium salt, which is noted for its enhanced water solubility and stability.[1] The computed properties of the free acid provide valuable theoretical data.
General Properties
| Property | Value | Source |
| IUPAC Name | methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioic acid | PubChem[2] |
| Molecular Formula | C8H17NO5S2 | PubChem[2] |
| Molecular Weight | 271.4 g/mol | PubChem[2] |
| CAS Number | 94161-07-6 | MedChemExpress[1] |
Computed Physical and Chemical Data (for the free acid)
| Property | Value | Source |
| XLogP3-AA | -2.2 | PubChem[2] |
| Hydrogen Bond Donor Count | 6 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 7 | PubChem[2] |
| Rotatable Bond Count | 6 | PubChem[2] |
| Exact Mass | 271.05481499 Da | PubChem[2] |
| Topological Polar Surface Area | 137 Ų | PubChem[2] |
Experimental Data for this compound Sodium Salt
| Property | Value | Source |
| Molecular Formula | C8H16NNaO5S2 | - |
| Molecular Weight | 293.34 g/mol | - |
| Melting Point | 232-233 °C | - |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be adapted from general procedures for the preparation of dithiocarbamates from secondary amines. The following protocol is a representative example.
Materials:
-
N-methyl-D-glucamine
-
Carbon disulfide (CS2)
-
Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)
-
Ethanol or other suitable alcohol
-
Diethyl ether
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve N-methyl-D-glucamine (1 equivalent) in cold ethanol.
-
Place the flask in an ice bath to maintain a temperature of 0-4 °C.
-
In a separate container, dissolve sodium hydroxide or potassium hydroxide (1 equivalent) in a minimal amount of cold ethanol.
-
Slowly add the alkali metal hydroxide solution to the N-methyl-D-glucamine solution while stirring continuously.
-
To this basic amine solution, add carbon disulfide (1 equivalent) dropwise over a period of 30-60 minutes. Continuous and vigorous stirring is crucial during this step.
-
Safety Note: Carbon disulfide is highly volatile, flammable, and toxic. This step must be performed in a well-ventilated fume hood.
-
-
After the addition is complete, continue stirring the reaction mixture at 0-4 °C for an additional 1-2 hours.
-
A precipitate of the this compound salt should form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid multiple times with cold diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the resulting product under vacuum. The product can be stored in a desiccator.
Characterization Methods
Standard analytical techniques can be employed to characterize the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: To confirm the presence of protons in different chemical environments, including those on the glucamine backbone, the N-methyl group, and the dithiocarbamate moiety.
-
13C NMR: To identify the carbon skeleton of the molecule. Predicted spectral data is available in the Human Metabolome Database.[3][4]
-
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as O-H, C-H, C-N, and the C=S and C-S bonds of the dithiocarbamate group.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
-
Melting Point Analysis: To determine the melting point of the synthesized compound and assess its purity.
Biological Activity and Signaling Pathways
This compound exhibits significant biological activity, primarily attributed to its strong metal-chelating and antioxidant properties.
Cadmium Chelation and Detoxification
MDCG is a potent chelating agent for heavy metals, with a particular efficacy in mobilizing and promoting the excretion of cadmium.[5][6] Studies have shown that MDCG can significantly reduce cadmium levels in vital organs such as the liver and kidneys.[7] The polyhydroxylated glucamine portion of the molecule enhances its water solubility, facilitating its distribution and excretion.
The mechanism of cadmium detoxification by MDCG involves the formation of a stable, water-soluble complex with cadmium ions, which can then be more readily excreted from the body. This process is crucial in mitigating the toxic effects of cadmium, which include oxidative stress, inflammation, and apoptosis.[1][8]
References
- 1. mdpi.com [mdpi.com]
- 2. N-Methyl-D-glucamine dithiocarbamate | C8H17NO5S2 | CID 175594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cadmium Stress Signaling Pathways in Plants: Molecular Responses and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0259510) [hmdb.ca]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting of Nuclear Factor-κB and Proteasome by Dithiocarba...: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide on N-methyl-N-dithiocarboxyglucamine for Heavy Metal Detoxification
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heavy metal toxicity represents a significant global health concern, necessitating the development of effective and safe chelating agents. This technical guide provides a comprehensive overview of N-methyl-N-dithiocarboxyglucamine (NMDG-DTC), a promising chelating agent for the detoxification of heavy metals. This document collates and presents quantitative data on its efficacy, details experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows. The information is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel therapies for heavy metal poisoning.
Introduction to this compound (NMDG-DTC)
This compound, also referred to as N-methyl-D-glucamine dithiocarbamate (B8719985) (NMDG-DTC), is a dithiocarbamate chelating agent. The molecule's structure incorporates a polyhydroxylated glucamine moiety, rendering it water-soluble, and a dithiocarbamate group, which is a potent metal-binding functionality. The presence of multiple hydroxyl groups is believed to contribute to its relatively low toxicity and favorable pharmacokinetic profile, while the dithiocarbamate group provides strong chelation capabilities for various heavy metals.
The primary mechanism of action for NMDG-DTC in heavy metal detoxification is chelation. The two sulfur atoms of the dithiocarbamate group form a stable five-membered ring structure with a metal ion, effectively sequestering it from biological targets and facilitating its excretion from the body.
Quantitative Efficacy Data
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of NMDG-DTC in the detoxification of cadmium and lead.
Table 1: Efficacy of NMDG-DTC in Cadmium Detoxification
| Animal Model | Cd Administration Protocol | NMDG-DTC Treatment Regimen | Key Findings | Reference |
| Mice | Single intraperitoneal (i.p.) injection of 10 mg/kg CdCl₂ | Single i.p. injection of NMDG-DTC at varying doses | Protects against a lethal dose (>95% mortality) of cadmium. Dose-dependent decrease in liver and kidney cadmium levels. | [1] |
| Mice | Chronic exposure to cadmium | Repeated i.p. administration of NMDG-DTC | Substantial reductions in both kidney (71%) and liver (40%) cadmium levels. | [1] |
| Mice | 0.03 mg of CdCl₂ with 1.0 µCi of ¹⁰⁹CdCl₂ three weeks prior to treatment | Three daily i.p. injections at doses from 2.2 to 8.8 mmol/kg | 15-fold to 72-fold increase in fecal excretion of cadmium. Whole-body cadmium burden reduced by over 50% after seven injections at 8.8 mmol/kg. 60-65% reduction in liver and kidney cadmium levels. | [2] |
Table 2: Efficacy of NMDG-DTC Analogues in Lead Detoxification
| Animal Model | Pb Administration Protocol | Chelating Agent | Treatment Regimen | Key Findings | Reference |
| Rats | Lead pre-exposed | N-benzyl-D-glucamine dithiocarbamate (BG-DTC) | Not specified | Effective in reducing hepatic and renal lead levels. Enhanced urinary and fecal excretion of lead. | [3] |
| Rats | Lead pre-exposed | N-(4-methoxybenzyl)-D-glucamine dithiocarbamate (MeO-BG-DTC) | Not specified | Effective in reducing hepatic and renal lead levels. Enhanced urinary and fecal excretion of lead. Caused more significant depletion of essential elements (Zn, Cu, Ca) compared to BG-DTC. | [3] |
Data on Other Heavy Metals
Mercury: While specific quantitative data is limited in the reviewed literature, a comparative study in rats exposed to mercuric chloride indicated that N-benzyl-D-glucamine dithiocarbamate (NBG-DTC), an analogue of NMDG-DTC, was effective in enhancing the biliary and urinary excretion of mercury.[4] It was noted that NBG-DTC did not cause the redistribution of mercury to the heart, lung, or brain, which can be a significant side effect of other chelating agents.[4]
Arsenic: No specific quantitative data on the efficacy of this compound for arsenic detoxification was identified in the conducted literature search. Further research is required to evaluate its potential in treating arsenic poisoning.
Experimental Protocols
Synthesis of Sodium this compound
A general method for the synthesis of dithiocarbamates can be adapted for NMDG-DTC, as referenced in several studies.[5]
Materials:
-
N-methyl-D-glucamine
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol or other suitable solvent
-
Ice bath
Procedure:
-
Dissolve N-methyl-D-glucamine in a suitable solvent (e.g., ethanol) in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of carbon disulfide to the cooled solution with constant stirring.
-
While maintaining the low temperature, add an equimolar amount of a concentrated sodium hydroxide solution dropwise.
-
Continue stirring the reaction mixture in the ice bath for a specified period (e.g., 2-4 hours) to ensure complete reaction.
-
The resulting sodium this compound can be precipitated, filtered, washed with a cold solvent, and dried under vacuum.
Note: This is a generalized protocol. Specific reaction conditions such as solvent choice, temperature, and reaction time should be optimized for yield and purity.
In Vivo Evaluation of NMDG-DTC for Cadmium Detoxification in Mice
This protocol is based on the methodology described by Gale et al. (1984).[2]
Animal Model:
-
Male mice (e.g., C57BL/6 or DBA)
Cadmium Administration:
-
Prepare a solution of cadmium chloride (CdCl₂) and a radioactive tracer such as ¹⁰⁹CdCl₂ in sterile saline.
-
Administer a single intraperitoneal (i.p.) injection to each mouse. For example, 0.03 mg of CdCl₂ with 1.0 µCi of ¹⁰⁹CdCl₂.
-
Allow a period for cadmium to distribute and bind to tissues, for example, three weeks.
Chelation Therapy:
-
Prepare solutions of sodium this compound in sterile saline at various concentrations (e.g., 2.2, 4.4, and 8.8 mmol/kg).
-
Administer the NMDG-DTC solutions or saline (for the control group) via i.p. injection.
-
The treatment can be administered as single or multiple doses (e.g., daily for three days or thrice-weekly for several weeks).
Sample Collection and Analysis:
-
House mice in metabolic cages to allow for separate collection of urine and feces.
-
Collect urine and feces daily during the treatment period.
-
At the end of the study, euthanize the mice and dissect key organs (liver, kidneys, spleen, heart, brain, etc.).
-
Measure the radioactivity (¹⁰⁹Cd) in fecal and urine samples, as well as in the dissected organs, using a gamma counter.
-
Calculate the percentage of the administered cadmium dose excreted and the remaining burden in each organ.
Visualizations
Chelation Mechanism
Caption: Chelation of a heavy metal ion by NMDG-DTC.
In Vivo Experimental Workflow
Caption: A typical workflow for in vivo evaluation of NMDG-DTC.
Proposed Detoxification Pathway
Caption: Proposed pathway for NMDG-DTC-mediated heavy metal detoxification.
Conclusion and Future Directions
This compound has demonstrated significant promise as a chelating agent for the detoxification of cadmium and lead in preclinical models. Its efficacy in promoting the excretion of these metals, particularly from key target organs such as the liver and kidneys, is well-documented. The water-soluble nature of NMDG-DTC, attributed to its glucamine backbone, likely contributes to its favorable safety profile.
However, several areas require further investigation to fully elucidate the therapeutic potential of NMDG-DTC:
-
Efficacy against other heavy metals: Rigorous studies are needed to quantify the effectiveness of NMDG-DTC in detoxifying other clinically relevant heavy metals, most notably mercury and arsenic.
-
Pharmacokinetics and Metabolism: A detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of NMDG-DTC is essential for optimizing dosing regimens and ensuring safety.
-
Long-term toxicity: While appearing to have low acute toxicity, comprehensive long-term toxicity studies are necessary before consideration for clinical trials.
-
Mechanism of action: While chelation is the primary mechanism, further research into potential downstream effects on cellular signaling pathways could provide valuable insights.
-
Oral bioavailability: The development of an orally bioavailable formulation of NMDG-DTC would significantly enhance its clinical utility.
References
- 1. Sodium N-methyl-D-glucamine dithiocarbamate and cadmium intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural factors in the in vivo chelate mobilization of aged cadmium deposits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Direct myocardial anti-ischaemic effect of GTN in both nitrate-tolerant and nontolerant rats: a cyclic GMP-independent activation of KATP - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Sodium N-methyl-N-dithiocarboxyglucamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo efficacy of sodium N-methyl-N-dithiocarboxyglucamine (MDCG), a chelating agent with significant potential in mitigating heavy metal toxicity, particularly from cadmium exposure. This document compiles quantitative data from preclinical studies, outlines detailed experimental protocols for efficacy assessment, and visualizes the proposed mechanism of action through signaling pathway diagrams.
Quantitative Efficacy Data
The in vivo efficacy of sodium this compound has been primarily evaluated through its ability to mobilize and promote the excretion of cadmium (Cd), a toxic heavy metal that accumulates in biological tissues, leading to significant organ damage. The following tables summarize the key quantitative findings from preclinical animal studies.
Table 1: Effect of Sodium this compound on Cadmium Excretion
| Dosage (mmol/kg) | Administration Route | Treatment Duration | Fold Increase in Fecal Cd Excretion (vs. Control) | Total Fecal Cd Excretion (% of administered dose) | Reference |
| 2.2 | Intraperitoneal (i.p.) | 3 daily injections | 15 | Not Reported | [1] |
| 8.8 | Intraperitoneal (i.p.) | 3 daily injections | 72 | ~30% over 3 days | [1] |
Table 2: Reduction in Cadmium Body and Organ Burden with Sodium this compound Treatment
| Dosage (mmol/kg) | Administration Route | Treatment Regimen | % Reduction in Whole Body Cd Burden | % Reduction in Liver Cd Levels | % Reduction in Kidney Cd Levels | Reference |
| 8.8 | Intraperitoneal (i.p.) | 7 thrice-weekly injections | >50% | 60-65% | 60-65% | [1] |
| 1.0 (MeOBDCG) | Not Specified | 1 hour post-administration | Not Reported | 30% | 45% | [2] |
| 2.0 (MeOBDCG) | Not Specified | 1 hour post-administration | Not Reported | More extensive than 1 mmol/kg | More extensive than 1 mmol/kg | [2] |
| 4.0 (MeOBDCG*) | Not Specified | 1 hour post-administration | Not Reported | More extensive than 2 mmol/kg | More extensive than 2 mmol/kg | [2] |
*Note: MeOBDCG (sodium N-(4-methoxybenzyl)-D-glucamine dithiocarbamate) is a related dithiocarbamate (B8719985), and its data is included for comparative purposes, highlighting the rapid action of this class of compounds.
Table 3: Protective Effects of Dithiocarbamates Against Cadmium-Induced Testicular Toxicity in Rats
| Treatment Group | Testicular Weight (relative to control) | Testicular Cadmium Concentration (relative to Cd-only) | Prevention of Sterility | Reference |
| Cadmium only | Decreased | - | No | [3] |
| Cadmium + PBGD (3 mmol/kg) | Significantly prevented decrease | Significantly decreased | Yes | [3] |
| Cadmium + DED (3 mmol/kg) | Significantly prevented decrease | Significantly decreased | Yes | [3] |
| Cadmium + BGD (0.4 mmol/kg) | Unsatisfactory protection | Not specified | No | [3] |
*Note: PBGD (N-p-isopropylbenzyl-D-glucamine dithiocarbamate), DED (diethyl-dithiocarbamate), and BGD (N-Benzyl-D-glucamine dithiocarbamate) are other dithiocarbamate analogues. This data illustrates the general protective effect of this class of compounds against cadmium-induced organ damage.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the in vivo efficacy of sodium this compound. These protocols are based on established practices in the field of heavy metal toxicology and chelation therapy.
In Vivo Cadmium Mobilization and Excretion Study
Objective: To determine the effectiveness of sodium this compound in promoting the excretion of cadmium from the body.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Cadmium chloride (CdCl₂) solution, containing a radioactive tracer (e.g., ¹⁰⁹CdCl₂)
-
Sodium this compound (MDCG)
-
Sterile saline solution (0.9% NaCl)
-
Metabolic cages for individual housing and separate collection of urine and feces
-
Gamma counter
Procedure:
-
Cadmium Administration: Acclimatize mice for one week. Administer a single subcutaneous injection of CdCl₂ (e.g., 0.03 mg/kg) containing ¹⁰⁹CdCl₂ (e.g., 1.0 µCi per mouse).
-
Equilibration Period: House the mice in standard cages for a period (e.g., 3 weeks) to allow for the distribution and binding of cadmium to metallothionein (B12644479) in tissues.
-
Treatment Initiation: After the equilibration period, transfer the mice to individual metabolic cages.
-
Chelator Administration: Prepare fresh solutions of MDCG in sterile saline. Administer MDCG via intraperitoneal (i.p.) injection at various doses (e.g., 2.2, 4.4, 8.8 mmol/kg). A control group should receive saline only. The treatment can be administered as single or multiple injections over a set period (e.g., daily for 3 days).
-
Sample Collection: Collect urine and feces separately at 24-hour intervals throughout the treatment period.
-
Radioactivity Measurement: Measure the ¹⁰⁹Cd radioactivity in the collected urine and feces using a gamma counter.
-
Data Analysis: Calculate the total amount of ¹⁰⁹Cd excreted in urine and feces for each treatment group and compare it to the control group. Express the results as a percentage of the initial administered dose.
Assessment of Tissue Cadmium Burden
Objective: To quantify the reduction in cadmium concentration in various organs following treatment with sodium this compound.
Materials:
-
Tissues collected from the in vivo study (liver, kidneys, testes, etc.)
-
Nitric acid (trace metal grade)
-
Hydrogen peroxide (30%)
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS)
Procedure:
-
Tissue Collection: At the end of the in vivo study, euthanize the mice and carefully dissect the organs of interest (e.g., liver, kidneys).
-
Sample Preparation:
-
Weigh the wet tissue samples.
-
Perform acid digestion of the tissues. A common method is to use a mixture of nitric acid and hydrogen peroxide and heat the samples until the tissue is completely dissolved and the solution is clear.
-
Dilute the digested samples to a known volume with deionized water.
-
-
Cadmium Quantification: Analyze the diluted samples for cadmium concentration using ICP-MS or AAS.
-
Data Analysis: Express the cadmium concentration as µg of cadmium per gram of wet tissue weight. Compare the organ cadmium levels in the MDCG-treated groups to the control group to determine the percentage reduction.
Evaluation of Lipid Peroxidation
Objective: To assess the protective effect of sodium this compound against cadmium-induced oxidative stress by measuring lipid peroxidation byproducts.
Materials:
-
Tissue homogenates (from liver or other target organs)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl)
-
Malondialdehyde (MDA) standard solution
-
Spectrophotometer
Procedure (TBARS Assay):
-
Tissue Homogenization: Homogenize the collected tissue samples in ice-cold potassium chloride solution (1.15%).
-
Reaction Mixture: To a tube containing the tissue homogenate, add a solution of phosphoric acid, followed by a solution of TBA.
-
Incubation: Heat the mixture in a boiling water bath for a specified time (e.g., 45-60 minutes). This allows the MDA in the sample to react with TBA to form a pink-colored chromogen.
-
Extraction: After cooling, extract the colored complex into an organic solvent (e.g., n-butanol).
-
Measurement: Centrifuge the samples to separate the layers and measure the absorbance of the organic layer at a specific wavelength (e.g., 532 nm) using a spectrophotometer.
-
Quantification: Calculate the concentration of MDA in the samples by comparing the absorbance to a standard curve generated with known concentrations of MDA.
-
Data Analysis: Compare the levels of MDA in the cadmium-exposed, MDCG-treated groups to the group exposed to cadmium alone.
Signaling Pathways and Mechanism of Action
Cadmium is a non-redox active metal but induces oxidative stress indirectly by depleting cellular antioxidants, particularly glutathione, and by displacing essential metals like zinc and copper from proteins. This leads to the activation of stress-related signaling pathways and can result in apoptosis and cellular damage. Sodium this compound is proposed to act as a chelator, binding to cadmium and preventing its interaction with cellular components, thereby mitigating its toxic effects.
Caption: Proposed mechanism of Sodium this compound in mitigating cadmium toxicity.
The diagram above illustrates the dual action of sodium this compound. Extracellularly, it can chelate cadmium, preventing its entry into the cells. Intracellularly, it can bind to cadmium that has already entered the cell, forming a complex that can then be transported out, thereby reducing the cadmium-induced generation of reactive oxygen species and the subsequent activation of pro-apoptotic signaling pathways like MAPK and NF-κB.
Caption: General experimental workflow for evaluating the in vivo efficacy of Sodium this compound.
This workflow outlines the key stages in preclinical research to assess the efficacy of a chelating agent. It begins with the selection and preparation of the animal model, followed by cadmium exposure and treatment. Subsequent sample collection and analysis provide the quantitative data needed to determine the agent's effectiveness in promoting cadmium excretion and protecting against tissue damage.
References
Mobilization of Intracellular Cadmium by N-methyl-N-dithiocarboxyglucamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cadmium, a pervasive environmental and industrial pollutant, poses significant health risks due to its long biological half-life and accumulation in vital organs, primarily the liver and kidneys. Effective chelation therapies are crucial for mitigating cadmium-induced toxicity. This technical guide provides an in-depth analysis of N-methyl-N-dithiocarboxyglucamine (MDCG), a promising chelating agent for the mobilization of intracellular cadmium. This document summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for evaluating cadmium mobilization, and presents visual representations of the underlying mechanisms and experimental workflows.
Introduction
Cadmium is a heavy metal with no known biological function in humans. Chronic exposure, even at low levels, can lead to a range of adverse health effects, including renal dysfunction, hepatic damage, and skeletal abnormalities. The primary intracellular storage site for cadmium is its association with metallothionein, a cysteine-rich protein, forming a stable complex that is difficult to excrete.
This compound (MDCG), also known as N-methyl-D-glucamine dithiocarbamate (B8719985) (MeG-DTC), has emerged as a potent chelating agent capable of mobilizing cadmium from these intracellular stores. Its unique chemical structure, featuring a dithiocarbamate group for metal binding and a glucamine moiety, is thought to facilitate its interaction with and removal of tissue-bound cadmium. This guide delves into the scientific evidence supporting the efficacy of MDCG in cadmium mobilization.
Mechanism of Action
The primary mechanism by which MDCG facilitates the removal of cadmium from tissues involves the chelation of intracellular, metallothionein-bound cadmium. The dithiocarbamate functional group of MDCG has a high affinity for cadmium, enabling it to displace the metal from its binding sites on metallothionein. The resulting MDCG-cadmium complex is then transported out of the cell and subsequently excreted from the body, primarily through the fecal route.[1][2]
Quantitative Data on Cadmium Mobilization
The efficacy of this compound (MDCG) in mobilizing cadmium from tissues has been demonstrated in several preclinical studies. The following tables summarize the key quantitative findings from this research.
Table 1: Efficacy of MDCG in Reducing Cadmium Burden in Mice
| Animal Model | Cadmium Administration | Treatment Regimen | Tissue | % Reduction in Cadmium Levels | Reference |
| Mice | 0.03 mg CdCl₂ + 1.0 µCi ¹⁰⁹CdCl₂ (3 weeks prior) | 8.8 mmol/kg MDCG (i.p.), thrice weekly for 7 injections | Liver | 60-65% | [1] |
| Kidney | 60-65% | [1] | |||
| Whole Body | >50% | [1] | |||
| Mice | Repeated exposure to CdCl₂ | Repeated administration of NaNMG-DTC | Kidney | 71% | [3] |
| Liver | 40% | [3] |
Table 2: Dose-Dependent Fecal Excretion of Cadmium Induced by MDCG in Mice
| Animal Model | Cadmium Administration | MDCG Dose (i.p., 3 daily injections) | Fold Increase in Fecal Cadmium Excretion (vs. Control) | % of Administered Cadmium Excreted in Feces (3 days) | Reference |
| Mice | 0.03 mg CdCl₂ + 1.0 µCi ¹⁰⁹CdCl₂ (3 weeks prior) | 2.2 mmol/kg (684 mg/kg) | 15-fold | Not specified | [1] |
| 8.8 mmol/kg (2736 mg/kg) | 72-fold | ~30% | [1] |
Experimental Protocols
This section outlines a synthesized experimental protocol for evaluating the efficacy of this compound (MDCG) in mobilizing cadmium from tissues in a murine model, based on methodologies described in the cited literature.[1][3]
Animal Model and Cadmium Loading
-
Animal Model: Male mice (e.g., C57BL/6 or ICR strain) are commonly used. Animals should be housed in a controlled environment with a standard diet and water ad libitum.
-
Cadmium Administration:
-
Acute Exposure: A single intraperitoneal (i.p.) injection of a cadmium salt solution (e.g., CdCl₂) at a sublethal dose.
-
Chronic Exposure: Administration of cadmium in drinking water over a period of several weeks.
-
Radiolabeling: For tracing and quantification, ¹⁰⁹CdCl₂ can be co-administered with non-radioactive CdCl₂.
-
-
Aging of Cadmium Deposits: To mimic chronic exposure and allow for cadmium to bind to intracellular components like metallothionein, a waiting period (e.g., 2-3 weeks) is observed between the cessation of cadmium administration and the start of chelation therapy.
Chelation Therapy
-
Preparation of MDCG Solution: Sodium this compound (NaNMG-DTC) is dissolved in a sterile, physiologically compatible vehicle (e.g., saline).
-
Administration: MDCG is typically administered via intraperitoneal injection. The dosage can be varied to assess dose-dependent effects (e.g., ranging from 1.1 mmol/kg to 8.8 mmol/kg).
-
Treatment Schedule: The frequency and duration of treatment can be adjusted. A common regimen involves daily or thrice-weekly injections for one to several weeks.
-
Control Groups:
-
A control group receiving only the vehicle.
-
A cadmium-exposed control group receiving the vehicle instead of the chelating agent.
-
Sample Collection and Analysis
-
Excreta Collection: Feces and urine are collected periodically throughout the study to determine the route and quantity of cadmium excretion.
-
Tissue Harvesting: At the end of the treatment period, animals are euthanized, and key organs (liver, kidneys, spleen, brain, etc.) are harvested.
-
Cadmium Quantification:
-
Radioactive Cadmium: If ¹⁰⁹Cd is used, the radioactivity in tissues and excreta can be measured using a gamma counter.
-
Non-Radioactive Cadmium: Tissue samples are digested (e.g., with nitric acid) and cadmium levels are determined by atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
-
Data Analysis
The collected data is analyzed to determine:
-
The percentage reduction in cadmium concentration in various tissues in the treated groups compared to the cadmium-exposed control group.
-
The total amount and rate of cadmium excreted in feces and urine.
-
The biodistribution of cadmium in different organs.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating cadmium mobilization by MDCG.
Proposed Mechanism of Cadmium Mobilization by MDCG
Caption: Proposed mechanism of intracellular cadmium mobilization by MDCG.
Conclusion
This compound has demonstrated significant potential as a therapeutic agent for the mobilization of intracellular cadmium. The quantitative data from preclinical studies consistently show a substantial reduction in cadmium burden in key target organs, the liver and kidneys. The primary mechanism of action involves the chelation of metallothionein-bound cadmium, leading to its excretion, predominantly via the fecal route. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of MDCG and its analogs as effective treatments for cadmium toxicity. Further research is warranted to fully elucidate the transport mechanisms of the MDCG-cadmium complex and to translate these promising preclinical findings into clinical applications.
References
- 1. Sodium N-methyl-D-glucamine dithiocarbamate and cadmium intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of diethyldithiocarbamate and selected analogs on cadmium metabolism following chronic cadmium ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective removal of cadmium from aged hepatic and renal deposits: N-substituted talooctamine dithiocarbamates as cadmium mobilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activity of Dithiocarbamate Chelating Agents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dithiocarbamates (DTCs) are a versatile class of sulfur-containing compounds renowned for their potent metal-chelating properties. This characteristic underpins a broad spectrum of biological activities, positioning them as compelling candidates for therapeutic development. This technical guide provides a comprehensive overview of the biological activities of dithiocarbamate (B8719985) chelating agents, with a focus on their mechanisms of action, therapeutic applications, and the experimental methodologies used to elucidate their effects. We delve into their roles as enzyme inhibitors, modulators of critical signaling pathways such as NF-κB and EGFR/AKT, and their dual capacity as both pro-oxidant and antioxidant agents. Quantitative data on their efficacy are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex biological interplay of these compounds.
Introduction
Dithiocarbamates are organosulfur compounds characterized by the presence of a dithiocarbamate functional group (-SCSNR₂). Their chemical structure allows for the effective chelation of various metal ions, a property that is central to their diverse biological effects.[1][2] The formation of stable complexes with metals such as copper, zinc, and gold can dramatically alter the biological activity of both the dithiocarbamate and the metal ion.[3][4] This has led to their investigation in a wide array of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[5][6] This guide aims to provide a detailed technical resource on the biological activities of dithiocarbamate chelating agents for researchers and professionals in the field of drug discovery and development.
Mechanisms of Action
The biological activities of dithiocarbamates are multifaceted and often interconnected. The primary mechanisms include enzyme inhibition, modulation of signaling pathways, and alteration of cellular redox balance.
Enzyme Inhibition
Dithiocarbamates are known to inhibit a variety of enzymes, often through their metal-chelating properties or by interacting with critical cysteine residues in the enzyme's active site.
-
Proteasome Inhibition: Dithiocarbamate-metal complexes, particularly with copper, are potent inhibitors of the 26S proteasome, a key regulator of protein degradation in cells.[7] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells.[8] The chymotrypsin-like activity of the proteasome is a primary target for these compounds.[7]
-
Carbonic Anhydrase Inhibition: Dithiocarbamates have been shown to be effective inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[9] By chelating the zinc ion in the active site, dithiocarbamates can disrupt the enzyme's function, an activity that is being explored for the treatment of glaucoma and certain cancers.[9]
Modulation of Signaling Pathways
Dithiocarbamates can significantly impact cellular signaling, particularly pathways that are critical for cell survival, proliferation, and inflammation.
-
NF-κB Signaling Pathway: Pyrrolidine dithiocarbamate (PDTC) is a well-characterized inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] It prevents the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory and anti-apoptotic genes.[1][3]
-
EGFR/AKT Signaling Pathway: Certain dithiocarbamate derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR)/AKT signaling pathway.[5] They achieve this by reducing the phosphorylation of both EGFR and its downstream effector AKT, leading to decreased cell proliferation and induction of apoptosis in cancer cells.[5][11]
Pro-oxidant and Antioxidant Effects
Dithiocarbamates exhibit a dual role in modulating cellular redox status, acting as either antioxidants or pro-oxidants depending on the cellular context and the presence of metal ions.
-
Antioxidant Activity: Dithiocarbamates can act as radical scavengers and can increase the levels of endogenous antioxidants like glutathione (B108866) (GSH), thereby protecting cells from oxidative stress.[12]
-
Pro-oxidant Activity: In the presence of metal ions like copper, dithiocarbamates can catalyze the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. This pro-oxidant mechanism is a key contributor to their anticancer activity.[4]
Quantitative Data on Biological Activity
The following tables summarize the in vitro efficacy of various dithiocarbamate derivatives against different biological targets.
Table 1: Anticancer Activity of Dithiocarbamate Derivatives
| Compound/Complex | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Cu(PDTC)₂ | BE(2)C | Neuroblastoma | 8.0 | [6] |
| Disulfiram-Copper | OECM-1 | Oral Cancer | ~0.1-1 | [4] |
| Disulfiram | KYSE-30 | Esophageal Cancer | 68.0 | [13] |
| Pyrrolidine Dithiocarbamate | NCI-H196 | Small-Cell Lung Cancer | 0.3 | [8] |
| Triphenyltin(IV) dithiocarbamates | Jurkat E6.1 | Leukemia | 0.67-0.94 | [14] |
| Diphenyltin(IV) dithiocarbamates | CCRF-CEM (CCL-119) | Leukemia | 0.16-0.19 | [15][16] |
| Dipyridylhydrazone dithiocarbamate | KYSE-150 | Esophageal Cancer | ~1.0 | [17] |
| Dipyridylhydrazone dithiocarbamate | KYSE-450 | Esophageal Cancer | ~2.5 | [17] |
| Organotin(IV) diallyldithiocarbamate | HT-29 | Colon Adenocarcinoma | 0.39 | [18] |
Table 2: Carbonic Anhydrase Inhibition by Dithiocarbamates
| Dithiocarbamate Derivative | CA Isoform | Inhibition Constant (Kᵢ) (nM) | Reference(s) |
| Morpholine-DTC | hCA I | 0.88 | [6] |
| Morpholine-DTC | hCA II | 0.95 | [6] |
| Morpholine-DTC | hCA IX | 6.2 | [6] |
| Morpholine-DTC | hCA XII | 3.4 | [6] |
| Piperazine-bis-DTC | hCA II | 0.92 | [6] |
| Piperazine-bis-DTC | hCA XII | 0.78 | [6] |
| Di-isobutyl-DTC | hCA XII | <1 | [6] |
| Various DTCs | NgCA | 83.7 - 827 | [8] |
Table 3: Antimicrobial and Antifungal Activity of Dithiocarbamates
| Compound/Complex | Microorganism | Activity Type | MIC (µg/mL) | Reference(s) | | :--- | :--- | :--- | :--- | | Gold(III)-dithiocarbamate complex | S. aureus (MRSA) | Antibacterial | 0.07–0.30 (µM) |[10] | | Gold(III)-dithiocarbamate complex | H. influenzae | Antibacterial | 0.61 (µM) |[10] | | N-methyl-N-phenyl dithiocarbamate-Indium complex | S. enterica | Antibacterial | 0.022 |[19] | | N-methyl-N-phenyl dithiocarbamate-Copper complex | L. monocytogenes | Antibacterial | 0.078 |[19] | | Dithiocarbamate derivatives | N. gonorrhoeae | Antibacterial | ≤ 8 |[8] | | Organoruthenium-dithiocarbamate complexes | Candida spp. | Antifungal | Low (10⁻⁶ to 10⁻⁸ mol mL⁻¹) |[20] | | Ethylenediamine mono-dithiocarbamate | A. niger, P. notatum, etc. | Antifungal | Higher than Miconazole |[21] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of dithiocarbamate chelating agents.
Proteasome Inhibition Assay (In Vitro)
This protocol measures the inhibition of the chymotrypsin-like activity of purified 20S proteasome.
-
Reagents and Materials:
-
Purified rabbit 20S proteasome
-
Fluorogenic substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-Methylcoumarin)
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5
-
Dithiocarbamate compound of interest dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 365 nm, Emission: 460 nm)
-
-
Procedure:
-
Prepare a stock solution of the dithiocarbamate compound in DMSO.
-
In a 96-well black microplate, add 35 ng of purified rabbit 20S proteasome to each well.
-
Add the dithiocarbamate compound at various concentrations to the wells. Include a DMSO vehicle control.
-
Add the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 20 µM in a total volume of 100 µL of assay buffer.
-
Incubate the plate at 37°C for 2 hours.
-
Measure the fluorescence of the hydrolyzed AMC product using a microplate reader.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.[22]
-
NF-κB Luciferase Reporter Assay
This assay quantifies the activation of the NF-κB signaling pathway in response to a stimulus and its inhibition by dithiocarbamates.
-
Reagents and Materials:
-
HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
NF-κB activator (e.g., TNF-α)
-
Dithiocarbamate compound of interest
-
Luciferase Assay System (e.g., Promega)
-
96-well white microplate
-
Luminometer
-
-
Procedure:
-
Seed the NF-κB reporter cells in a 96-well white microplate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the dithiocarbamate compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours. Include unstimulated and vehicle-treated controls.
-
Lyse the cells according to the luciferase assay system manufacturer's protocol.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the percentage of inhibition of NF-κB activation.[23][24][25]
-
Western Blot Analysis of EGFR/AKT Signaling
This protocol is used to assess the phosphorylation status of key proteins in the EGFR/AKT pathway.
-
Reagents and Materials:
-
Cancer cell line (e.g., KYSE-150, KYSE-450)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-EGFR, anti-phospho-EGFR, anti-AKT, anti-phospho-AKT, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Treat the cells with the dithiocarbamate compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities.[5][26]
-
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe MitoSOX Red to specifically detect mitochondrial superoxide.
-
Reagents and Materials:
-
Cell line of interest
-
MitoSOX Red reagent
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the dithiocarbamate compound for the desired time. Include positive and negative controls.
-
Incubate the cells with 2.5-5 µM MitoSOX Red in culture medium for 10-30 minutes at 37°C, protected from light.
-
Wash the cells twice with warm PBS.
-
Analyze the cells immediately by fluorescence microscopy or flow cytometry (Excitation: ~510 nm, Emission: ~580 nm).
-
Quantify the fluorescence intensity to determine the level of mitochondrial ROS.[1][4]
-
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Dithiocarbamate Inhibition of the NF-κB Signaling Pathway.
Caption: Dithiocarbamate Inhibition of the EGFR/AKT Signaling Pathway.
Caption: Workflow for In Vitro Proteasome Inhibition Assay.
Conclusion and Future Directions
Dithiocarbamate chelating agents represent a promising class of compounds with a rich and diverse pharmacology. Their ability to interact with metal ions and key cellular proteins provides multiple avenues for therapeutic intervention. The anticancer properties of dithiocarbamates, particularly their ability to inhibit the proteasome and key signaling pathways, are well-documented and continue to be an active area of research. Furthermore, their potential as enzyme inhibitors and antimicrobial agents warrants further investigation.
Future research should focus on the development of dithiocarbamate derivatives with improved selectivity and reduced off-target effects. A deeper understanding of their structure-activity relationships will be crucial for designing next-generation dithiocarbamate-based therapeutics. Moreover, exploring novel drug delivery systems to enhance their bioavailability and target-specific accumulation will be essential for translating their preclinical efficacy into clinical success. The continued exploration of the multifaceted biological activities of dithiocarbamates holds significant promise for addressing unmet medical needs across various diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Assay of mitochondrial levels of reactive oxygen species using MitoSOX:MitoTracker Deep red end point measurement [help.imageanalyst.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dithiocarbamates effectively inhibit the α-carbonic anhydrase from Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial ROS assay [bio-protocol.org]
- 10. Frontiers | Novel gold(III)-dithiocarbamate complex targeting bacterial thioredoxin reductase: antimicrobial activity, synergy, toxicity, and mechanistic insights [frontiersin.org]
- 11. A novel antitumor dithiocarbamate compound inhibits the EGFR/AKT signaling pathway and induces apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides [protocols.io]
- 15. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 16. rps.mui.ac.ir [rps.mui.ac.ir]
- 17. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Item - Electrophoretic Mobility Shift Assay (EMSA): NF-κB DNA binding activity. - Public Library of Science - Figshare [plos.figshare.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [PDF] A novel antitumor dithiocarbamate compound inhibits the EGFR/AKT signaling pathway and induces apoptosis in esophageal cancer cells | Semantic Scholar [semanticscholar.org]
- 25. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Therapeutic Potential of N-methyl-N-dithiocarboxyglucamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyl-N-dithiocarboxyglucamine (MDCG), a dithiocarbamate (B8719985) derivative, has emerged as a promising therapeutic chelating agent, primarily investigated for its efficacy in mitigating heavy metal toxicity, particularly from cadmium. This technical guide provides a comprehensive overview of the current state of research on MDCG, including its synthesis, mechanism of action, preclinical data, and detailed experimental protocols. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its therapeutic potential.
Introduction
This compound (MDCG), also known as N-methyl-D-glucamine dithiocarbamate (NMG-DTC), is a chelating agent with a high affinity for heavy metals. Its structure, featuring a dithiocarbamate group coupled with a glucamine moiety, confers favorable properties for metal binding and excretion. The primary therapeutic application of MDCG investigated to date is in the treatment of cadmium (Cd) intoxication. Cadmium is a widespread environmental pollutant and a significant human health hazard, accumulating in the liver and kidneys and causing severe toxicity. MDCG has demonstrated considerable efficacy in mobilizing cadmium from these organs and promoting its excretion[1]. This guide will delve into the scientific underpinnings of MDCG's therapeutic potential, providing the necessary technical details for researchers in the field.
Synthesis of this compound
The synthesis of this compound involves a two-step process, starting with the formation of its precursor, N-methyl-D-glucamine.
Synthesis of N-methyl-D-glucamine
A common method for the synthesis of N-methyl-D-glucamine involves the reductive amination of D-glucose with methylamine[2].
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, dissolve anhydrous dextrose in an alcohol-based solvent (e.g., methanol, ethanol) with stirring. The concentration of dextrose should be maintained between 10-80% (w/v)[2].
-
Addition of Methylamine (B109427): Add methylamine to the dextrose solution. The molar ratio of glucose to methylamine is typically in the range of 1.0:1.0 to 1.0:3.0[2].
-
Reaction Conditions: The reaction is carried out at a temperature of 10-40°C for 1-3 hours under normal pressure. The reaction mixture is protected with an inert nitrogen atmosphere[2].
-
Catalytic Hydrogenation: The resulting transparent solution is transferred to a hydrogenation reactor containing a Ni-Cu/TiO2 catalyst. The catalyst loading is typically 2-20% by mass of the initial dextrose[2].
-
Crystallization: After hydrogenation, the solution is cooled to 0-10°C to induce crystallization of N-methyl-D-glucamine[2].
-
Purification: The crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.
Synthesis of this compound
The final step involves the reaction of N-methyl-D-glucamine with carbon disulfide.
Experimental Protocol:
-
Reaction Setup: Dissolve the synthesized N-methyl-D-glucamine in an aqueous or alcoholic solvent.
-
Addition of Carbon Disulfide: Slowly add carbon disulfide to the solution while maintaining a basic pH (e.g., with the addition of sodium hydroxide).
-
Reaction Conditions: The reaction is typically carried out at room temperature with stirring.
-
Precipitation and Purification: The sodium salt of this compound will precipitate out of the solution. The precipitate is then collected by filtration, washed with a suitable solvent (e.g., ethanol (B145695) or ether), and dried.
Mechanism of Action
The primary mechanism of action of MDCG is through the chelation of heavy metals. However, emerging evidence suggests that dithiocarbamates may also influence cellular signaling pathways.
Heavy Metal Chelation
MDCG is a potent chelator of cadmium. The dithiocarbamate group provides two sulfur donor atoms that form a stable five-membered ring complex with the cadmium ion. This water-soluble complex is then readily excreted from the body, primarily through the feces[1].
Modulation of Signaling Pathways
While direct evidence for MDCG's effect on specific signaling pathways is limited, studies on other dithiocarbamates suggest potential mechanisms that may contribute to their therapeutic effects beyond chelation.
-
Inhibition of NF-κB Pathway: Dithiocarbamates have been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of inflammation and apoptosis. By inhibiting NF-κB, dithiocarbamates may exert anti-inflammatory and cytoprotective effects.
-
Induction of Apoptosis: Some dithiocarbamate complexes, particularly with metals like copper, have been shown to induce apoptosis in cancer cells[3]. This is often associated with the generation of reactive oxygen species (ROS) and the inhibition of the proteasome.
-
Interaction with Nitric Oxide (NO) Signaling: The iron complex of MDCG has been shown to react with nitrite (B80452) to form nitric oxide (NO)[4][5]. NO is a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. This interaction suggests that MDCG could potentially modulate NO signaling pathways.
Preclinical Data
The therapeutic potential of MDCG has been evaluated in several preclinical studies, primarily in mouse models of cadmium toxicity.
Efficacy in Cadmium Intoxication
MDCG has been shown to be highly effective in reducing the body burden of cadmium, particularly in the liver and kidneys, the primary target organs of cadmium toxicity.
| Parameter | Control | MDCG Treated | Reference |
| Reduction in Kidney Cd Levels | - | 71% | [1] |
| Reduction in Liver Cd Levels | - | 40% | [1] |
| Increase in Fecal Cd Excretion | 1x | 15-72x (dose-dependent) | [1] |
Table 1: Efficacy of MDCG in a Mouse Model of Repeated Cadmium Exposure [1]
| Dose of MDCG (mmol/kg) | Fold Increase in Fecal Cd Excretion |
| 2.2 | 15 |
| 4.4 | 35 |
| 8.8 | 72 |
Table 2: Dose-Dependent Effect of MDCG on Fecal Cadmium Excretion in Mice [1]
Safety Profile
The acute toxicity of MDCG appears to be low. In mice, single intraperitoneal injections of up to 26.6 mmol/kg were well tolerated, and the LD50 was not determined at this high dose[1].
Experimental Protocols
This section provides a generalized protocol for evaluating the efficacy of a chelating agent like MDCG in a mouse model of acute cadmium toxicity.
In Vivo Evaluation of MDCG in a Mouse Model of Cadmium Toxicity
Objective: To determine the effectiveness of MDCG in promoting the excretion of cadmium and reducing its accumulation in target organs.
Materials:
-
Male ICR mice (or other suitable strain)
-
Cadmium chloride (CdCl2)
-
This compound (MDCG)
-
Saline solution (0.9% NaCl)
-
Metabolic cages for separate collection of urine and feces
-
Analytical balance
-
Syringes and needles for injection
-
Tissue homogenizer
-
Atomic absorption spectrophotometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for cadmium analysis
Experimental Workflow:
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (temperature, humidity, light/dark cycle) for at least one week before the experiment, with free access to food and water.
-
Grouping: Randomly divide the mice into control and treatment groups.
-
Cadmium Administration: Induce acute cadmium toxicity by administering a single dose of CdCl2 (e.g., 10 mg/kg body weight) via intraperitoneal (i.p.) injection. This dose is typically lethal in over 95% of mice[1].
-
MDCG Administration:
-
Treatment Group: Administer MDCG at a predetermined dose (e.g., >1.1 mmol/kg body weight) via i.p. injection immediately after cadmium administration.
-
Control Group: Administer an equivalent volume of saline.
-
-
Sample Collection:
-
Place the mice in metabolic cages for a defined period (e.g., 24 or 48 hours) to collect urine and feces separately.
-
At the end of the experimental period, euthanize the mice and collect target organs (liver, kidneys, spleen, etc.).
-
-
Cadmium Quantification:
-
Tissue Samples: Weigh the tissue samples and digest them using a suitable acid mixture (e.g., nitric acid and perchloric acid).
-
Urine and Feces: Process the collected urine and feces for cadmium analysis.
-
Analysis: Determine the cadmium concentration in all samples using AAS or ICP-MS.
-
-
Data Analysis: Statistically analyze the data to compare the cadmium levels in the tissues, urine, and feces between the control and MDCG-treated groups.
Future Directions
While the preclinical data for MDCG in treating cadmium toxicity are promising, further research is needed to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Pharmacokinetic Studies: Detailed pharmacokinetic studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of MDCG.
-
Chronic Toxicity Studies: The long-term safety of MDCG needs to be established through chronic toxicity studies.
-
Efficacy in Other Heavy Metal Poisoning: The chelating properties of MDCG suggest that it may be effective in treating poisoning by other heavy metals, such as lead and mercury.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to confirm the safety and efficacy of MDCG in humans.
-
Investigation of Signaling Pathway Modulation: Further research is needed to clarify the extent to which MDCG modulates cellular signaling pathways and how this contributes to its overall therapeutic effect.
Conclusion
This compound has demonstrated significant therapeutic potential as a chelating agent for cadmium intoxication in preclinical models. Its ability to effectively mobilize and promote the excretion of cadmium from key target organs, coupled with a favorable acute safety profile, makes it a strong candidate for further development. The detailed protocols and data presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals to advance the investigation of this promising therapeutic agent.
References
- 1. Sodium N-methyl-D-glucamine dithiocarbamate and cadmium intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN101863793A - Synthesizing method of N-methyl glucamine - Google Patents [patents.google.com]
- 3. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide-forming reaction between the iron-N-methyl-D-glucamine dithiocarbamate complex and nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Early-Stage Research on N-methyl-N-dithiocarboxyglucamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of early-stage research on N-methyl-N-dithiocarboxyglucamine (MDCG) and its derivatives. The primary focus of existing research is on their potent cadmium chelating properties and their potential as therapeutic agents for cadmium toxicity. This document synthesizes available data on their synthesis, experimental protocols, and mechanism of action.
Introduction
This compound, also referred to as N-methyl-D-glucamine dithiocarbamate (B8719985), is a chelating agent that has demonstrated significant efficacy in mobilizing and promoting the excretion of cadmium, particularly from metallothionein-bound stores in the liver and kidneys.[1][2] Its structure combines a hydrophilic glucamine moiety with a dithiocarbamate group, which is a strong metal binder. Early-stage research has primarily focused on its use as an antidote for both acute and chronic cadmium poisoning.[3]
Synthesis of this compound Derivatives
While a precise, step-by-step protocol for the synthesis of the N-methyl derivative is not detailed in the available literature, a general and effective three-step synthesis for closely related N-alkyl-N-dithiocarboxy-D-glucamine analogs (n-propyl, n-butyl, and n-amyl) has been described.[4] This process can be adapted for the synthesis of the N-methyl derivative.
Experimental Protocol: Synthesis of N-alkyl-N-dithiocarboxy-D-glucamine Analogs [4]
-
Formation of N-alkylglucosamine: An n-alkylamine (in this case, methylamine) is added to glucose.
-
Reduction to N-alkylglucamine: The resulting glucosamine (B1671600) is subjected to high-pressure catalytic reduction to form the corresponding glucamine (N-methyl-D-glucamine).
-
Formation of the Dithiocarbamate Derivative: The secondary amine of the glucamine is reacted with carbon disulfide (CS2) to yield the final N-alkyl-N-dithiocarboxy-D-glucamine product.
A patent for the synthesis of the precursor, N-methyl glucamine, involves the reaction of anhydrous dextrose with methylamine (B109427) in an alcohol solvent, followed by catalytic reduction.[5]
DOT Diagram: Synthesis Workflow
Caption: General synthesis workflow for this compound.
Efficacy in Cadmium Mobilization and Excretion
This compound has been shown to be highly effective in reducing cadmium burdens in preclinical studies. The primary mechanism of action is the chelation of cadmium that is bound to metallothionein (B12644479), a cysteine-rich protein involved in heavy metal homeostasis.
Quantitative Data from In Vivo Studies
The following tables summarize the key quantitative findings from studies in mice.
Table 1: Effect of Sodium this compound (MDCG) on Cadmium Levels in Mice with Repeated Exposure [3]
| Treatment | Reduction in Kidney Cadmium (%) | Reduction in Liver Cadmium (%) |
| Repeated administration of NaNMG-DTC | 71 | 40 |
Table 2: Dose-Dependent Efficacy of MDCG on Cadmium Excretion and Body Burden in Mice [1]
| MDCG Dose (mmol/kg) | Fold Increase in Fecal Cadmium Excretion (vs. Control) | Reduction in Whole Body Cadmium Burden (%) | Reduction in Liver Cadmium (%) | Reduction in Kidney Cadmium (%) |
| 2.2 | 15 | Not Reported | Not Reported | Not Reported |
| 8.8 | 72 | >50 | 60-65 | 60-65 |
Note: The 8.8 mmol/kg dose resulted in the fecal excretion of almost 30% of the administered cadmium over a 3-day period. Urinary excretion of cadmium was insignificant.[1]
Toxicity Profile
The LD50 of the compound has not been determined, but single intraperitoneal injections of up to 26.6 mmol/kg were well-tolerated in mice.[3] This suggests a favorable acute toxicity profile.
Experimental Protocols
Detailed, step-by-step protocols for the cited experiments are not available in the abstracts of the published research. However, a general experimental design can be inferred.
Experimental Protocol: In Vivo Cadmium Mobilization Study (General)
-
Animal Model: Male mice (e.g., ICR, C57BL, DBA strains have been used).[1][3]
-
Induction of Cadmium Burden:
-
For acute toxicity studies, a lethal dose of cadmium chloride (e.g., 10 mg CdCl2/kg body weight) is administered.[3]
-
For chronic mobilization studies, mice receive a sub-lethal dose of CdCl2 along with a radiotracer, such as 109CdCl2, and are allowed a period for the cadmium to distribute and bind to metallothionein (e.g., three weeks).[1]
-
-
Treatment: Sodium this compound is administered, typically via intraperitoneal (i.p.) injection, at varying doses (e.g., 1.1 to 8.8 mmol/kg).[1][3] The treatment regimen can be a single injection or multiple injections over a period.[1]
-
Sample Collection and Analysis:
-
Urine and feces are collected to measure cadmium excretion.
-
At the end of the study, tissues such as the liver, kidneys, and others are harvested.
-
Cadmium levels in tissues and excreta are quantified, often using radioassay for the 109Cd tracer.[1]
-
-
Endpoints:
DOT Diagram: In Vivo Experimental Workflow
Caption: Generalized workflow for in vivo cadmium mobilization studies.
Signaling Pathways
The available early-stage research on this compound derivatives focuses on their direct chelating action on cadmium. There is no information in the reviewed literature to suggest that these compounds interact with or modulate specific cellular signaling pathways. Their therapeutic effect is attributed to the formation of a stable complex with cadmium, which is then excreted from the body, primarily via the fecal route.[1][4]
DOT Diagram: Mechanism of Action
References
- 1. Chelation of cadmium from metallothionein in vivo and its excretion in rats repeatedly injected with cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Sodium N-methyl-D-glucamine dithiocarbamate and cadmium intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chelation of cadmium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101863793A - Synthesizing method of N-methyl glucamine - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for N-methyl-N-dithiocarboxyglucamine Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the administration of N-methyl-N-dithiocarboxyglucamine (MGD), also known as N-methyl-D-glucamine dithiocarbamate (B8719985) (MDCG), in mice based on currently available scientific literature. The primary application described is for in vivo studies related to metal chelation and nitric oxide scavenging.
Compound Information
This compound (MGD) is a dithiocarbamate chelating agent. For in vivo applications, it is commonly used as its sodium salt to enhance water solubility and stability. Its primary mechanism of action identified in the literature is as a potent nitric oxide (NO) scavenger.
Quantitative Data Summary
The following tables summarize the quantitative data for the administration of this compound sodium salt in mice, primarily from studies on cadmium detoxification.
Table 1: Dosage and Administration Schedule for Intraperitoneal (i.p.) Injection
| Parameter | Value | Reference |
| Dosage Range | 2.2 - 8.8 mmol/kg | [1] |
| (equivalent to 684 - 2736 mg/kg) | [1] | |
| Administration Frequency | Three daily injections | [1] |
| Seven thrice-weekly injections | [1] |
Table 2: Efficacy in Cadmium Mobilization and Excretion (following i.p. administration)
| Dosage Regimen | Outcome | Quantitative Result | Reference |
| 2.2 mmol/kg (684 mg/kg) - 8.8 mmol/kg (2736 mg/kg) daily for 3 days | Increase in fecal Cadmium (Cd) excretion | 15-fold to 72-fold increase over control | [1] |
| 8.8 mmol/kg (2736 mg/kg) daily for 3 days | Total fecal Cd excretion | Almost 30% of administered Cd over 3 days | [1] |
| 8.8 mmol/kg (2736 mg/kg) thrice-weekly for 7 injections | Reduction in whole-body Cd burden | Over 50% | [1] |
| 8.8 mmol/kg (2736 mg/kg) thrice-weekly for 7 injections | Reduction in liver and kidney Cd levels | 60-65% | [1] |
Experimental Protocols
Preparation of this compound Sodium Salt Solution for Injection
Disclaimer: The specific vehicle for in vivo administration is not explicitly detailed in the reviewed literature. The use of sterile, isotonic saline is a standard and recommended practice for the preparation of aqueous solutions for injection in mice to minimize irritation and ensure physiological compatibility.
Materials:
-
This compound sodium salt powder
-
Sterile, pyrogen-free 0.9% sodium chloride (saline) solution
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Analytical balance
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the required amount of this compound sodium salt powder using an analytical balance.
-
Dissolution: In a sterile vial, add the weighed powder to the appropriate volume of sterile saline to achieve the desired final concentration. The sodium salt form of MGD is expected to have good water solubility.
-
Mixing: Gently vortex the solution until the powder is completely dissolved.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile vial.
-
Storage: Store the prepared solution according to the manufacturer's recommendations. For short-term storage, refrigeration at 2-8°C is generally advisable. For longer-term storage, aliquoting and freezing at -20°C or below may be appropriate, although freeze-thaw stability should be confirmed.
Intraperitoneal (i.p.) Administration Protocol
Materials:
-
Prepared sterile this compound sodium salt solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Mouse restraint device (optional)
-
70% ethanol
-
Gauze pads
Procedure:
-
Animal Handling: Handle mice gently to minimize stress. Appropriate restraint is crucial for a safe and accurate injection.
-
Dosage Calculation: Calculate the volume of the MGD solution to be injected based on the individual mouse's body weight and the desired dosage (in mg/kg or mmol/kg).
-
Syringe Preparation: Draw the calculated volume of the MGD solution into a sterile syringe using a sterile needle.
-
Injection Site Preparation: Position the mouse to expose the abdomen. The lower right or left quadrant of the abdomen is the preferred site for i.p. injections. Clean the injection site with a gauze pad soaked in 70% ethanol.
-
Injection: Insert the needle at a 10-20 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs. Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Administration: Inject the solution slowly and steadily.
-
Needle Withdrawal: Withdraw the needle smoothly.
-
Post-injection Monitoring: Monitor the mouse for any signs of distress, discomfort, or adverse reactions immediately after the injection and at regular intervals as required by the experimental design.
Oral and Intravenous Administration (General Guidance)
Disclaimer: Specific protocols for oral and intravenous administration of this compound in mice were not found in the reviewed literature. The following are general guidelines and should be adapted and validated for this specific compound.
-
Oral Administration (Gavage):
-
The prepared sterile solution of MGD sodium salt in a suitable vehicle (e.g., water or saline) can be administered using a gavage needle.
-
The volume should not exceed 10 mL/kg body weight.
-
Care must be taken to ensure the gavage needle enters the esophagus and not the trachea.
-
-
Intravenous (i.v.) Administration:
-
The lateral tail vein is the most common site for i.v. injections in mice.
-
The MGD sodium salt solution must be sterile and free of particulates.
-
The injection volume should be kept low (typically not exceeding 5 mL/kg body weight) and administered slowly.
-
Visualizations
Experimental Workflow for In Vivo Study
Caption: Experimental workflow for this compound administration in mice.
Signaling Pathway: Nitric Oxide Scavenging
Caption: Proposed mechanism of this compound as a nitric oxide scavenger.
References
Application Note & Protocol: Quantitative Analysis of N-methyl-N-dithiocarboxyglucamine by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of N-methyl-N-dithiocarboxyglucamine. The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis. The described methodology is intended as a robust starting point for researchers and requires validation for specific matrices.
Introduction
This compound (NMDCG) is a compound of interest in pharmaceutical research. Accurate and sensitive quantification of NMDCG in various biological and chemical matrices is crucial for its development and application. This application note details a selective and sensitive HPLC-MS/MS method designed for this purpose. The method leverages the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry.
Experimental Protocols
Sample Preparation
Given the polar nature of the glucamine moiety and the reactivity of the dithiocarbamate (B8719985) group, a direct analysis approach without derivatization is proposed to maintain the integrity of the analyte.
Materials:
-
Methanol (HPLC Grade)
-
Acetonitrile (B52724) (HPLC Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound with distinct mass)
-
0.22 µm Syringe Filters (PTFE)
Protocol for Aqueous Samples (e.g., Plasma, Urine):
-
Thaw samples at room temperature.
-
To 100 µL of the sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
HPLC-MS/MS Analysis
The chromatographic method is designed to retain and separate the highly polar NMDCG. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 5 minutes, hold at 50% B for 2 minutes, return to 95% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| NMDCG (Quantifier) | [M+H]⁺ | To be determined | 0.1 | To be optimized | To be optimized |
| NMDCG (Qualifier) | [M+H]⁺ | To be determined | 0.1 | To be optimized | To be optimized |
| Internal Standard | To be determined | To be determined | 0.1 | To be optimized | To be optimized |
Note: The precursor ion will be the protonated molecule [M+H]⁺. The specific product ions, cone voltage, and collision energy must be determined by infusing a standard solution of this compound into the mass spectrometer.
Data Presentation
Table 4: Method Validation Summary (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | >0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | S/N ≥ 10 |
| Accuracy (% Bias) | Within ±15% | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | <15% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | 85-115% | Within acceptable range |
| Recovery | >80% | Consistent and reproducible |
Visualizations
Application Notes and Protocols: Dose-Response Studies of N-methyl-N-dithiocarboxyglucamine for Cadmium Excretion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response relationship of N-methyl-N-dithiocarboxyglucamine (MNTCG), also referred to as N-methyl-D-glucamine dithiocarbamate (B8719985) (MDCG), in promoting the excretion of cadmium. The following sections detail the quantitative effects of MNTCG on cadmium clearance, provide standardized protocols for conducting similar in vivo studies, and include a generalized method for the synthesis of the chelating agent.
Data Presentation: Quantitative Effects of MNTCG on Cadmium Excretion and Distribution
The efficacy of MNTCG in promoting the excretion of cadmium has been demonstrated in preclinical studies. The data presented below is summarized from a key study investigating the dose-dependent effects of MNTCG on cadmium-laden mice.
Table 1: Dose-Response Effect of MNTCG on Fecal Cadmium Excretion
| MNTCG Dose (mmol/kg) | MNTCG Dose (mg/kg) | Fold Increase in Fecal Cd Excretion (vs. Control) |
| 2.2 | 684 | 15-fold |
| 8.8 | 2736 | 72-fold |
Data from a study where mice were administered three daily intraperitoneal injections of MNTCG.[1]
Table 2: Effect of Repeated MNTCG Administration on Cadmium Body Burden and Organ Levels
| Treatment Regimen | Reduction in Whole Body Cd Burden | Reduction in Liver Cd Levels | Reduction in Kidney Cd Levels |
| Seven thrice-weekly i.p. injections of 8.8 mmol/kg MNTCG | >50% | 60-65% | 60-65% |
Following the treatment regimen, fecal excretion accounted for almost 30% of the administered cadmium over a 3-day observation period, while urinary cadmium excretion was insignificant in both control and treated groups.[1]
Experimental Protocols
The following protocols are designed to provide a detailed methodology for researchers investigating the effects of chelating agents on cadmium excretion in a murine model.
Protocol 1: Synthesis of Sodium this compound (MNTCG)
Disclaimer: A specific, detailed published synthesis protocol for sodium this compound was not found in the available literature. The following is a generalized protocol based on the known reaction of secondary amines with carbon disulfide in the presence of a base to form dithiocarbamates. This protocol should be optimized and validated by the end-user.
Materials:
-
N-methyl-D-glucamine
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (B145695) (or other suitable alcohol)
-
Diethyl ether (or other suitable non-polar solvent for precipitation)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve N-methyl-D-glucamine in a minimal amount of cold ethanol. The reaction should be kept cool in an ice bath to control the exothermic reaction.
-
Preparation of Sodium Hydroxide Solution: Prepare an equimolar solution of sodium hydroxide in ethanol.
-
Reaction with Carbon Disulfide: While stirring the N-methyl-D-glucamine solution vigorously, slowly add an equimolar amount of carbon disulfide dropwise using a dropping funnel. Maintain the temperature of the reaction mixture at or below 10°C.
-
Addition of Base: After the addition of carbon disulfide is complete, slowly add the ethanolic sodium hydroxide solution dropwise to the reaction mixture. The formation of the sodium salt of the dithiocarbamate should occur.
-
Reaction Completion: Allow the reaction to stir in the ice bath for several hours to ensure complete formation of the product.
-
Precipitation of the Product: The sodium salt of this compound is expected to be a solid. If it does not precipitate spontaneously, the product can be precipitated by the slow addition of a non-polar solvent, such as diethyl ether, with continuous stirring.
-
Isolation and Drying: Collect the precipitated solid by filtration. Wash the solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials and impurities. Dry the final product under vacuum.
-
Characterization: The identity and purity of the synthesized compound should be confirmed using appropriate analytical techniques, such as NMR spectroscopy, IR spectroscopy, and elemental analysis.
Protocol 2: In Vivo Dose-Response Study of MNTCG for Cadmium Excretion in Mice
Animal Model:
-
Male mice (e.g., C57BL/6 or DBA) are suitable for this study.
-
Animals should be acclimatized to the housing conditions for at least one week before the start of the experiment.
-
All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Cadmium Administration:
-
Prepare a stock solution of Cadmium Chloride (CdCl₂) in sterile saline.
-
Administer a single intraperitoneal (i.p.) injection of CdCl₂ to each mouse. A typical dose to establish a body burden is in the range of 0.03 mg of CdCl₂ per mouse. To facilitate tracking, a tracer amount of ¹⁰⁹CdCl₂ can be co-administered.
-
Allow the cadmium to distribute in the tissues for a period of three weeks. During this time, the cadmium will become associated with metallothionein (B12644479).
MNTCG Treatment Regimen:
-
Prepare solutions of MNTCG in sterile saline at the desired concentrations (e.g., 2.2 mmol/kg and 8.8 mmol/kg).
-
Divide the cadmium-exposed mice into treatment groups and a control group (receiving saline).
-
Administer MNTCG or saline via intraperitoneal injection according to the desired schedule (e.g., daily for three consecutive days).
Sample Collection:
-
House the mice in metabolic cages to allow for the separate collection of feces and urine.
-
Collect feces and urine daily throughout the treatment period and for a designated post-treatment observation period (e.g., 3 days).
-
At the end of the study, euthanize the mice and collect relevant organs and tissues (e.g., liver, kidneys, whole body).
Protocol 3: Analysis of Cadmium Content in Biological Samples
Sample Preparation:
-
Feces and Tissues: Accurately weigh the collected fecal pellets and tissue samples.
-
Digestion: Digest the samples using a validated method, such as wet ashing with a mixture of nitric acid and perchloric acid or microwave digestion with nitric acid. This process will break down the organic matrix and bring the cadmium into solution.
-
Dilution: Dilute the digested samples to a suitable volume with deionized water to bring the cadmium concentration within the linear range of the analytical instrument.
Cadmium Quantification:
-
Atomic Absorption Spectrometry (AAS): AAS is a common and reliable method for quantifying cadmium levels. Use a cadmium hollow cathode lamp and set the wavelength to 228.8 nm. Prepare a calibration curve using cadmium standards of known concentrations.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For lower detection limits, ICP-MS is a highly sensitive alternative.
-
Radioisotope Counting: If ¹⁰⁹Cd was used, the cadmium content can be determined by measuring the gamma radiation from the samples using a gamma counter.
Mandatory Visualizations
Caption: MNTCG chelates cadmium from metallothionein in the liver, forming a complex excreted via bile.
Caption: Workflow for evaluating MNTCG's effect on cadmium excretion in a mouse model.
References
Application of N-methyl-N-dithiocarboxyglucamine in Treating Chronic Cadmium Poisoning: Application Notes and Protocols
Introduction
Chronic cadmium (Cd) poisoning is a significant global health concern, arising from environmental and occupational exposure. Cadmium accumulates primarily in the liver and kidneys, with a long biological half-life of 10-30 years, leading to severe organ damage, including nephrotoxicity and hepatotoxicity.[1] The primary challenge in treating chronic cadmium poisoning is the effective and safe removal of the metal from intracellular stores, where it is often bound to metallothionein.[2] N-methyl-N-dithiocarboxyglucamine (MDCG), also known as sodium N-methyl-D-glucamine dithiocarbamate (B8719985) (NaNMG-DTC), is a chelating agent that has demonstrated significant efficacy in mobilizing and promoting the excretion of cadmium in preclinical studies.[3][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of MDCG in the context of chronic cadmium poisoning.
Mechanism of Action
This compound is a dithiocarbamate chelating agent. Its proposed mechanism of action in chronic cadmium poisoning involves the formation of a stable, excretable complex with cadmium ions. The lipophilic nature of the dithiocarbamate moiety allows it to penetrate cell membranes and access intracellular cadmium deposits.[5] Once inside the cell, MDCG chelates cadmium, forming a complex that can then be transported out of the cell and subsequently excreted from the body, primarily through the feces.[3] This mobilization of cadmium from tissues, particularly the liver and kidneys, helps to reduce the overall body burden of the toxic metal.[3][4]
Caption: Proposed mechanism of this compound (MDCG) in chelating intracellular cadmium.
Experimental Protocols
Animal Model of Chronic Cadmium Poisoning
This protocol describes the induction of chronic cadmium poisoning in a murine model, which is essential for evaluating the therapeutic efficacy of MDCG.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Materials:
-
Cadmium chloride (CdCl₂)
-
Sterile saline solution (0.9% NaCl)
-
Animal cages with proper ventilation
-
Standard laboratory rodent chow and water
-
-
Procedure:
-
Prepare a stock solution of CdCl₂ in sterile saline.
-
Administer CdCl₂ to mice via intraperitoneal (i.p.) injection at a dose of 0.5 mg/kg body weight.
-
Repeat the injections three times a week for a period of 4-8 weeks to establish a chronic exposure model.
-
House the animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Monitor the animals regularly for any signs of toxicity, such as weight loss or behavioral changes.
-
Treatment with this compound (MDCG)
This protocol outlines the administration of MDCG to cadmium-poisoned animals.
-
Materials:
-
This compound (MDCG)
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles for i.p. injection
-
-
Procedure:
-
Following the cadmium exposure period, divide the animals into treatment and control groups.
-
Prepare a fresh solution of MDCG in sterile saline on each day of treatment.
-
Administer MDCG to the treatment group via i.p. injection. Doses can range from 2.2 to 8.8 mmol/kg body weight.[3] A typical effective regimen is 8.8 mmol/kg administered three times a week for several weeks.[3]
-
The control group should receive an equivalent volume of sterile saline via i.p. injection.
-
Continue the treatment for a predetermined period (e.g., 2-4 weeks).
-
Caption: Experimental workflow for evaluating MDCG in a chronic cadmium poisoning mouse model.
Sample Collection and Analysis
This protocol details the collection and processing of samples to quantify cadmium levels.
-
Materials:
-
Metabolic cages for separate collection of urine and feces
-
Surgical instruments for tissue dissection
-
Cryovials for sample storage
-
Nitric acid (trace metal grade)
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
-
-
Procedure:
-
Towards the end of the treatment period, place individual mice in metabolic cages for 24-72 hours to collect feces and urine.
-
At the end of the study, euthanize the animals according to approved ethical guidelines.
-
Collect blood samples via cardiac puncture.
-
Dissect and collect key organs, including the liver, kidneys, and spleen.
-
Weigh the collected tissues and fecal samples.
-
Digest the tissues, blood, and fecal samples using concentrated nitric acid.
-
Analyze the digested samples for cadmium content using AAS or ICP-MS.
-
Quantitative Data Summary
The efficacy of this compound in reducing cadmium burden has been quantified in several studies. The following tables summarize the key findings.
| Parameter | MDCG Dose | Treatment Regimen | Outcome | Reference |
| Fecal Cadmium Excretion | 2.2 mmol/kg | 3 daily i.p. injections | 15-fold increase over control | [3] |
| Fecal Cadmium Excretion | 8.8 mmol/kg | 3 daily i.p. injections | 72-fold increase over control | [3] |
| Whole Body Cadmium Burden | 8.8 mmol/kg | 7 thrice-weekly i.p. injections | >50% reduction | [3] |
Table 1: Effect of MDCG on Cadmium Excretion and Body Burden.
| Organ | MDCG Dose | Treatment Regimen | Reduction in Cadmium Level | Reference |
| Liver | 8.8 mmol/kg | 7 thrice-weekly i.p. injections | 60-65% | [3] |
| Kidney | 8.8 mmol/kg | 7 thrice-weekly i.p. injections | 60-65% | [3] |
| Liver | Not specified | Repeated administration | 40% | [4] |
| Kidney | Not specified | Repeated administration | 71% | [4] |
Table 2: Reduction of Cadmium Levels in Key Organs Following MDCG Treatment.
Conclusion and Future Directions
This compound has shown considerable promise as a therapeutic agent for chronic cadmium poisoning in preclinical models. Its ability to mobilize and promote the excretion of cadmium from the liver and kidneys, the primary target organs of cadmium toxicity, is a significant advantage. The provided protocols offer a framework for researchers to further investigate the efficacy and safety of MDCG.
Future research should focus on:
-
Optimizing the dosage and treatment duration for maximal efficacy with minimal side effects.
-
Investigating the potential of oral formulations to improve patient compliance.
-
Elucidating the detailed molecular mechanisms of MDCG-mediated cadmium chelation and transport.
-
Conducting further toxicological studies to ensure the safety of MDCG for potential clinical applications.
By building upon the existing evidence and employing rigorous experimental designs, the scientific community can further validate the therapeutic potential of this compound in combatting the global health threat of chronic cadmium poisoning.
References
- 1. researchgate.net [researchgate.net]
- 2. Chelation of cadmium with BAL and DTPA in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of sodium this compound on cadmium distribution and excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium N-methyl-D-glucamine dithiocarbamate and cadmium intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for intracellular cadmium mobilization by N-alkyl-4-O-(beta-D-galactopyranosyl)-D-glucamine-N-carbodithioates+ ++ - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-methyl-N-dithiocarboxyglucamine for Reduction of Cadmium in Liver and Kidneys
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadmium (Cd), a widespread environmental pollutant, poses significant health risks due to its long biological half-life and accumulation in vital organs, primarily the liver and kidneys[1]. Chronic exposure can lead to severe renal dysfunction and hepatic damage[1][2]. Chelation therapy is a primary strategy for mitigating cadmium toxicity. N-methyl-N-dithiocarboxyglucamine (MDCG), a dithiocarbamate (B8719985) chelating agent, has demonstrated significant efficacy in mobilizing and promoting the excretion of cadmium, thereby reducing its burden in the liver and kidneys[3][4]. These application notes provide a comprehensive overview of the use of MDCG for cadmium decorporation, including quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Data Presentation
The efficacy of this compound (MDCG) and its analogs in reducing cadmium levels in the liver and kidneys has been evaluated in several preclinical studies. The following tables summarize the key quantitative findings from this research, offering a clear comparison of treatment regimens and their outcomes.
Table 1: Efficacy of Sodium N-methyl-D-glucamine dithiocarbamate (NaNMG-DTC) in Reducing Cadmium Levels in Mice [3]
| Treatment Group | Organ | Cadmium Reduction (%) |
| Repeated NaNMG-DTC Administration | Kidney | 71 |
| Liver | 40 |
Note: Data is derived from studies involving repeated administration of NaNMG-DTC in mice with repeated exposure to cadmium.
Table 2: Dose-Dependent Efficacy of Sodium this compound (MDCG) in Mice [4]
| MDCG Dosage (mmol/kg) | Treatment Regimen | Organ | Cadmium Reduction (%) |
| 8.8 | Seven thrice-weekly i.p. injections | Liver | 60-65 |
| Kidney | 60-65 |
Note: This study evaluated the efficacy of MDCG in mobilizing metallothionein-bound cadmium.
Table 3: Comparative Efficacy of Dithiocarbamate Analogs in Reducing Cadmium Levels in Mice [5]
| Compound | Effect on Hepatic Cd Levels | Effect on Renal Cd Levels |
| This compound (MDCG) | Significant Reduction | Significant Reduction |
| 4-carboxamidopiperidine-N-dithiocarboxylate (CAP-N-DTC) | Significant Reduction | Significant Reduction |
| Diethyldithiocarbamate (DDTC) | Enhanced Hepatic Cd Burden | Marked Reduction |
Note: This table provides a qualitative comparison of the effects of different dithiocarbamates on cadmium distribution.
Experimental Protocols
The following protocols are synthesized from methodologies reported in the scientific literature for studying the efficacy of MDCG in reducing cadmium levels in vivo.
Protocol 1: Induction of Cadmium-Induced Hepatotoxicity and Nephrotoxicity in a Mouse Model
This protocol describes the establishment of a mouse model of chronic cadmium toxicity, which is a prerequisite for testing the efficacy of chelating agents like MDCG.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Cadmium chloride (CdCl₂)
-
Sterile saline solution (0.9% NaCl)
-
Animal housing with controlled temperature and light cycle
-
Standard laboratory animal diet and water
Procedure:
-
Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.
-
Cadmium Solution Preparation: Prepare a stock solution of CdCl₂ in sterile saline. The concentration should be calculated to deliver the desired dose based on the average body weight of the mice.
-
Cadmium Administration: Administer CdCl₂ to the mice via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A common dosing regimen is 0.5 mg/kg body weight, administered six days a week for several weeks (e.g., up to 10 weeks) to induce chronic exposure and organ accumulation[4].
-
Monitoring: Monitor the animals regularly for any signs of toxicity, including weight loss, changes in behavior, and mortality.
-
Confirmation of Cadmium Accumulation: At the end of the induction period, a subset of animals can be euthanized to confirm the accumulation of cadmium in the liver and kidneys using analytical methods described in Protocol 3.
Protocol 2: Treatment with this compound (MDCG)
This protocol outlines the procedure for administering MDCG to cadmium-exposed animals to evaluate its chelation efficacy.
Materials:
-
Cadmium-exposed mice (from Protocol 1)
-
This compound (MDCG), sodium salt
-
Sterile saline solution (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Syringes and needles for injection
Procedure:
-
MDCG Solution Preparation: Prepare the MDCG solution for injection by dissolving the sodium salt of MDCG in sterile saline or PBS. The concentration should be calculated to deliver the desired dose. For example, a dose of 8.8 mmol/kg has been shown to be effective[4].
-
MDCG Administration: Administer the prepared MDCG solution to the cadmium-exposed mice via intraperitoneal (i.p.) injection.
-
Treatment Regimen: A variety of dosing schedules can be employed. An effective regimen reported in the literature is seven thrice-weekly i.p. injections[4]. The optimal dosing schedule may need to be determined empirically.
-
Control Groups: Include a control group of cadmium-exposed mice that receive vehicle (saline or PBS) injections instead of the MDCG solution.
-
Post-Treatment Monitoring: Continue to monitor the animals throughout the treatment period.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect liver and kidney tissues for cadmium analysis.
Protocol 3: Quantification of Cadmium in Liver and Kidney Tissues
This protocol describes the analytical methods for measuring cadmium concentrations in biological tissues.
Materials:
-
Liver and kidney tissues from experimental animals
-
Concentrated nitric acid (HNO₃)
-
Standard reference materials for cadmium
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
Procedure:
-
Sample Preparation (Acid Digestion):
-
Accurately weigh a portion of the liver or kidney tissue.
-
Place the tissue sample in a digestion vessel.
-
Add a measured volume of concentrated nitric acid.
-
Heat the sample according to the instrument manufacturer's instructions to achieve complete digestion.
-
After digestion, dilute the sample to a known volume with deionized water.
-
-
Cadmium Analysis:
-
Calibrate the AAS or ICP-MS instrument using cadmium standards of known concentrations.
-
Analyze the digested tissue samples to determine the cadmium concentration.
-
-
Data Expression: Express the cadmium concentration as micrograms of cadmium per gram of wet tissue weight (µg/g).
Visualizations
Signaling Pathways in Cadmium-Induced Cellular Damage
Cadmium exerts its toxic effects through multiple signaling pathways, primarily by inducing oxidative stress. The following diagram illustrates the key pathways involved in cadmium-induced damage in hepatocytes and renal cells.
Caption: Key signaling pathways activated by cadmium leading to cellular damage.
Mechanism of MDCG in Cadmium Chelation and Excretion
MDCG acts by forming a stable complex with cadmium, which is then excreted from the body. The diagram below illustrates this proposed mechanism.
Caption: Proposed mechanism of MDCG-mediated cadmium chelation and excretion.
Experimental Workflow for Evaluating MDCG Efficacy
The logical flow of an in vivo experiment to assess the effectiveness of MDCG is depicted in the following workflow diagram.
Caption: In vivo experimental workflow for assessing MDCG efficacy.
References
- 1. Cadmium therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Susceptibility of MT-null mice to chronic CdCl2-induced nephrotoxicity indicates that renal injury is not mediated by the CdMT complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Chelation Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heavy metal poisoning is a significant global health concern. Chelation therapy is a primary medical intervention for treating heavy metal toxicity, involving the administration of chelating agents to form stable, excretable complexes with toxic metal ions.[1][2][3] The in vivo evaluation of novel and existing chelation therapies is crucial for determining their efficacy and safety. These studies typically involve animal models to understand the pharmacokinetics, pharmacodynamics, and toxicological profiles of chelating agents.[4][5]
This document provides detailed application notes and protocols for designing and conducting in vivo chelation therapy studies. It covers experimental design, animal models, administration of toxins and chelators, and analytical methods for assessing therapeutic outcomes.
Mechanism of Heavy Metal Toxicity:
Heavy metals exert their toxic effects through various mechanisms, primarily by inducing oxidative stress through the generation of reactive oxygen species (ROS).[6][7] This leads to cellular damage, including lipid peroxidation, protein modification, and DNA damage.[8][9] Heavy metals can also interfere with essential biological processes by binding to sulfhydryl groups of proteins and enzymes, disrupting their function.[10] Furthermore, they can mimic essential cations like calcium, leading to dysregulation of cellular signaling pathways.[4][8]
Experimental Design and Workflow
A well-designed in vivo chelation study is essential for obtaining reliable and reproducible data. The following workflow outlines the key stages of a typical study.
Caption: General experimental workflow for an in vivo chelation therapy study.
Detailed Experimental Protocols
Animal Model and Husbandry
-
Species: Wistar rats (male, 6-8 weeks old, 180-220 g) are a commonly used model for heavy metal toxicity studies.[11][12]
-
Housing: Animals should be housed in polycarbonate cages under controlled conditions (22 ± 2 °C, 50-60% humidity, 12-hour light/dark cycle).[11]
-
Diet: Standard laboratory chow and water should be provided ad libitum.
-
Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.[11]
-
Ethical Considerations: All animal procedures must be performed in accordance with the guidelines of the local Institutional Animal Care and Use Committee.
Induction of Heavy Metal Toxicity (Example: Lead)
-
Toxicant: Lead acetate [Pb(CH₃COO)₂]
-
Administration: Administer lead acetate in drinking water at a concentration of 500 ppm for 4 weeks to induce chronic lead toxicity.[13] This method simulates environmental exposure.
-
Monitoring: Monitor the animals' body weight and general health daily.
Chelation Therapy Administration (Example: DMSA)
-
Chelating Agent: Meso-2,3-dimercaptosuccinic acid (DMSA) is an FDA-approved chelator for lead poisoning.[2][11]
-
Dosage: A common dosage for DMSA in rats is 50 mg/kg body weight.[14]
-
Administration: Administer DMSA orally via gavage once daily for 5 consecutive days.[14] Prepare a fresh solution of DMSA in distilled water each day.
Experimental Groups
-
Control Group: Healthy animals receiving a standard diet and water.
-
Lead-Exposed Group (Pb): Animals exposed to lead acetate in drinking water.
-
Lead-Exposed + DMSA-Treated Group (Pb + DMSA): Animals exposed to lead and subsequently treated with DMSA.
-
DMSA-Only Group: Healthy animals receiving only DMSA to assess any potential side effects of the chelator.[14]
Sample Collection and Preparation
At the end of the treatment period, euthanize the animals and collect the following samples:
-
Blood: Collect blood via cardiac puncture into EDTA-coated tubes for hematological analysis and lead concentration measurement.
-
Tissues (Liver, Kidney, Brain): Perfuse the animals with ice-cold saline to remove blood from the organs. Excise the liver, kidneys, and brain, weigh them, and store them at -80 °C for further analysis.
-
Urine: Collect urine over a 24-hour period using metabolic cages to measure urinary lead excretion.
Protocol for Tissue Digestion for ICP-MS Analysis:
-
Weigh approximately 0.5 g of tissue (liver, kidney, or brain) into a clean microwave digestion vessel.[2]
-
Add 5 mL of concentrated nitric acid (HNO₃) to the vessel.[2]
-
Allow the samples to pre-digest for at least 30 minutes at room temperature.
-
Place the vessels in a microwave digestion system and run a program with a gradual temperature ramp up to 180-200 °C.
-
After digestion, allow the vessels to cool to room temperature.
-
Dilute the clear digestate with deionized water to a final volume of 50 mL.
-
The samples are now ready for analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the concentration of heavy metals.[15]
Analytical Methods
Quantification of Heavy Metals
-
Technique: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for the quantitative analysis of trace and ultra-trace elements in biological samples.[15]
-
Instrumentation: Use a calibrated ICP-MS instrument according to the manufacturer's instructions.
-
Data Presentation: Express metal concentrations in µg/g of wet tissue weight or µg/dL of blood.
Assessment of Oxidative Stress
Oxidative stress is a key mechanism of heavy metal toxicity.[6] The following biochemical assays can be performed on tissue homogenates:
-
Superoxide (B77818) Dismutase (SOD) Activity: Measures the activity of the enzyme that catalyzes the dismutation of superoxide radicals. Spectrophotometric methods are commonly used.[16][17]
-
Glutathione Peroxidase (GPx) Activity: Measures the activity of the enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides.[16][17]
-
Catalase (CAT) Activity: Measures the activity of the enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.[16][17]
-
Malondialdehyde (MDA) Levels: MDA is a marker of lipid peroxidation. The thiobarbituric acid reactive substances (TBARS) assay is a common method for its quantification.[16][18]
Histopathological Examination
-
Procedure: Fix tissue samples (liver and kidney) in 10% neutral buffered formalin, embed in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E).[3][19]
-
Analysis: Examine the stained sections under a light microscope for any pathological changes such as necrosis, inflammation, and cellular degeneration.[20][21]
Metallothionein (MT) Levels
Metallothioneins are cysteine-rich proteins involved in metal homeostasis and detoxification.[22]
-
Quantification: MT levels can be quantified using methods like the silver-saturation assay or ELISA-based techniques.[23][24] Mass spectrometry-based approaches can also be used for isoform-specific quantification.[25]
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between experimental groups.
Table 1: Lead Concentration in Blood and Tissues
| Group | Blood Lead (µg/dL) | Liver Lead (µg/g) | Kidney Lead (µg/g) | Brain Lead (µg/g) |
| Control | 2.5 ± 0.8 | 0.15 ± 0.05 | 0.20 ± 0.07 | 0.05 ± 0.02 |
| Pb | 45.2 ± 5.1 | 12.8 ± 1.5 | 25.6 ± 2.9 | 3.2 ± 0.4 |
| Pb + DMSA | 15.8 ± 2.3 | 4.5 ± 0.6 | 8.9 ± 1.1 | 1.1 ± 0.2 |
| DMSA | 2.7 ± 0.9 | 0.17 ± 0.06 | 0.22 ± 0.08 | 0.06 ± 0.02 |
| Data are presented as mean ± SD. |
Table 2: Oxidative Stress Parameters in Liver Tissue
| Group | SOD (U/mg protein) | GPx (nmol/min/mg protein) | CAT (U/mg protein) | MDA (nmol/mg protein) |
| Control | 125.4 ± 10.2 | 85.6 ± 7.8 | 45.2 ± 4.1 | 1.8 ± 0.3 |
| Pb | 78.2 ± 6.5 | 52.1 ± 5.3 | 28.9 ± 3.2 | 4.5 ± 0.5 |
| Pb + DMSA | 110.5 ± 9.8 | 75.3 ± 6.9 | 40.1 ± 3.8 | 2.3 ± 0.4 |
| DMSA | 123.1 ± 11.5 | 84.2 ± 8.1 | 44.8 ± 4.5 | 1.9 ± 0.3 |
| Data are presented as mean ± SD. |
Signaling Pathways in Heavy Metal Toxicity and Chelation
Understanding the molecular pathways affected by heavy metals and how chelation therapy modulates them is crucial for drug development.
Lead-Induced Neurotoxicity
Lead neurotoxicity involves multiple signaling pathways, primarily through its ability to mimic calcium ions and induce oxidative stress.[8][26]
Caption: Signaling pathways in lead-induced neurotoxicity and the role of chelation.
Lead disrupts calcium homeostasis, leading to aberrant activation of protein kinase C and subsequent synaptic dysfunction.[27][28] It also promotes oxidative stress, causing mitochondrial damage and triggering apoptotic cell death and neuroinflammation.[4][27] Chelating agents like DMSA bind to lead, facilitating its removal and mitigating these toxic effects.
Mercury-Induced Nephrotoxicity and the Nrf2 Pathway
Mercury has a high affinity for sulfhydryl groups, leading to significant damage in the kidneys.[10] The Nrf2 signaling pathway is a key cellular defense mechanism against oxidative stress.
Caption: Mercury-induced nephrotoxicity and the role of the Nrf2 signaling pathway.
Mercury induces oxidative stress, which leads to the dissociation of the transcription factor Nrf2 from its inhibitor Keap1.[29] Nrf2 then translocates to the nucleus and activates the expression of antioxidant genes.[29][30] Chelation therapy can reduce the mercury burden, thereby lessening the initial oxidative insult and supporting the cell's antioxidant response.
References
- 1. researchgate.net [researchgate.net]
- 2. s27415.pcdn.co [s27415.pcdn.co]
- 3. mdpi.com [mdpi.com]
- 4. Signal transduction associated with lead-induced neurological disorders: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pathways – Lead Poisoning [sites.tufts.edu]
- 9. Metal-induced apoptosis: mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular interactions with mercury in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The Scientific Basis for Chelation: Animal Studies and Lead Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The scientific basis for chelation: animal studies and lead chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metal analysis in whole blood and tissue by ICP-MS â Vitas Analytical Services [vitas.no]
- 16. Evaluation of Some Biochemical Parameters and Brain Oxidative Stress in Experimental Rats Exposed Chronically to Silver Nitrate and the Protective Role of Vitamin E and Selenium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 19. entomoljournal.com [entomoljournal.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Histopathology and cytotoxicity as biomarkers in treated rats with cadmium and some therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metallothionein and Cadmium Toxicology—Historical Review and Commentary [mdpi.com]
- 23. Quantification of metallothioneins by a silver-saturation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Quantitation of Human Metallothionein Isoforms in Cells, Tissues, and Cerebrospinal Fluid by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. MOLECULAR MECHANISMS OF LEAD NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The Role of Toxic Metals and Metalloids in Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Iron chelation mitigates mitochondrial dysfunction and oxidative stress by enhancing nrf2-mediated antioxidant responses in the renal cortex of a murine model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-methyl-N-dithiocarboxyglucamine for Heavy Metal Decorporation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heavy metal poisoning is a significant global health concern due to the widespread environmental presence of elements such as lead, mercury, cadmium, and arsenic. These metals can accumulate in biological tissues, leading to a wide range of acute and chronic health issues.[1] Chelation therapy is a primary medical intervention for treating heavy metal toxicity. This approach involves the administration of a chelating agent that forms a stable, non-toxic complex with the metal ion, facilitating its excretion from the body.[2][3]
N-methyl-N-dithiocarboxyglucamine (N-MGd), also known as MDCG, is a water-soluble dithiocarbamate (B8719985) chelating agent. Dithiocarbamates are a class of organosulfur compounds recognized for their strong affinity for various heavy metals, attributed to the presence of two sulfur donor atoms that form stable complexes.[4][5][6] N-MGd has been extensively studied for its efficacy in the decorporation of cadmium.[7] This document provides an overview of the known applications of N-MGd and proposes its potential use for the decorporation of other clinically relevant heavy metals, supported by generalized experimental protocols and an exploration of the underlying biochemical pathways.
Mechanism of Action
The primary mechanism by which N-MGd and other dithiocarbamates facilitate heavy metal decorporation is through chelation. The dithiocarbamate functional group contains two sulfur atoms that can bind to a single metal ion, forming a stable, five-membered ring structure.[8] This process is governed by the Hard and Soft Acids and Bases (HSAB) theory, where dithiocarbamates act as soft bases, showing a strong affinity for soft acid metals like cadmium, lead, and mercury.[8] The resulting metal-dithiocarbamate complex is typically water-soluble and can be readily excreted from the body, primarily through the renal or biliary pathways.[9]
Heavy metals exert their toxicity through various mechanisms, including the generation of reactive oxygen species (ROS), interference with essential enzyme function, and disruption of cellular signaling pathways.[1][10] By binding to the heavy metal, chelating agents like N-MGd can mitigate these toxic effects.
Known Application: Cadmium Decorporation
N-MGd has demonstrated significant efficacy in the decorporation of cadmium. Studies in animal models have shown that N-MGd can mobilize cadmium from tissues and enhance its excretion. While specific quantitative data from a single comprehensive study on various heavy metals is limited, the effectiveness of dithiocarbamates, in general, has been documented.
Potential Applications for Other Heavy Metals
Based on the known affinity of dithiocarbamates for various heavy metals, N-MGd presents a promising candidate for the decorporation of metals other than cadmium.
-
Lead (Pb): Some substituted dithiocarbamates have been shown to be effective in mobilizing lead from the liver and kidneys in animal models.[11] Given that N-benzyl-D-glucamine dithiocarbamate, a compound structurally related to N-MGd, was effective in reducing lead burden in rats, it is plausible that N-MGd would also be effective.[12]
-
Mercury (Hg): Dithiocarbamates are known to form stable complexes with mercury.[13] Chelating agents with dithiol groups, such as DMPS and DMSA, are clinically used for mercury poisoning and have shown to enhance its excretion.[14] The dithiocarbamate structure of N-MGd suggests it could be a viable candidate for mercury decorporation.
-
Arsenic (As): Dithiol-containing chelators are the mainstay for arsenic poisoning treatment.[14][15] While direct evidence for N-MGd is lacking, the general reactivity of dithiocarbamates with arsenic warrants investigation into the potential of N-MGd for arsenic decorporation.
It is crucial to note that the efficacy of a chelating agent can be highly dependent on the specific metal, its chemical form, and the biological context.[9][16] Therefore, the application of N-MGd for the decorporation of lead, mercury, and arsenic requires further experimental validation.
Data Presentation
Table 1: Documented Efficacy of Dithiocarbamate Analogs on Heavy Metal Decorporation
| Chelating Agent | Heavy Metal | Animal Model | Key Findings | Reference |
| N-benzyl-D-glucamine dithiocarbamate (BG-DTC) & N-(4-methoxybenzyl)-D-glucamine dithiocarbamate (MeO-BG-DTC) | Lead (Pb) | Rat | Effective in reducing hepatic and renal lead levels; enhanced urinary and fecal excretion of lead. | [12] |
| Substituted Dithiocarbamates (including N-benzyl-D-glucamine dithiocarbamate) | Lead (Pb) | Rat | Effective in lowering hepatic and renal burden of lead; some were able to lower long bone lead content. | [11] |
| N,N-di(2-hydroxyethyl)dithiocarbamate (DHDC) | Cadmium (Cd), Mercury (Hg), Methylmercury (CH3Hg), Phenylmercury (C6H5Hg) | In vitro | Formed stable complexes with the tested metals. | [13] |
| Novel N-glucamyl-N-dithiocarboxyl-amino acids | Cadmium (Cd) | Mouse, Rat | Effective in both acute and repeated exposure cadmium poisoning; superior cadmium mobilizing properties compared to a reference dithiocarbamate. | [7] |
Experimental Protocols
The following are generalized protocols for the synthesis of N-MGd and for evaluating its efficacy in heavy metal decorporation in a research setting. These protocols should be adapted and optimized based on specific experimental goals and institutional guidelines.
Protocol 1: Synthesis of this compound (N-MGd)
This protocol is a generalized procedure based on the common synthesis routes for dithiocarbamates.[5][17]
Materials:
-
N-methyl-D-glucamine
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Methanol (B129727) or Ethanol
-
Diethyl ether
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Filtration apparatus
Procedure:
-
Dissolve N-methyl-D-glucamine in methanol in a round bottom flask.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add an equimolar amount of carbon disulfide to the cooled solution. The reaction is exothermic.
-
While maintaining the low temperature, add an equimolar amount of a cold aqueous solution of NaOH or KOH dropwise to the reaction mixture.
-
Continue stirring the mixture in the ice bath for 2-4 hours. The formation of a precipitate may be observed.
-
After the reaction is complete, collect the solid product by filtration.
-
Wash the precipitate with cold diethyl ether to remove any unreacted starting materials.
-
Dry the final product (this compound salt) under vacuum.
-
Characterize the synthesized compound using appropriate analytical techniques such as NMR and IR spectroscopy.
Protocol 2: In Vivo Evaluation of N-MGd for Heavy Metal Decorporation in a Murine Model
This protocol provides a framework for assessing the efficacy of N-MGd in promoting the excretion of a target heavy metal in mice.
Materials:
-
Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old
-
A salt of the target heavy metal (e.g., lead(II) acetate, mercuric chloride, sodium arsenite)
-
This compound (N-MGd), synthesized or commercially sourced
-
Saline solution (0.9% NaCl)
-
Metabolic cages for urine and feces collection
-
Analytical instrumentation for heavy metal quantification (e.g., ICP-MS, AAS)[18][19][20]
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Heavy Metal Exposure:
-
Administer a single, non-lethal dose of the heavy metal salt to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage). The dose should be sufficient to induce a measurable body burden without causing acute mortality.
-
Include a control group that receives a saline injection.
-
-
Chelation Treatment:
-
After a predetermined period to allow for metal distribution (e.g., 24 hours), administer N-MGd to the treatment group. The dose and route of administration (e.g., intraperitoneal or oral) should be based on preliminary toxicity studies of N-MGd.
-
Administer saline to the heavy metal-exposed control group.
-
-
Sample Collection:
-
House the mice in individual metabolic cages for the collection of urine and feces over a specified period (e.g., 24 or 48 hours).
-
-
Tissue Harvest:
-
At the end of the collection period, euthanize the mice according to approved protocols.
-
Collect key organs (e.g., kidneys, liver, brain, bone) for heavy metal analysis.
-
-
Sample Analysis:
-
Digest the urine, feces, and tissue samples using appropriate acid digestion methods.
-
Quantify the concentration of the heavy metal in each sample using a sensitive analytical technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).[21]
-
-
Data Analysis:
-
Calculate the total amount of heavy metal excreted in urine and feces for both the N-MGd treated and control groups.
-
Determine the concentration of the heavy metal in the different organs.
-
Statistically compare the results between the groups to evaluate the efficacy of N-MGd in promoting heavy metal excretion and reducing tissue burden.
-
Protocol 3: In Vitro Chelation Assay
This protocol can be used as a preliminary screening method to assess the ability of N-MGd to chelate a specific heavy metal.
Materials:
-
This compound (N-MGd)
-
A salt of the target heavy metal
-
Buffer solution (e.g., PBS, pH 7.4)
-
Dialysis tubing with an appropriate molecular weight cutoff
-
Spectrophotometer or other analytical instrument for metal quantification
Procedure:
-
Prepare a solution of the heavy metal salt in the buffer.
-
Prepare a solution of N-MGd in the buffer.
-
Mix the heavy metal solution with the N-MGd solution at various molar ratios (e.g., 1:1, 1:2, 1:5).
-
Incubate the mixtures for a set period (e.g., 1 hour) at a controlled temperature (e.g., 37°C).
-
To separate the metal-N-MGd complex from free metal ions, perform equilibrium dialysis. Place the reaction mixture inside a dialysis bag and dialyze against a large volume of buffer.
-
After dialysis, measure the concentration of the heavy metal inside and outside the dialysis bag. A higher concentration of the metal inside the bag indicates the formation of a stable complex with N-MGd.
-
Alternatively, spectrophotometric methods can be used if the metal-N-MGd complex has a distinct absorption spectrum compared to the free metal ion.
Signaling Pathways and Logical Relationships
Heavy metal toxicity disrupts numerous cellular signaling pathways. The decorporation of these metals by chelating agents like N-MGd can help restore normal cellular function.
References
- 1. Frontiers | Toxic Mechanisms of Five Heavy Metals: Mercury, Lead, Chromium, Cadmium, and Arsenic [frontiersin.org]
- 2. deswater.com [deswater.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Metal-dithiocarbamate complexes: chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel chelating agents and their effect on cadmium decorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Molecular mechanisms of in vivo metal chelation: implications for clinical treatment of metal intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The lead-chelating effects of substituted dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chelation in metal intoxication LI: efficacy of amphipathic dithiocarbamates in mobilization of lead in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dithiocarbamates in heavy metal poisoning: complexes of N,N-di(2-hidroxyethyl)dithiocarbamate with Zn(II), Cd(II), Hg(II), CH3Hg(II), and C6H5Hg(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of chelation in the treatment of arsenic and mercury poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. poison.org [poison.org]
- 16. dial.uclouvain.be [dial.uclouvain.be]
- 17. Mixed Ligand Complexes of N-Methyl-N-phenyl Dithiocarbamate: Synthesis, Characterisation, Antifungal Activity, and Solvent Extraction Studies of the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Heavy Metal Content Testing: Analytical Methods And Applications - Blogs - News [alwsci.com]
- 19. Heavy Metals - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. jocpr.com [jocpr.com]
- 21. amecj.com [amecj.com]
Application Notes and Protocols for the Synthesis of N-methyl-N-dithiocarboxyglucamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, characterization, and potential applications of N-methyl-N-dithiocarboxyglucamine (MDCG), a potent chelating agent. The protocols are intended for research purposes and should be performed by qualified personnel in a laboratory setting.
Introduction
This compound (MDCG), also known as N-methyl-D-glucamine dithiocarbamate (B8719985), is a polyhydroxylated aminodithiocarbamate with significant potential in biomedical research. Its primary application lies in its ability to act as a chelating agent, particularly for heavy metals such as cadmium.[1] The multiple hydroxyl groups derived from the glucose moiety impart high water solubility, while the dithiocarbamate group provides a strong binding site for metal ions. This combination of properties makes MDCG a subject of interest for the development of therapeutic agents against heavy metal toxicity.
Synthesis of Sodium this compound
The synthesis of the sodium salt of this compound is a two-step process. The first step involves the synthesis of the precursor, N-methyl-D-glucamine, from D-glucose and methylamine (B109427). The second step is the formation of the dithiocarbamate salt by reacting N-methyl-D-glucamine with carbon disulfide in the presence of sodium hydroxide (B78521).
Experimental Protocols
Part 1: Synthesis of N-methyl-D-glucamine
This protocol is adapted from the general procedure for the synthesis of N-alkyl glucamines.
Materials:
-
D-glucose
-
Aqueous methylamine solution (e.g., 40%)
-
Ethanol
-
Hydrogen gas
-
Raney Nickel catalyst
-
Reaction vessel suitable for hydrogenation
Procedure:
-
In a suitable reaction vessel, dissolve D-glucose in water and an alcoholic solvent like ethanol.
-
Add an aqueous solution of methylamine to the glucose solution. The molar ratio of glucose to methylamine should be approximately 1:1.2 to 1:1.5.
-
Stir the mixture at a controlled temperature, typically between 20-40°C, for 1-3 hours to form the corresponding N-methyl-D-glucosamine.
-
Transfer the resulting solution to a high-pressure hydrogenation reactor containing a Raney Nickel catalyst.
-
Pressurize the reactor with hydrogen gas and heat to a temperature between 50-120°C.
-
Maintain the reaction under pressure with stirring until the theoretical amount of hydrogen has been consumed.
-
After cooling and venting the reactor, filter off the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain a crude product.
-
Recrystallize the crude N-methyl-D-glucamine from a suitable solvent, such as ethanol, to yield a crystalline solid.
Part 2: Synthesis of Sodium this compound
This protocol is based on the general reaction of secondary amines with carbon disulfide to form dithiocarbamates.
Materials:
-
N-methyl-D-glucamine
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve N-methyl-D-glucamine in an aqueous solution of sodium hydroxide in a round-bottom flask. The molar ratio of N-methyl-D-glucamine to NaOH should be 1:1.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add an equimolar amount of carbon disulfide to the cold, stirring solution. A color change to reddish-orange is typically observed.
-
Continue stirring the reaction mixture in the ice bath for a specified period, typically 2-4 hours, to ensure complete reaction.
-
The product, sodium this compound, is typically isolated by precipitation or by removal of the solvent under reduced pressure.
-
The resulting solid can be washed with a cold non-polar solvent, such as diethyl ether, to remove any unreacted carbon disulfide and then dried under vacuum.
Data Presentation
| Parameter | N-methyl-D-glucamine | Sodium this compound |
| Molecular Formula | C₇H₁₇NO₅ | C₈H₁₆NNaO₅S₂ |
| Molecular Weight | 195.21 g/mol | 293.34 g/mol |
| Appearance | White crystalline solid | Off-white to yellowish solid |
| Solubility | Soluble in water | Soluble in water |
Predicted ¹H NMR Data for this compound (in D₂O):
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~3.2 - 4.0 | Multiplets | Protons of the glucamine backbone |
| ~3.1 | Singlet | N-CH₃ protons |
Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for Sodium this compound.
Chelation Mechanism
References
Application Notes and Protocols for Measuring Heavy Metal Levels After Chelation Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chelation therapy is a medical treatment used to remove heavy metals from the body.[1] It involves the administration of chelating agents, which are substances that bind to heavy metals, forming a complex that can then be excreted, primarily through urine.[2][3] Monitoring the levels of heavy metals in biological samples, particularly urine, both before and after chelation therapy is crucial for assessing the efficacy of the treatment and the total body burden of toxic metals.[4]
These application notes provide detailed protocols for the quantitative analysis of heavy metals in urine following chelation therapy, with a focus on two primary analytical techniques: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS).
Principle of Provoked (Chelation) and Unprovoked Testing
Two main approaches are used for assessing heavy metal levels in urine:
-
Unprovoked Urine Testing: This measures the baseline excretion of heavy metals without the influence of a chelating agent. It reflects recent or ongoing exposure.[5][6]
-
Provoked Urine Testing (Chelation Challenge): This involves collecting urine for a specified period after administering a chelating agent such as dimercaptosuccinic acid (DMSA) or ethylenediaminetetraacetic acid (EDTA).[5][7] The chelating agent binds to heavy metals stored in tissues, leading to their mobilization and increased excretion in the urine.[5] This method is intended to provide an indication of the total body burden of heavy metals.[5]
It is important to note that while provoked testing is used by some practitioners, there is a lack of standardized, validated protocols and established reference ranges for provoked urine samples.[7][8] Mainstream medical organizations often advise against its use for diagnosing metal toxicity due to the potential for misinterpretation of results.[7]
Analytical Techniques Overview
The two most common and reliable techniques for the quantitative analysis of heavy metals in biological matrices are ICP-MS and AAS.[9][10]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique is known for its exceptional sensitivity and ability to detect a wide range of elements simultaneously at ultra-trace levels (parts per trillion or even parts per quadrillion).[11][12] It is considered the gold standard for trace metal analysis in complex matrices like urine.[12] ICP-MS instruments can be equipped with collision/reaction cells to minimize polyatomic interferences, further enhancing accuracy.[13]
-
Atomic Absorption Spectroscopy (AAS): AAS is a robust and cost-effective technique for quantifying individual heavy metals.[14][15] It offers good sensitivity, often in the parts per billion range, and is particularly well-suited for targeted analysis of specific metals.[14][16] Graphite (B72142) Furnace AAS (GFAAS) provides significantly lower detection limits compared to Flame AAS, making it suitable for trace-level analysis in biological samples.[17]
Experimental Workflows
The following diagrams illustrate the general workflows for sample collection and analysis.
Caption: Workflow for provoked urine sample collection.
Caption: General laboratory workflow for heavy metal analysis.
Detailed Protocols
Protocol 1: Provoked Urine Sample Collection (DMSA Challenge)
This protocol is provided as an example and should be performed under the guidance of a qualified healthcare professional.
1. Patient Preparation: 1.1. For at least one week prior to the test, the patient should avoid consuming fish and shellfish to minimize interference from dietary sources of arsenic and mercury.[8] 1.2. For 24-48 hours before the test, the patient should discontinue non-essential medications and mineral supplements (e.g., multivitamins, zinc, etc.).[8][18] Consult with the prescribing physician before stopping any essential medications.
2. Baseline Urine Collection (Optional but Recommended): 2.1. Upon waking on the morning of the test, the patient should collect a first-morning urine sample in a designated collection cup. This serves as the unprovoked, baseline sample.[8]
3. DMSA Administration and Provoked Urine Collection: 3.1. Immediately after the baseline collection, the patient should take an oral dose of DMSA as prescribed by their physician (a common dose is 20-30 mg/kg body weight, not to exceed 2g).[8] 3.2. All urine produced over the next 6 hours should be collected in the provided container.[8][16] 3.3. The collection container should be kept refrigerated during the collection period.[16]
4. Sample Submission: 4.1. After the 6-hour collection period, the total volume should be mixed well, and an aliquot transferred to the transport vial provided in the collection kit. 4.2. Both the baseline and provoked urine samples should be clearly labeled with the patient's name, date, and collection time. 4.3. Samples should be shipped to the analytical laboratory according to the laboratory's instructions, typically under refrigerated conditions.[19]
Protocol 2: Sample Preparation for ICP-MS and AAS Analysis
Urine samples require preparation to remove organic matrix components that can interfere with the analysis and to ensure the metals are in a soluble form.
1. Materials and Reagents:
-
Concentrated trace-metal grade nitric acid (HNO₃)
-
Deionized water (Type I)
-
Certified Reference Materials (CRMs) for urine (e.g., NIST SRM 2670a)[2]
-
Internal standard solution for ICP-MS (e.g., containing Rh, In, Ge, Lu)[13][20]
-
Matrix modifier for GFAAS (e.g., palladium nitrate (B79036) and magnesium nitrate)[21]
2. Procedure: Simple Dilution (for some ICP-MS applications) 2.1. Allow urine samples to equilibrate to room temperature and vortex to ensure homogeneity. 2.2. Dilute the urine sample 1:10 to 1:50 with a diluent solution (e.g., 0.5-2% v/v nitric acid in deionized water).[7][12] A 50-fold dilution is often required to reduce matrix effects.[7] 2.3. For ICP-MS, add the internal standard to all blanks, calibration standards, and samples to correct for instrumental drift and matrix effects.[13]
3. Procedure: Microwave-Assisted Acid Digestion (for complex matrices or AAS) 3.1. Pipette a known volume (e.g., 5-10 mL) of the urine sample into a clean microwave digestion vessel.[10] 3.2. Add a small volume of concentrated nitric acid (e.g., 1-2 mL).[10][22] Some procedures may also include hydrogen peroxide.[17] 3.3. Place the vessels in the microwave digestion system and run a program with a gradual temperature ramp to approximately 195°C.[22] 3.4. After digestion and cooling, quantitatively transfer the digestate to a volumetric flask and dilute to a final volume with deionized water. The final acid concentration should typically be 2-5%. 3.5. The diluted digestate is now ready for analysis.
Protocol 3: Analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
1. Instrument Calibration: 1.1. Prepare a series of multi-element calibration standards by diluting certified stock solutions in a matrix-matching diluent (e.g., 2% nitric acid).[12] 1.2. The calibration range should encompass the expected concentrations of the elements in the prepared urine samples.
2. Instrumental Parameters: 2.1. Optimize the ICP-MS instrument parameters according to the manufacturer's recommendations. Typical parameters are provided in the table below. 2.2. Use a collision/reaction cell with an appropriate gas (e.g., helium, oxygen, methane) to minimize polyatomic interferences on key analytes like arsenic, chromium, and vanadium.[11][12]
3. Sample Analysis: 3.1. Analyze a calibration blank, followed by the calibration standards to generate a calibration curve. 3.2. Analyze the prepared urine samples, interspersed with quality control samples (e.g., CRMs, calibration verification standards) at regular intervals (e.g., every 10-20 samples).[19]
Protocol 4: Analysis by Graphite Furnace Atomic Absorption Spectroscopy (GFAAS)
1. Instrument Setup: 1.1. Install the appropriate hollow cathode lamp for the element of interest. 1.2. Align the lamp and set the wavelength and slit width as specified for the analyte.[17]
2. Instrument Calibration: 2.1. Prepare a series of single-element calibration standards in a matrix-matching diluent. 2.2. Generate a calibration curve by analyzing the blank and standards.
3. Sample Analysis: 3.1. Program the graphite furnace with an appropriate temperature program (drying, ashing, atomization, and clean-out steps).[21] 3.2. Inject a small, precise volume of the prepared sample, standard, or blank into the graphite tube along with a matrix modifier.[21] 3.3. Initiate the furnace program and record the absorbance signal. 3.4. Analyze samples and quality control checks in a similar sequence to the ICP-MS protocol.
Data Presentation
Table 1: Comparison of Analytical Techniques
| Feature | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Atomic Absorption Spectroscopy (AAS) |
| Principle | Ionization in plasma followed by mass-to-charge separation | Absorption of light by ground-state atoms |
| Detection Limits | Very low (ppt to ppq)[11][23] | Good (ppb to ppm); GFAAS is more sensitive than Flame AAS[14][16] |
| Throughput | High (simultaneous multi-element analysis)[13][23] | Low (typically single-element analysis)[13][23] |
| Interferences | Polyatomic and isobaric interferences (can be mitigated with collision/reaction cells)[11] | Spectral and chemical interferences (can be mitigated with background correction and matrix modifiers)[14] |
| Cost | Higher initial and operational costs[15] | Lower initial and operational costs[15] |
| Primary Use Case | Comprehensive multi-element screening and ultra-trace analysis | Targeted analysis of specific elements |
Table 2: Typical ICP-MS Instrumental Parameters for Urine Analysis
| Parameter | Setting |
| RF Power | 1550 W[24] |
| Plasma Gas Flow | ~15 L/min Argon |
| Auxiliary Gas Flow | ~0.9 L/min Argon |
| Nebulizer Gas Flow | ~1.0 L/min Argon |
| Sample Uptake Rate | ~0.4 mL/min |
| Detector Mode | Pulse counting |
| Collision/Reaction Gas | Helium, Oxygen, or Methane (analyte dependent)[12] |
| Internal Standards | Ge, In, Rh, Lu, Bi[13][20] |
Table 3: Typical GFAAS Instrumental Parameters for Key Heavy Metals
| Parameter | Lead (Pb) | Cadmium (Cd) | Mercury (Hg) | Arsenic (As) |
| Wavelength (nm) | 283.3[17][21] | 228.8[17][21] | 253.7 | 193.7 |
| Slit Width (nm) | 0.7[17] | 0.7[17] | 0.7 | 0.7 |
| Lamp Current (mA) | 10[17] | 10[17] | 6 | 10 |
| Matrix Modifier | NH₄H₂PO₄ + Mg(NO₃)₂[21] | NH₄H₂PO₄ + Mg(NO₃)₂[21] | Palladium Nitrate | Palladium Nitrate |
| Ashing Temp. (°C) | ~800 | ~700 | ~250 | ~1300 |
| Atomization Temp. (°C) | ~1500 | ~1400 | ~1200 | ~2300 |
Table 4: Typical Limits of Detection (LOD) in Urine (µg/L)
| Element | ICP-MS LOD (µg/L) | GFAAS LOD (µg/L) |
| Arsenic (As) | 0.007[12] | ~0.5 |
| Cadmium (Cd) | 0.002[12] | 0.0001 (µg/g)[21] |
| Lead (Pb) | 0.008[12] | 0.001 (µg/g)[21] |
| Mercury (Hg) | ~0.06 - 0.1[25] | ~0.2 |
| Chromium (Cr) | 0.004[12] | ~0.1 |
| Nickel (Ni) | 0.016[12] | ~0.2 |
Note: LODs are instrument and method-dependent and can vary significantly between laboratories.
Quality Control and Assurance
To ensure the reliability and accuracy of results, a robust quality control program is essential.
-
Calibration: The instrument must be calibrated daily or before each analytical run using a series of standards. The correlation coefficient (r²) of the calibration curve should be ≥0.999.[25]
-
Blanks: A calibration blank (diluent) and method blanks (reagents taken through the entire preparation process) should be analyzed to assess for contamination.[7]
-
Certified Reference Materials (CRMs): Analyzing a CRM with a matrix similar to the samples (e.g., urine) is critical for verifying the accuracy of the method.[2][3] Results should fall within the certified range for the material.
-
Spiked Samples: Spiking a known amount of the analyte into a sample and measuring the recovery helps to assess matrix effects. Recoveries should typically be within 85-115%.
-
Internal Standards (ICP-MS): Monitoring the signal of internal standards helps to correct for variations in instrument performance and sample matrix.
By following these detailed protocols and implementing rigorous quality control measures, researchers, scientists, and drug development professionals can obtain accurate and reliable data on heavy metal levels following chelation therapy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. dravyom.com [dravyom.com]
- 4. etsy.com [etsy.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. primerus.com [primerus.com]
- 7. Method validation for (ultra)-trace element concentrations in urine for small sample volumes in large epidemiological studies: application to the population-based epidemiological Multi-Ethnic Study of Atherosclerosis (MESA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recommendations for provoked challenge urine testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. yln.info [yln.info]
- 11. Effective Method for The Analysis of Urine for Trace Elements using ICP-MS | Separation Science [sepscience.com]
- 12. Multi-element analysis of urine using dynamic reaction cell inductively coupled plasma mass spectrometry (ICP-DRC-MS) — A practical application [ijomeh.eu]
- 13. shimadzu.com [shimadzu.com]
- 14. jocpr.com [jocpr.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. Development of an analytical method for determination of lead and cadmium in biological materials by GFAAS using Escherichia coli as model substance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. integrative.ca [integrative.ca]
- 19. cdc.gov [cdc.gov]
- 20. Arsenic species and selected metals in human urine: validation of HPLC/ICPMS and ICPMS procedures for a long-term population-based epidemiological study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Levels of heavy metals in urine samples of school children from selected industrial and non-industrial areas in Dar es Salaam, Tanzania - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab? | Lab Manager [labmanager.com]
- 24. agilent.com [agilent.com]
- 25. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-methyl-N-dithiocarboxyglucamine (MGD) Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the yield and purity of N-methyl-N-dithiocarboxyglucamine (MGD) synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete synthesis of N-methyl-D-glucamine precursor: The initial formation of N-methyl-D-glucamine from D-glucose and methylamine (B109427) is a critical step. Incomplete reaction or poor yield in this step will directly impact the final product yield. | - Ensure the molar ratio of glucose to methylamine is optimized, typically in the range of 1.0:1.2 to 1.0:1.5. - Control the reaction temperature between 10-40°C. - Use an inert atmosphere (e.g., nitrogen) to prevent side reactions. - Ensure the catalyst for the reduction step (e.g., Ni-Cu/TiO2) is active and used in the correct proportion (2-20% by mass of dextrose). |
| Inefficient reaction with carbon disulfide (CS₂): The dithiocarboxylation step requires careful control of reaction conditions. | - The reaction is typically carried out at low temperatures (0-5°C) to minimize the formation of byproducts. - A slight excess of carbon disulfide may be used to ensure complete reaction of the N-methyl-D-glucamine. - The choice of a suitable base (e.g., sodium hydroxide) is crucial for the reaction to proceed. | |
| Product is a Brown or Dark-Colored Oil Instead of a Solid | Presence of impurities: Unreacted starting materials or byproducts can prevent the crystallization of the final product. | - Ensure complete conversion of starting materials by monitoring the reaction using techniques like TLC. - Optimize the purification process. Recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) can help in obtaining a pure, solid product. |
| Oxidation of the dithiocarbamate (B8719985): Dithiocarbamates can be susceptible to oxidation, leading to discoloration. | - Perform the reaction and work-up under an inert atmosphere. - Use degassed solvents. | |
| Poor Purity of the Final Product | Formation of side products: The hydroxyl groups of the glucamine moiety could potentially react under certain conditions. | - Maintain a low reaction temperature during the dithiocarboxylation step. - The choice of a non-nucleophilic base can minimize side reactions. |
| Ineffective purification: The high polarity of MGD can make purification challenging. | - Column chromatography using a polar stationary phase (e.g., silica (B1680970) gel) and an appropriate solvent system may be necessary. - Recrystallization is a key step for purification. Experiment with different solvent mixtures to find the optimal conditions for crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound (MGD)?
A1: The synthesis of MGD is a two-step process. First, N-methyl-D-glucamine is synthesized by the reductive amination of D-glucose with methylamine. This is followed by the reaction of N-methyl-D-glucamine with carbon disulfide in the presence of a base to form the dithiocarbamate.
Q2: What are the critical parameters to control for a high yield of N-methyl-D-glucamine?
A2: Key parameters for the synthesis of the N-methyl-D-glucamine precursor include the molar ratio of glucose to methylamine, reaction temperature, and the choice and amount of catalyst for the reduction step. A molar ratio of glucose to methylamine of 1.0:1.2-1.5, a reaction temperature of 10-40°C, and a Ni-Cu/TiO2 catalyst at 2-20% by mass of dextrose have been reported.
Q3: What conditions are recommended for the dithiocarboxylation of N-methyl-D-glucamine?
A3: The reaction of N-methyl-D-glucamine with carbon disulfide should be carried out at low temperatures (e.g., 0-5°C) in the presence of a base like sodium hydroxide. Using a slight excess of carbon disulfide can help drive the reaction to completion.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a suitable technique to monitor the consumption of the starting materials and the formation of the product. Due to the polar nature of the compounds, a polar solvent system will be required.
Q5: What are the common side reactions to be aware of?
A5: In dithiocarbamate synthesis, the formation of thioureas can be a side reaction, especially if primary amines are present as impurities. Oxidation of the dithiocarbamate can also occur. Given the structure of MGD, side reactions involving the multiple hydroxyl groups are a possibility, although less likely under the mild basic conditions typically used for dithiocarbamylation.
Q6: What is the best way to purify the final MGD product?
A6: Recrystallization is a common and effective method for purifying MGD. A solvent system such as ethanol/water is a good starting point. If recrystallization is insufficient, column chromatography on silica gel with a polar eluent system may be required.
Experimental Protocols
Synthesis of N-methyl-D-glucamine (Precursor)
This protocol is based on a patented method for the synthesis of N-methylglucamine.
-
Reaction Setup: In a suitable reaction vessel, add anhydrous dextrose to an alcohol solvent (e.g., methanol) with stirring to achieve a concentration of 10-80% (w/v).
-
Addition of Methylamine: Add methylamine to the dextrose solution. The molar ratio of glucose to methylamine should be in the range of 1.0:1.0 to 1.0:3.0.
-
Reaction: Stir the reaction mixture at a temperature between 10-40°C for 1-3 hours under a nitrogen atmosphere until the solution becomes clear.
-
Catalytic Reduction: Transfer the resulting solution to a hydrogenation reactor containing a Ni-Cu/TiO2 catalyst (2-20% by mass of dextrose).
-
Hydrogenation: Carry out the reduction under hydrogen pressure (typically 0.7-8 MPa) at a temperature of 50-120°C.
-
Crystallization: After the reaction is complete, cool the solution to 0-10°C to crystallize the N-methyl-D-glucamine.
-
Isolation: Filter the crystals and wash with a cold solvent to obtain the purified N-methyl-D-glucamine.
Synthesis of this compound (MGD)
This is a general procedure based on the known chemistry of dithiocarbamate synthesis from secondary amines.
-
Dissolution of Precursor: Dissolve N-methyl-D-glucamine (1 equivalent) in an aqueous solution of a base (e.g., sodium hydroxide, 1 equivalent) at 0-5°C with stirring.
-
Addition of Carbon Disulfide: Slowly add carbon disulfide (1.0-1.2 equivalents) to the chilled solution. Maintain vigorous stirring.
-
Reaction: Continue stirring the reaction mixture at 0-5°C for 2-4 hours. The reaction progress can be monitored by TLC.
-
Isolation and Purification:
-
Precipitation: The sodium salt of MGD may precipitate from the reaction mixture. If not, the product can be precipitated by the addition of a miscible organic solvent like ethanol or acetone.
-
Filtration: Collect the solid product by filtration and wash with a cold solvent (e.g., cold ethanol or diethyl ether) to remove impurities.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Visualizations
Caption: A general workflow for the two-step synthesis of this compound (MGD).
Caption: A logical troubleshooting flowchart for optimizing MGD synthesis.
Technical Support Center: Stability of N-methyl-N-dithiocarboxyglucamine (MGD)
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of N-methyl-N-dithiocarboxyglucamine (MGD) in various solvents and at different pH values. Due to the limited availability of specific public data on MGD's degradation kinetics, this guide focuses on establishing a robust experimental framework for determining its stability profile.
Frequently Asked Questions (FAQs)
Q1: What is known about the general stability of this compound (MGD)?
A1: Specific quantitative stability data for MGD is not extensively documented in publicly available literature. However, based on the general chemistry of dithiocarbamates, some assumptions can be made. Dithiocarbamates are known to be unstable in acidic conditions, where they can decompose. One source suggests that the sodium salt of MGD exhibits enhanced water solubility and stability, though quantitative details are not provided. Therefore, it is crucial for researchers to perform their own stability studies to determine the degradation profile of MGD under their specific experimental conditions.
Q2: What are the first steps to assess the stability of MGD in a new solvent or pH condition?
A2: The initial step is to conduct forced degradation (stress testing) studies. This involves subjecting a solution of MGD to exaggerated storage conditions to accelerate degradation and identify potential degradation products. These studies are essential for developing and validating a stability-indicating analytical method.
Q3: What analytical methods are suitable for monitoring the stability of MGD?
A3: A stability-indicating analytical method is required, which is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and powerful technique for this purpose. An effective HPLC method should be able to separate the intact MGD from its degradation products and any excipients present in the formulation.
Q4: What are the typical stress conditions used in forced degradation studies for a compound like MGD?
A4: Typical stress conditions include:
-
Acidic Hydrolysis: Treatment with dilute hydrochloric acid (e.g., 0.1 M HCl) at room and elevated temperatures.
-
Basic Hydrolysis: Treatment with dilute sodium hydroxide (B78521) (e.g., 0.1 M NaOH) at room and elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Thermal Degradation: Heating the MGD solution at various temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Exposing the MGD solution to light of a specified wavelength and intensity.
Troubleshooting Guides
Problem: I am not seeing any degradation of MGD under my initial stress conditions.
-
Possible Cause: The stress conditions may not be harsh enough.
-
Solution: Increase the concentration of the stressor (e.g., use a higher concentration of acid or base), increase the temperature, or extend the duration of the stress testing. It is important to aim for a target degradation of 5-20% to ensure that the analytical method can adequately separate the degradation products from the parent compound.
Problem: The peak for MGD in my HPLC chromatogram is disappearing, but I am not seeing any new peaks for degradation products.
-
Possible Cause 1: The degradation products may not be chromophoric and are therefore not detected by the UV detector at the selected wavelength.
-
Solution 1: Use a universal detection method like Mass Spectrometry (MS) or a Diode Array Detector (DAD) to scan a range of wavelengths.
-
Possible Cause 2: The degradation products may be volatile or may have precipitated out of solution.
-
Solution 2: Analyze the headspace of the sample vial for volatile compounds using Gas Chromatography (GC). Visually inspect the sample for any precipitates. If a precipitate is present, attempt to dissolve it in a suitable solvent and analyze it separately.
-
Possible Cause 3: The degradation products may be co-eluting with the MGD peak or the solvent front.
-
Solution 3: Modify the HPLC method to improve resolution. This can be achieved by changing the mobile phase composition, gradient profile, column chemistry, or pH of the mobile phase.
Experimental Protocols
General Protocol for a Forced Degradation Study of MGD
-
Prepare Stock Solution: Prepare a stock solution of MGD in a suitable solvent (e.g., water or a buffer at a neutral pH where it is expected to be relatively stable).
-
Aliquot and Stress: Aliquot the stock solution into several vials. For each stress condition (acid, base, oxidation, heat, light), add the appropriate stressor or place the vials under the specified conditions. Include a control sample stored under normal conditions.
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The exact time points will depend on the rate of degradation.
-
Neutralization (for acid and base hydrolysis): For samples subjected to acidic or basic conditions, neutralize them before analysis to prevent further degradation on the HPLC column.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Evaluation: Quantify the amount of MGD remaining at each time point and identify and quantify any degradation products.
Data Presentation
While specific data for MGD is unavailable, the following tables illustrate how you would present the findings from your stability studies.
Table 1: Summary of Forced Degradation Studies for MGD
| Stress Condition | Reagent/Condition | Time (hours) | MGD Remaining (%) | No. of Degradants |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 | 75.2 | 2 |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 | 88.5 | 1 |
| Oxidation | 3% H₂O₂, RT | 24 | 92.1 | 1 |
| Thermal | 80°C | 48 | 95.8 | 0 |
| Photostability | ICH Q1B | - | 99.1 | 0 |
Table 2: pH-Rate Profile for MGD Degradation at 25°C
| pH | Solvent/Buffer | Apparent First-Order Rate Constant (k, h⁻¹) | Half-life (t½, hours) |
| 3.0 | Citrate Buffer | 0.045 | 15.4 |
| 5.0 | Acetate Buffer | 0.012 | 57.8 |
| 7.4 | Phosphate Buffer | 0.005 | 138.6 |
| 9.0 | Borate Buffer | 0.009 | 77.0 |
Visualizations
The following diagrams illustrate key workflows and logical relationships in MGD stability testing.
Caption: Experimental workflow for MGD forced degradation studies.
Caption: Troubleshooting decision tree for MGD stability analysis.
Technical Support Center: N-methyl-N-dithiocarboxyglucamine (MDCG) Treatment Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of N-methyl-N-dithiocarboxyglucamine (MDCG) in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to optimize your research outcomes.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving MDCG.
| Issue | Possible Cause | Recommended Solution |
| Low Efficacy in Metal Chelation | 1. Suboptimal Dose: The concentration of MDCG may be insufficient to effectively chelate the target metal. 2. Poor Bioavailability: The administration route may not be optimal for absorption and distribution. 3. MDCG Degradation: Improper storage or handling may lead to the degradation of the compound. 4. Timing of Administration: The treatment schedule may not align with the peak concentration of the target metal. | 1. Dose-Response Study: Conduct a dose-response study to determine the optimal concentration of MDCG for your specific experimental model. 2. Route of Administration: If using oral administration, consider intraperitoneal or intravenous injections for higher bioavailability. 3. Proper Handling: Store MDCG sodium salt at -20°C for up to one year.[1] Prepare fresh solutions in a suitable buffer immediately before use. 4. Pharmacokinetic Analysis: Determine the pharmacokinetic profile of both the heavy metal and MDCG in your model to optimize the treatment window. |
| Inconsistent Results | 1. Variability in Animal Model: Differences in age, weight, or genetic background of the animals can affect treatment response. 2. Inconsistent Dosing: Inaccurate preparation of MDCG solutions or administration technique. 3. Dietary Factors: The diet of the experimental animals can influence metal absorption and excretion. | 1. Standardize Animal Cohorts: Use animals of the same age, sex, and genetic strain, and ensure they are housed under identical conditions. 2. Accurate Dosing: Calibrate all equipment for solution preparation and administration. Ensure consistent injection volumes and techniques. 3. Controlled Diet: Provide a standardized diet with known mineral content to all animal groups. |
| Adverse Effects or Toxicity | 1. High Dose of MDCG: Excessive concentrations of MDCG may lead to off-target effects or toxicity. 2. Depletion of Essential Minerals: As a chelator, MDCG may bind to and deplete essential minerals like zinc and copper.[2] 3. Rapid Metal Mobilization: A rapid release of sequestered metals can lead to acute toxicity in other organs. | 1. Toxicity Studies: Perform acute and chronic toxicity studies to establish the maximum tolerated dose (MTD) in your model. 2. Mineral Supplementation: Monitor the levels of essential minerals and consider supplementation if deficiencies are observed. 3. Gradual Dosing: Start with a lower dose of MDCG and gradually increase it to allow the system to adapt to the mobilization of heavy metals. |
| Difficulty in Quantifying MDCG-Metal Complexes | 1. Inappropriate Analytical Method: The chosen method may lack the sensitivity or specificity to detect the complex. 2. Matrix Effects: Biological samples can interfere with the analytical signal. | 1. Select Appropriate Techniques: Utilize sensitive analytical methods such as inductively coupled plasma-mass spectrometry (ICP-MS) or high-performance liquid chromatography (HPLC) coupled with a suitable detector. 2. Sample Preparation: Employ appropriate sample preparation techniques, such as solid-phase extraction or liquid-liquid extraction, to remove interfering substances. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for MDCG?
This compound (MDCG) is a chelating agent that mobilizes and promotes the excretion of heavy metals, particularly cadmium.[3] Its dithiocarbamate (B8719985) group forms a stable complex with cadmium, which is then excreted from the body.
2. How does the efficacy of MDCG compare to other chelating agents like EDTA, DMSA, or DMPS?
While all are chelating agents, their affinity for different metals varies. EDTA is a common choice for lead and cadmium poisoning.[2][4] DMPS is often used for mercury and arsenic, while DMSA is effective for lead.[5][6] The choice of chelator depends on the specific heavy metal being targeted. For cadmium, both EDTA and DMPS are considered effective treatment options.[5]
3. What is the recommended solvent and storage condition for MDCG?
MDCG sodium salt is soluble in DMSO.[1] For long-term storage, it is recommended to store the powder at -20°C for up to three years and solutions in a solvent at -80°C for up to one year.[1]
4. Can MDCG affect the levels of essential minerals?
Yes, like other chelating agents, MDCG has the potential to bind to and facilitate the excretion of essential minerals such as zinc and copper.[2] It is crucial to monitor the levels of these minerals during prolonged treatment and consider supplementation if necessary.
5. What are the key considerations for designing an in vivo study with MDCG?
Key considerations include selecting the appropriate animal model, determining the optimal dose and route of administration through pilot studies, establishing a clear timeline for treatment and sample collection, and choosing sensitive and validated methods for assessing efficacy and toxicity.
Experimental Protocols
Protocol 1: In Vivo Efficacy of MDCG for Cadmium Chelation in a Mouse Model
This protocol is based on established methodologies for evaluating the efficacy of chelating agents in reducing cadmium body burden.
1. Animal Model and Acclimatization:
-
Species: C57BL/6 mice (male, 8-10 weeks old).
-
Acclimatization: House the animals for at least one week before the experiment under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
2. Cadmium Exposure:
-
Administer a single intraperitoneal (i.p.) injection of Cadmium Chloride (CdCl₂) at a dose of 2 mg/kg body weight. This dose is known to induce measurable cadmium accumulation in tissues without causing acute mortality.
3. MDCG Treatment:
-
Preparation of MDCG Solution: Dissolve MDCG sodium salt in sterile phosphate-buffered saline (PBS) to the desired concentration immediately before use.
-
Treatment Groups:
-
Group 1: Control (PBS vehicle).
-
Group 2: Low-dose MDCG (e.g., 50 mg/kg).
-
Group 3: High-dose MDCG (e.g., 100 mg/kg).
-
-
Administration: 24 hours after cadmium administration, begin daily i.p. injections of MDCG or vehicle for 7 consecutive days.
4. Sample Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and collect blood, liver, and kidneys.
-
Cadmium Quantification: Determine the cadmium concentration in the tissues using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Biochemical Analysis: Measure markers of liver and kidney function in the serum (e.g., ALT, AST, creatinine, BUN) to assess potential toxicity.
5. Data Analysis:
-
Compare the cadmium levels in the tissues of the MDCG-treated groups to the control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Evaluate the biochemical parameters to assess the safety profile of the MDCG treatment.
Quantitative Data
Table 1: Dose-Dependent Effect of MDCG on Cadmium Excretion
| Dose of MDCG (mmol/kg) | Fold Increase in Fecal Cadmium Excretion (Compared to Control) |
| 2.2 | 15 |
| 8.8 | 72 |
Data adapted from studies in mice with established cadmium body burden.
Table 2: Effect of MDCG Treatment on Cadmium Levels in Tissues
| Treatment (8.8 mmol/kg) | % Reduction in Liver Cadmium | % Reduction in Kidney Cadmium |
| Seven thrice-weekly i.p. injections | 60-65% | 60-65% |
Data represents the reduction in cadmium levels compared to untreated control animals.
Visualizations
Caption: Hypothetical signaling pathway of MDCG-mediated cadmium detoxification.
References
- 1. MDCG sodium | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. DMSA vs DMPS vs EDTA: Comparing Chelation Therapy Options - Rock Ridge Pharmacy | Your Local Glen Rock Pharmacy [rockridgepharmacy.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scispace.com [scispace.com]
- 5. (PDF) Comparison of chelating agents DMPS, DMSA and EDTA for the diagnosis and treatment of chronic metal exposure. (2014) | E. Blaurock-Busch | 23 Citations [scispace.com]
- 6. [PDF] Comparison of chelating agents DMPS, DMSA and EDTA for the diagnosis and treatment of chronic metal exposure. | Semantic Scholar [semanticscholar.org]
Technical Support Center: N-methyl-N-dithiocarboxyglucamine (MDCG) Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with N-methyl-N-dithiocarboxyglucamine (MDCG) and its sodium salt (MDCG-Na).
Frequently Asked Questions (FAQs)
Q1: What is the main difference in solubility between this compound (MDCG) and its sodium salt (MDCG-Na)?
A1: The primary difference is their solubility in aqueous solutions. This compound (the free acid form) is generally poorly soluble in water. The sodium salt, this compound sodium (MDCG-Na), is significantly more water-soluble and is the recommended form for most aqueous experimental setups.
Q2: Which form of the compound should I use for my experiments?
A2: For experiments requiring an aqueous solution (e.g., cell culture, in vivo studies in physiological buffers), it is highly recommended to use the sodium salt (MDCG-Na) due to its enhanced water solubility and stability. The free acid form (MDCG) may be suitable for non-polar organic solvents, but its use in aqueous media will likely lead to significant solubility challenges.
Q3: What is the expected solubility of MDCG-Na in common solvents?
A3: While comprehensive quantitative data is limited, available information and data on structurally similar compounds provide the following guidance:
-
Water: MDCG-Na is considered water-soluble. For context, structurally related saccharide-linked dithiocarbamates have shown excellent aqueous solubility (>100 mg/mL). The parent compound, N-Methyl-D-glucamine, is reported to be soluble in water up to 1 g/mL.
-
DMSO (Dimethyl Sulfoxide): A solubility of up to 62.5 mg/mL has been reported for MDCG-Na in DMSO, though this may require warming and sonication to achieve full dissolution.[1] It is also noted that the presence of water in DMSO (hygroscopic DMSO) can negatively impact solubility.[1]
Q4: How does pH affect the solubility and stability of MDCG-Na solutions?
A4: The pH of the solution is a critical factor. Dithiocarbamates are known to be unstable in acidic conditions. At low pH, they can decompose. For optimal stability, it is recommended to prepare solutions in alkaline buffers (pH ≥ 7.4). Some sources suggest a pH of 9 or higher for long-term stability of dithiocarbamate (B8719985) solutions. One study successfully used MDCG-Na in a HEPES buffer at pH 7.4, indicating sufficient stability for experimental use at physiological pH.[2]
Q5: How should I store stock solutions of MDCG-Na?
A5: For optimal stability, it is recommended to store stock solutions of MDCG-Na at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not dissolve in aqueous buffer (e.g., PBS, TRIS). | You are using the free acid form (MDCG) instead of the sodium salt (MDCG-Na). | Ensure you are using this compound sodium (MDCG-Na, CAS No. 91840-27-6). The free acid (MDCG, CAS No. 94161-07-6) has very low aqueous solubility. |
| Low pH of the buffer. | Dithiocarbamates are unstable and less soluble in acidic conditions. Prepare your solution in a buffer with a neutral to alkaline pH (pH 7.4 or higher). | |
| Insufficient mixing or low temperature. | Aid dissolution by vortexing, gentle warming (e.g., to 37°C), or sonication. | |
| Precipitate forms in the solution after a short time. | The pH of the solution has dropped, causing the compound to precipitate. | Re-check the pH of your final solution. If necessary, adjust to a more alkaline pH. |
| The concentration is above the solubility limit for the given conditions. | Try preparing a more dilute solution. Refer to the solubility data table for guidance. | |
| Reaction with trace metals in the solvent or on glassware. | Use high-purity, metal-free water and acid-washed glassware. Consider adding a chelating agent like EDTA to your buffer if compatible with your experiment. | |
| Solution appears cloudy or yellow upon preparation. | Oxidation of the dithiocarbamate. | Prepare solutions using deoxygenated solvents (e.g., by purging with nitrogen or argon gas). Minimize the headspace in your storage container and consider storing under an inert gas atmosphere. |
| The compound has degraded. | It is always best to prepare solutions fresh for each experiment. If storage is necessary, follow the recommended storage conditions and protect from light. |
Data Presentation
Table 1: Solubility Data for this compound Sodium (MDCG-Na)
| Solvent | Reported Solubility | Conditions |
| DMSO | 62.5 mg/mL | Requires sonication, warming, and heating to 60°C.[1] |
| Water | Water-soluble | Quantitative data not specified, but expected to be high. |
| PBS (Phosphate-Buffered Saline) | Soluble | Assumed to be soluble at physiological pH (7.4), but quantitative data is not available. |
| Ethanol (B145695) | Data not available | Expected to be less soluble than in water. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of MDCG-Na
-
Materials:
-
This compound sodium (MDCG-Na) powder
-
Sterile, high-purity, deoxygenated water or an appropriate alkaline buffer (e.g., HEPES, pH 7.4; or a buffer with pH ≥ 9 for enhanced stability).
-
Sterile, conical tube.
-
Vortex mixer and/or sonicator.
-
-
Procedure:
-
Weigh the desired amount of MDCG-Na powder in a sterile conical tube.
-
Add the required volume of deoxygenated water or buffer to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound has not fully dissolved, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (e.g., in a 37°C water bath) can also be applied.
-
Once fully dissolved, sterile-filter the solution through a 0.22 µm filter if required for the application (e.g., cell culture).
-
For storage, aliquot the solution into single-use volumes and store at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a DMSO Stock Solution of MDCG-Na
-
Materials:
-
This compound sodium (MDCG-Na) powder
-
Anhydrous, high-purity DMSO.
-
Sterile, conical tube.
-
Vortex mixer and sonicator.
-
Water bath or heating block.
-
-
Procedure:
-
Weigh the MDCG-Na powder in a sterile conical tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (up to 62.5 mg/mL).
-
Vortex the solution.
-
To aid dissolution, sonicate the solution and warm it. As per one source, heating to 60°C may be necessary.[1] Exercise caution when heating organic solvents.
-
Once the solution is clear, it can be used for further dilutions in aqueous media. Note that adding a concentrated DMSO stock to an aqueous buffer may cause precipitation if the final concentration of the compound exceeds its aqueous solubility limit.
-
For storage, aliquot the DMSO stock solution and store at -20°C or -80°C.
-
Visualizations
Caption: Workflow for preparing MDCG-Na solutions.
Caption: Troubleshooting logic for MDCG solubility issues.
References
Technical Support Center: N-methyl-N-dithiocarboxyglucamine (MGD) Interactions with Essential Minerals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N-methyl-N-dithiocarboxyglucamine (MGD), also known as N-methyl-D-glucamine dithiocarbamate (B8719985) (MGD-DTC), in experimental settings involving essential minerals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MGD)?
A1: this compound is a water-soluble dithiocarbamate chelating agent.[1] Its structure, derived from N-methyl-D-glucamine, features a dithiocarbamate group (-NCSS) that can form stable complexes with various metal ions. The glucamine backbone, with its multiple hydroxyl groups, enhances its water solubility.
Q2: What are the primary applications of MGD in research?
A2: MGD is primarily investigated for its ability to chelate heavy metals, such as cadmium, for therapeutic purposes in cases of metal toxicity.[2] Additionally, its iron complex, Fe(MGD)₂, is widely used as a spin trap for nitric oxide (NO) detection in biological systems using Electron Paramagnetic Resonance (EPR) spectroscopy.[3][4] Its interactions with essential minerals like iron, copper, and zinc are of interest for understanding its biological effects and potential therapeutic applications.[5][6]
Q3: How does MGD interact with essential minerals?
A3: MGD interacts with essential mineral ions, such as Fe²⁺, Cu²⁺, and Zn²⁺, through its dithiocarbamate group, which acts as a bidentate ligand, forming a stable chelate ring with the metal ion. These interactions can influence the distribution and bioavailability of these essential minerals in biological systems.
Q4: Can MGD be used to deliver essential minerals?
A4: While MGD is primarily studied as a chelator to remove excess metals, the potential for dithiocarbamate complexes to act as delivery agents for metals is an area of research. The stability and reactivity of the MGD-mineral complex would be critical factors in such applications.
Q5: What analytical techniques are suitable for studying MGD-mineral interactions?
A5: Several techniques can be employed:
-
UV-Vis Spectroscopy: To monitor the formation of MGD-metal complexes, as the formation of a complex often results in a shift in the maximum absorbance wavelength.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: Particularly useful for studying complexes with paramagnetic metals like Fe(II) and Cu(II), and for investigating the interaction of the Fe-MGD complex with nitric oxide.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the structure of MGD and its complexes in solution.
-
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of the binding interaction between MGD and metal ions, such as the binding affinity (Kₐ) and enthalpy change (ΔH).
Troubleshooting Guides
Issue 1: Unexpected Precipitation During MGD-Mineral Complex Formation
-
Possible Cause 1: Low Solubility of the Metal Salt.
-
Solution: Ensure the chosen metal salt is sufficiently soluble in your solvent system. Consider using salts with more soluble counter-ions (e.g., nitrates or chlorides).
-
-
Possible Cause 2: Incorrect pH.
-
Solution: The pH of the solution can significantly affect both the charge of the MGD molecule and the speciation of the metal ion. Adjust the pH to a range where both the ligand and the metal are in a form that favors complexation. For many divalent metals, a neutral to slightly acidic pH is a good starting point.
-
-
Possible Cause 3: High Concentrations.
-
Solution: If the concentration of the MGD-mineral complex exceeds its solubility limit, precipitation will occur. Try performing the experiment at lower concentrations.
-
Issue 2: Inconsistent or No Signal in UV-Vis Spectroscopic Analysis
-
Possible Cause 1: Inappropriate Wavelength Range.
-
Solution: Scan a broad wavelength range (e.g., 200-800 nm) to identify the absorbance maxima of both the free MGD and the MGD-mineral complex. The formation of the complex should lead to a new peak or a significant shift in the existing peak.
-
-
Possible Cause 2: Complex Dissociation.
-
Solution: The MGD-mineral complex may be dissociating. Ensure the stability of the complex under your experimental conditions (pH, temperature, ionic strength). Consider increasing the concentration of the ligand to shift the equilibrium towards complex formation.
-
-
Possible Cause 3: Interference from Other Components.
-
Solution: Ensure that your buffer and other solution components do not absorb light in the same region as your complex or interfere with the complex formation. Run appropriate blanks.
-
Issue 3: Weak or No Signal in EPR Spectroscopy for Fe-MGD-NO Complex
-
Possible Cause 1: Degradation of the Fe-MGD Complex.
-
Solution: The Fe(MGD)₂ complex can be sensitive to oxygen. Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated buffers.[3]
-
-
Possible Cause 2: Insufficient NO Concentration.
-
Solution: Ensure that a sufficient amount of nitric oxide is being generated or introduced into your system to be trapped by the Fe(MGD)₂.
-
-
Possible Cause 3: Incorrect EPR Spectrometer Settings.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇NO₅S₂ | [1] |
| Molecular Weight | 271.36 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Water soluble | [1] |
Table 2: Stability Constants of Dithiocarbamate Complexes with Essential Minerals
Note: Data for MGD is limited. The following data for a related dithiocarbamate, diethyldithiocarbamate (B1195824) (DEDTC), is provided for reference and may not be directly comparable to MGD.
| Metal Ion | Log β₂ (DEDTC) |
| Cu(II) | ~21.7 |
| Zn(II) | ~11.2 |
| Fe(II) | ~10.1 |
Experimental Protocols
Protocol 1: Synthesis of Sodium N-methyl-D-glucamine dithiocarbamate (NaMGD)
This protocol is a general method based on the known reactivity of secondary amines with carbon disulfide.[3][7]
-
Dissolution of N-methyl-D-glucamine: Dissolve N-methyl-D-glucamine in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.
-
Addition of Base: Add one molar equivalent of sodium hydroxide (B78521) (NaOH) to the solution and stir until it is fully dissolved. The solution should be cooled in an ice bath.
-
Reaction with Carbon Disulfide: While stirring vigorously in the ice bath, slowly add one molar equivalent of carbon disulfide (CS₂) dropwise to the solution. The reaction is exothermic.
-
Precipitation and Isolation: The sodium salt of MGD will precipitate from the solution. Continue stirring for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Purification: Collect the precipitate by filtration, wash with a cold solvent (e.g., ethanol (B145695) or ether) to remove unreacted starting materials, and dry under vacuum.
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy and elemental analysis.
Protocol 2: Preparation and UV-Vis Spectroscopic Analysis of MGD-Mineral Complexes
-
Stock Solutions: Prepare stock solutions of NaMGD and the desired metal salt (e.g., CuSO₄, ZnCl₂, FeCl₂) in a suitable buffer (e.g., phosphate (B84403) or HEPES buffer) at a specific pH.
-
Complex Formation: In a cuvette, mix the NaMGD solution with the metal salt solution at the desired molar ratio (e.g., 2:1 ligand to metal). Allow the solution to equilibrate.
-
UV-Vis Measurement: Record the UV-Vis spectrum of the solution over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: Compare the spectrum of the complex to the spectra of the free ligand and the free metal ion to identify the formation of the complex and determine the wavelength of maximum absorbance (λₘₐₓ).
Protocol 3: EPR Spectroscopy of the Fe(MGD)₂-NO Adduct
This protocol is adapted from studies on NO trapping by Fe(MGD)₂.[3][4]
-
Preparation of Fe(MGD)₂ Solution: Prepare a solution of FeSO₄ and a solution of NaMGD in a deoxygenated buffer (e.g., HEPES buffer, pH 7.4). Mix the solutions under an inert atmosphere to achieve a molar ratio of at least 2:1 MGD to Fe²⁺ (e.g., 5 mM MGD and 2.5 mM FeSO₄).
-
Introduction of NO: Introduce nitric oxide to the Fe(MGD)₂ solution. This can be done by adding an NO donor compound or by bubbling NO gas through the solution.
-
EPR Sample Preparation: Transfer the solution to an EPR tube under anaerobic conditions and flash-freeze it in liquid nitrogen.
-
EPR Measurement: Record the EPR spectrum at a low temperature (e.g., 77 K).
-
Data Analysis: The characteristic triplet signal of the Fe(MGD)₂-NO adduct should be observed. Analyze the g-values and hyperfine coupling constants to confirm the identity of the adduct.
Mandatory Visualizations
Caption: Workflow for the synthesis of Sodium N-methyl-D-glucamine dithiocarbamate (NaMGD).
Caption: Chelation process of a divalent metal ion by two MGD molecules.
Caption: Logical workflow for troubleshooting unexpected precipitation during experiments.
References
- 1. scbt.com [scbt.com]
- 2. Sodium N-methyl-D-glucamine dithiocarbamate and cadmium intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitric oxide-forming reaction between the iron-N-methyl-D-glucamine dithiocarbamate complex and nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on Removal of Copper from LEC Rats Liver by Dithiocarbamates [jstage.jst.go.jp]
- 6. The effect of zinc on the dithiocarbamate-induced mobilization of cadmium deposits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Covalent cross-linking of proteins by carbon disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent redistribution of heavy metals during chelation therapy.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chelation therapy. The focus is on understanding and preventing the redistribution of heavy metals during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is heavy metal redistribution in the context of chelation therapy?
A: Heavy metal redistribution is a critical adverse effect of chelation therapy where the administration of a chelating agent mobilizes heavy metals from tissues with a relatively high body burden (e.g., bone, kidneys) into the bloodstream.[1] Instead of being safely excreted, these mobilized metals can then redeposit into other, often more sensitive, tissues and organs, such as the brain and liver.[1][2][3] This process can potentially increase the neurotoxicity of the heavy metals and exacerbate cellular damage.[3][4]
Q2: What are the underlying mechanisms that cause heavy metal redistribution?
A: Redistribution is primarily driven by the physicochemical properties of the chelating agent and the resulting metal-chelator complex. Key mechanisms include:
-
Lipophilicity: Lipophilic (fat-soluble) chelators can readily cross cell membranes to bind intracellular metals. However, this property also allows them to potentially transport metals across the blood-brain barrier, leading to accumulation in the central nervous system.[5][6]
-
Hydrophilicity: Hydrophilic (water-soluble) chelators are generally less able to enter cells and are more effective at promoting the renal excretion of metals from the bloodstream and extracellular spaces.[5][6] Their inability to access intracellular stores can be a limitation.[5]
-
Complex Stability: If the bond between the chelator and the metal is not strong enough, the complex can dissociate prematurely, releasing the metal ion back into circulation before it can be excreted.[7] This "unbinding" allows the metal to be deposited in new locations.
-
Blood-Brain Barrier (BBB) Permeability: The integrity of the BBB is crucial. A compromised or "leaky" BBB can allow metal-chelator complexes, or even free-floating mobilized metals, to enter the brain, leading to significant neurotoxic effects.[4]
Q3: Which chelating agents are commonly associated with redistribution, and which organs are most at risk?
A: The risk of redistribution varies between chelators. For instance, research in animal models has shown that CaNa2EDTA can mobilize lead from bone and kidney stores, leading to an initial increase in lead concentration in the brain and liver.[1][8] Lipophilic chelators are generally considered to pose a higher risk of redistribution to the brain.[5][6] The brain is a critical organ of concern due to its sensitivity to heavy metal toxicity.[3][4] Other organs where redistribution can occur include the liver and kidneys.[1][9]
Troubleshooting Guides for Experimental Research
Q1: How do I select an appropriate chelating agent to minimize redistribution in my experimental model?
A: The selection of a chelator should be a careful, multi-factorial decision based on the specific goals of your experiment.
-
Define the Target Metal and its Location: Identify the primary heavy metal of interest. Determine if the metal burden is predominantly intracellular or extracellular. For intracellular metals, a lipophilic chelator might be necessary, but carries a higher redistribution risk.[5] For extracellular metals, a hydrophilic chelator may be safer and more effective at promoting renal excretion.[6]
-
Evaluate Chelator Properties: Consider the affinity of the chelator for the target metal versus essential minerals. Non-selective chelators can lead to the depletion of vital minerals like zinc, copper, and calcium, causing additional toxicity.[10][11]
-
Assess Blood-Brain Barrier Permeability: For neurotoxicity studies, the ability of the chelator to cross the BBB is a critical factor.[12] Novel strategies, such as using nanoparticles to transport hydrophilic chelators across the BBB, are being explored to mitigate toxicity while achieving therapeutic effects in the brain.[13]
Below is a decision pathway to guide chelator selection in a research context.
Caption: Decision pathway for selecting a chelator to minimize redistribution risk.
Q2: My experiment shows evidence of neurotoxicity after chelation. How can I troubleshoot this?
A: Increased neurotoxicity post-chelation is a classic sign of redistribution to the brain.
-
Verify BBB Integrity: Before chelation, assess the integrity of the BBB in your animal model. A compromised barrier significantly increases the risk of metal entry into the brain.[4]
-
Switch Chelator Type: If you are using a lipophilic agent, consider switching to a more hydrophilic one like DMSA, which has been shown to decrease the deposition of lead and methylmercury (B97897) in the brain.[14]
-
Combination Therapy: Studies suggest that co-administering chelators can be more effective. For example, in cases of severe lead poisoning, treatment with dimercaprol (B125519) (BAL) before CaNa2EDTA may reduce the risk of encephalopathy caused by EDTA-mediated lead redistribution.[8]
-
Dose and Timing: Initiate therapy with a low dose and titrate upwards based on the subject's response to avoid rapid mobilization that overwhelms excretory pathways.[11] Ensure that mobilization does not exceed excretion by promoting adequate hydration and monitoring renal function.[11][15]
Q3: What analytical methods should I use to monitor for redistribution?
A: A multi-pronged approach is necessary to accurately track heavy metal movement.
-
Provoked vs. Unprovoked Urine Tests: A baseline (unprovoked) urine test reflects current passive excretion.[16] A "provoked" test, where urine is collected after administering a chelating agent, provides a better picture of the total body burden being mobilized.[16] Comparing the two can indicate the extent of mobilization.
-
Blood Analysis: Blood tests are useful for monitoring acute or recent exposure, but may underestimate the total body burden as most heavy metals are stored in tissues.[16] A spike in blood metal levels after chelation is expected, but sustained high levels may indicate poor excretion.
-
Tissue Analysis: In preclinical models, the most definitive way to confirm redistribution is through post-mortem tissue analysis.[1] Key organs to analyze include the brain, liver, kidneys, and bone. Analytical techniques like inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS) are commonly used for their low detection limits.[17]
Data Presentation
Table 1: Comparative Properties of Common Chelating Agents
| Chelating Agent | Abbreviation | Key Properties | Primary Target Metals | Redistribution & Side Effect Profile |
| Dimercaptosuccinic acid | DMSA | Hydrophilic, Oral | Lead, Arsenic, Mercury[14][18] | Lower risk of redistribution to the brain compared to BAL.[14] May not efficiently access intracellular metals.[5] |
| 2,3-Dimercapto-1-propanesulfonic acid | DMPS | Hydrophilic | Arsenic, Mercury, Lead[14] | Does not redistribute arsenic, lead, or inorganic mercury to the brain.[14] |
| Ethylenediaminetetraacetic acid | EDTA | Hydrophilic, IV | Lead, Cadmium, Aluminum[14][18] | Can cause redistribution of lead to the brain and liver.[1] Risk of depleting essential minerals like calcium and zinc.[10] |
| British anti-Lewisite (Dimercaprol) | BAL | Lipophilic, IM | Arsenic, Mercury, Lead, Gold[14] | Can remove metals from intracellular sites but may redistribute them.[5] Numerous side effects, including hypertension and tachycardia.[8] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Heavy Metal Redistribution in an Animal Model
This protocol provides a framework for studying the mobilization and redistribution of a heavy metal (e.g., lead) following chelation therapy in a rodent model, based on methodologies described in literature.[1]
1. Animal Model and Acclimation:
- Select an appropriate animal model (e.g., Wistar rats).
- Acclimate animals to laboratory conditions for at least one week. Provide standard chow and water ad libitum.
2. Heavy Metal Exposure:
- Introduce the heavy metal into the animals' drinking water (e.g., lead acetate (B1210297) at a specified concentration) for a period sufficient to establish a significant body burden (e.g., 3-4 months).
3. Experimental Groups:
- Divide animals into a control group (saline injections) and treatment groups (chelating agent injections).
- Treatment groups can be further divided to test different dosages or different chelators (e.g., 75 mg/kg CaNa2EDTA vs. 150 mg/kg CaNa2EDTA).
4. Chelation Therapy Administration:
- Administer the chelating agent or saline via intraperitoneal (i.p.) injection daily for a set period (e.g., 5 days).
5. Sample Collection:
- Collect 24-hour urine and blood samples at baseline and after the final injection to measure metal excretion and blood concentration.
- At the end of the treatment period (e.g., 24 hours after the final injection), euthanize the animals.
- Perfuse tissues to remove blood and harvest key organs: brain, liver, kidneys, and femur (for bone).
6. Sample Analysis:
- Determine the concentration of the heavy metal in all collected samples (urine, blood, tissues) using ICP-MS or AAS.
7. Data Interpretation:
- Compare metal concentrations in the tissues of chelated animals versus controls. An increase in metal concentration in the brain or liver of treated animals compared to controls is direct evidence of redistribution.[1]
Below is a diagram illustrating this experimental workflow.
References
- 1. Mobilization and redistribution of lead over the course of calcium disodium ethylenediamine tetraacetate chelation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. health.state.mn.us [health.state.mn.us]
- 3. researchgate.net [researchgate.net]
- 4. Why heavy metal chelation can worsen a patient's health - Kharrazian Institute [kharrazianinstitute.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chelation therapy - Wikipedia [en.wikipedia.org]
- 8. uspharmacist.com [uspharmacist.com]
- 9. news-medical.net [news-medical.net]
- 10. What Are the Potential Side Effects and Risks Associated with Administering Chelation Therapy? → Learn [pollution.sustainability-directory.com]
- 11. Supporting Minerals During Chelation Therapy: What You Need to Know — Nature Doctors [thenaturedoctors.ca]
- 12. New Perspectives in Iron Chelation Therapy for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoparticle delivery of transition-metal chelators to the brain: Oxidative stress will never see it coming! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. Chelation Therapy | Benefits and Uses of IV Chelation [ivelements.net]
- 16. revolutionhealth.org [revolutionhealth.org]
- 17. Heavy Metals - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. riordanclinic.org [riordanclinic.org]
Technical Support Center: N-methyl-N-dithiocarboxyglucamine (MDTCG) Experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low efficacy in experiments involving N-methyl-N-dithiocarboxyglucamine (MDTCG).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that can lead to reduced efficacy of MDTCG in your experiments.
Question 1: My MDTCG solution appears cloudy or contains a precipitate immediately after preparation. What could be the cause and how can I fix it?
Answer:
Cloudiness or precipitation upon preparation of your MDTCG solution is a common indicator of instability and can significantly impact its efficacy. The likely causes and their solutions are outlined below:
-
Low pH: Dithiocarbamates, including MDTCG, are known to be unstable in acidic conditions, which can cause them to precipitate out of solution.[1] To prevent this, it is recommended to prepare your solutions in an alkaline buffer with a pH of 9 or higher.[1]
-
Incomplete Dissolution: The MDTCG salt may not have fully dissolved. Ensure thorough mixing and consider gentle warming if the compound's solubility allows.
-
Reaction with Metal Ions: The presence of trace metal contaminants in your solvent or on your glassware can lead to the formation of insoluble metal-dithiocarbamate complexes.[1] To mitigate this, use high-purity, metal-free water and acid-wash all glassware. The addition of a chelating agent like EDTA to your buffer can also help by sequestering contaminant metals.[1]
Question 2: The color of my MDTCG solution changes over time (e.g., turns yellow). Is this a problem?
Answer:
Yes, a change in color, such as yellowing, can indicate degradation of the MDTCG, which will likely lead to reduced efficacy.[1] This is often due to:
-
Oxidation: Exposure to air can cause the oxidation of dithiocarbamates.[1] To prevent this, prepare your solutions using solvents that have been deoxygenated by purging with an inert gas like nitrogen or argon.[1]
-
Degradation Byproducts: The change in color may be due to the formation of chromophoric byproducts as the MDTCG degrades.[1] Storing the solution under an inert gas and minimizing the headspace in the storage container can reduce exposure to air and slow down degradation.[1]
Question 3: I observe a precipitate in my MDTCG solution after storing it at low temperatures. How should I handle this?
Answer:
Precipitation during cold storage can be attributed to:
-
Decreased Solubility: The solubility of MDTCG may be lower at reduced temperatures.[1]
-
Cryogenic Stress: The process of freezing and thawing can cause the compound to come out of solution.[1]
For most dithiocarbamate (B8719985) solutions, refrigeration (2-8°C) is preferable to freezing.[1] Before use, allow the refrigerated solution to equilibrate to room temperature and ensure that any precipitate has fully redissolved. Gentle vortexing may be necessary to aid dissolution.[1]
Question 4: My experimental results are inconsistent or unexpected, suggesting low efficacy of MDTCG. What are the potential root causes?
Answer:
Inconsistent results are often linked to the degradation of the active compound. If you have ruled out other experimental variables, consider the following:
-
Degradation of Active Compound: The concentration of active MDTCG may have decreased due to instability over time.[1] It is crucial to use freshly prepared solutions whenever possible.
-
Formation of Interfering Byproducts: Degradation products may have their own biological or chemical activities that could interfere with your assay.[1]
To address this, always prepare MDTCG solutions fresh for each experiment. If solutions must be stored, do so at 2-8°C for a limited time and protect them from light and air.[1]
Quantitative Data Summary
The efficacy of MDTCG is dose-dependent. The following table summarizes the in vivo efficacy of MDTCG in promoting the excretion of metallothionein-bound cadmium (¹⁰⁹Cd) in mice.
| MDTCG Dose (mmol/kg) | MDTCG Dose (mg/kg) | Increase in Fecal ¹⁰⁹Cd Excretion (Fold change over control) |
| 2.2 | 684 | 15 |
| 8.8 | 2736 | 72 |
Data extracted from a study on mice treated with three daily injections of MDTCG.[2]
Following a regimen of seven thrice-weekly intraperitoneal injections of MDTCG at 8.8 mmol/kg, the total body burden of cadmium was reduced by over 50%, with a 60-65% reduction in cadmium levels in the liver and kidneys.[2]
Experimental Protocols
Protocol: In Vivo Cadmium Mobilization Assay
This protocol provides a general framework for assessing the efficacy of MDTCG in mobilizing and promoting the excretion of cadmium in a mouse model.[2]
-
Animal Model: Use an appropriate mouse strain (e.g., C57BL, DBA).
-
Cadmium Administration: Induce a cadmium body burden by administering a solution of CdCl₂ containing a radioactive tracer, such as ¹⁰⁹CdCl₂, to the animals.
-
Equilibration Period: Allow a period of at least three weeks for the administered cadmium to distribute and bind to metallothionein.
-
MDTCG Solution Preparation: Prepare MDTCG solutions fresh before each administration in an appropriate alkaline buffer (pH ≥ 9) to ensure stability.[1]
-
MDTCG Administration: Administer the prepared MDTCG solution to the test group of animals via an appropriate route (e.g., intraperitoneal injection). The control group should receive the vehicle buffer. Dosing can be performed daily or several times a week.[2]
-
Sample Collection: Collect feces and urine over the treatment period to measure the excretion of ¹⁰⁹Cd.
-
Radioactivity Measurement: Quantify the amount of ¹⁰⁹Cd in the collected samples using a gamma counter.
-
Tissue Analysis: At the end of the study, sacrifice the animals and harvest key organs (e.g., liver, kidneys) to determine the remaining cadmium burden.[2]
-
Data Analysis: Compare the amount of ¹⁰⁹Cd excreted and the remaining tissue levels between the MDTCG-treated and control groups to determine the efficacy of MDTCG.
Visualizations
Troubleshooting Workflow for Low MDTCG Efficacy
Caption: Troubleshooting workflow for low MDTCG efficacy.
Proposed Mechanism of Action: MDTCG in Cadmium Chelation
Caption: MDTCG mobilizes and chelates cadmium for excretion.
Chemical Instability Pathways of Dithiocarbamates
Caption: Factors leading to the degradation of MDTCG.
References
Long-term stability and storage of N-methyl-N-dithiocarboxyglucamine.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and storage of N-methyl-N-dithiocarboxyglucamine (MGD).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored in a tightly sealed container in a dry environment. It is hygroscopic and may be sensitive to air.[1] For extended storage, the following conditions are recommended:
-
-20°C: Suitable for up to 3 years.[2]
-
4°C: Suitable for up to 2 years.[2]
-
Room temperature: Recommended for short-term storage in the continental US, but may vary elsewhere.[2]
To prevent moisture absorption and potential degradation, consider storing the compound under an inert atmosphere, such as argon.[1]
Q2: How should I store solutions of this compound?
A2: The stability of MGD in solution is dependent on the solvent and storage temperature. Once prepared, it is advisable to aliquot the solution and store it frozen to minimize degradation from repeated freeze-thaw cycles.[2]
-
-80°C: The solution can be stored for up to 6 months.[2]
-
-20°C: The solution can be stored for up to 1 month.[2]
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions.[2]
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for MGD are not extensively documented in publicly available literature, dithiocarbamates, in general, are known to be susceptible to degradation under certain conditions. Potential degradation pathways may include:
-
Hydrolysis: The dithiocarbamate (B8719985) functional group can be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: The sulfur atoms in the dithiocarbamate group can be oxidized, leading to a loss of activity.
-
Photodegradation: Exposure to light, particularly UV radiation, may induce degradation.
Q4: Is this compound sensitive to pH?
A4: Dithiocarbamates can be unstable in acidic environments. It is advisable to maintain neutral or slightly alkaline conditions when working with MGD solutions to minimize the risk of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity in experiments | Improper storage of solid MGD or stock solutions. | Review the recommended storage conditions in the FAQs. Ensure the compound has been stored at the correct temperature and protected from moisture and air. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[2] | |
| Degradation due to experimental conditions (e.g., acidic pH). | Assess the pH of your experimental buffers. If acidic, consider adjusting to a neutral or slightly alkaline pH if compatible with your assay. | |
| Inconsistent experimental results | Incomplete dissolution of MGD powder. | Ensure complete dissolution of the powder before use. Sonication or gentle warming may aid dissolution in solvents like DMSO.[2] |
| Degradation of the compound during the experiment. | Minimize the exposure of MGD solutions to light and elevated temperatures during experimental setup and execution. | |
| Visible changes in the solid compound (e.g., discoloration, clumping) | Absorption of moisture and/or oxidation. | This may indicate degradation. It is recommended to use a fresh batch of the compound for critical experiments and to always store it under the recommended conditions.[1] |
Quantitative Stability Data
The following table summarizes the recommended storage conditions and expected stability of this compound based on available data.
| Form | Storage Temperature | Solvent | Duration |
| Powder | -20°C | N/A | 3 years[2] |
| Powder | 4°C | N/A | 2 years[2] |
| Solution | -80°C | DMSO | 6 months[2] |
| Solution | -20°C | DMSO | 1 month[2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity of this compound and detecting any degradation products. The following is a general protocol that can be adapted and validated for specific laboratory conditions.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (to be determined by UV scan of the pure compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve a known concentration of MGD in the mobile phase or a suitable solvent.
-
Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways of a drug substance and to ensure the analytical method is stability-indicating.
-
Acid Hydrolysis: Incubate a solution of MGD in 0.1 N HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Incubate a solution of MGD in 0.1 N NaOH at 60°C for a specified period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Treat a solution of MGD with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose the solid MGD powder to elevated temperatures (e.g., 80°C) for a specified period.
-
Photodegradation: Expose a solution of MGD to UV light (e.g., 254 nm) and/or white light for a specified period.
Samples from each stress condition should be analyzed by the validated stability-indicating HPLC method to identify and quantify any degradation products.
Visualizations
Caption: Mechanism of MGD as a chelating agent.
Caption: Workflow for stability testing of MGD.
References
Validation & Comparative
A Comparative Analysis of N-methyl-N-dithiocarboxyglucamine and DMSA for the Mitigation of Arsenic Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arsenic, a ubiquitous environmental toxicant, poses a significant threat to global public health. Chronic exposure to arsenic is unequivocally linked to a myriad of pathological conditions, with neurotoxicity emerging as a major concern. The ability of arsenic to cross the blood-brain barrier and induce neuronal damage necessitates the development of effective therapeutic interventions. Chelation therapy, a medical procedure that involves the administration of chelating agents to remove heavy metals from the body, remains the cornerstone of treatment for arsenic poisoning.
This guide provides a comparative overview of two chelating agents: meso-2,3-dimercaptosuccinic acid (DMSA), a well-established therapeutic, and N-methyl-N-dithiocarboxyglucamine (MDCG), a dithiocarbamate (B8719985) derivative with demonstrated chelating properties. While DMSA's efficacy against arsenic neurotoxicity is extensively documented, research on MDCG for this specific application is nascent. This comparison, therefore, juxtaposes the established profile of DMSA in the context of arsenic neurotoxicity with the available data for MDCG in heavy metal chelation, primarily from studies on cadmium toxicity, to extrapolate its potential therapeutic utility.
Mechanism of Action: A Tale of Two Chelators
The therapeutic efficacy of chelating agents is intrinsically linked to their chemical structure and their ability to form stable, non-toxic complexes with heavy metals, which are then excreted from the body.
DMSA (meso-2,3-dimercaptosuccinic acid): DMSA is a water-soluble compound containing two sulfhydryl (-SH) groups. These groups have a high affinity for trivalent arsenic species, forming a stable chelate ring structure. This complex is then readily excreted via the kidneys.[1]
This compound (MDCG): MDCG belongs to the dithiocarbamate class of chelators. The dithiocarbamate functional group (-NCS2) is a powerful metal-binding moiety. The presence of two sulfur atoms allows for strong bidentate chelation of heavy metals. The glucamine portion of the molecule enhances its water solubility. While direct studies on its interaction with arsenic are limited, dithiocarbamates are known to form stable complexes with a range of heavy metals.
Comparative Efficacy: Data from Experimental Studies
Direct comparative studies evaluating the efficacy of MDCG and DMSA for arsenic neurotoxicity are not available in the current scientific literature. Therefore, this section presents a summary of the available quantitative data for each compound from separate experimental studies.
DMSA and its Analogue MiADMSA in Arsenic-Induced Neurotoxicity
Numerous studies have investigated the neuroprotective effects of DMSA and its more lipophilic analogue, monoisoamyl DMSA (MiADMSA), against arsenic-induced neurotoxicity. The data consistently demonstrate their ability to mitigate oxidative stress, a key mechanism of arsenic's neurotoxic effects.
Table 1: Efficacy of DMSA and MiADMSA in a Rat Model of Arsenic-Induced Neurotoxicity
| Parameter | Arsenic-Exposed (Control) | Arsenic + DMSA | Arsenic + MiADMSA | Reference |
| Brain Oxidative Stress Markers | ||||
| Superoxide Dismutase (SOD) activity (U/mg protein) | ↓ Significantly | ↑ Significantly | ↑ Significantly | [2] |
| Glutathione Peroxidase (GPx) activity (nmol/min/mg protein) | ↓ Significantly | ↑ Significantly | ↑ Significantly | [2] |
| Reactive Oxygen Species (ROS) | ↑ Significantly | ↓ Significantly | ↓ Significantly | [2][3] |
| Thiobarbituric Acid Reactive Substances (TBARS) (nmol/mg protein) | ↑ Significantly | ↓ Significantly | ↓ Significantly | [3] |
| Blood & Tissue Arsenic Levels | ||||
| Blood Arsenic (µg/dl) | High | ↓ Significantly | ↓ Significantly | [1] |
| Liver Arsenic (µg/g) | High | ↓ Significantly | ↓ Significantly | [1] |
| Kidney Arsenic (µg/g) | High | ↓ Significantly | ↓ Significantly | [1] |
| Neurobehavioral Parameters | ||||
| Motor Activity | ↓ Significantly | ↑ Significantly | ↑ Significantly | [3] |
Note: This table represents a synthesis of findings from multiple studies. "↑ Significantly" indicates a statistically significant increase compared to the arsenic-exposed control group, while "↓ Significantly" indicates a statistically significant decrease.
This compound (MDCG) in Cadmium Intoxication
The primary in-vivo data available for MDCG comes from a study on acute and repeated cadmium poisoning in mice. While not directly comparable to arsenic neurotoxicity, this study provides valuable insights into the compound's chelating efficacy and safety profile.
Table 2: Efficacy of Sodium N-methyl-D-glucamine dithiocarbamate (NaNMG-DTC) in a Mouse Model of Cadmium Intoxication
| Parameter | Cadmium-Exposed (Control) | Cadmium + NaNMG-DTC (≥1.1 mmol/kg) | Reference |
| Survival Rate (Lethal Dose) | < 5% | Protected | [4] |
| Tissue Cadmium Levels (Repeated Exposure) | |||
| Kidney Cadmium Reduction | - | 71% | [4] |
| Liver Cadmium Reduction | - | 40% | [4] |
| Safety Profile | |||
| LD50 | Not determined | Well-tolerated at 26.6 mmol/kg | [4] |
Experimental Protocols
Arsenic-Induced Neurotoxicity Model and DMSA/MiADMSA Treatment
-
Animal Model: Male Wistar rats are typically used.
-
Arsenic Exposure: Sodium arsenite is administered in drinking water (e.g., 25 ppm for 24 weeks or 10 mg/kg orally for 1 week) to induce neurotoxicity.[1][2]
-
Chelation Therapy: Following the arsenic exposure period, DMSA or MiADMSA is administered orally (e.g., 50 mg/kg, once daily for 5 consecutive days).[1][3]
-
Biochemical Analysis: After the treatment period, animals are euthanized, and brain tissues (e.g., cerebral cortex, cerebellum, hippocampus) are collected for the analysis of oxidative stress markers such as SOD, GPx, ROS, and TBARS using standard spectrophotometric assays. Blood and other tissues are analyzed for arsenic concentration using atomic absorption spectrometry.
-
Behavioral Analysis: Motor activity and other behavioral parameters are assessed using standardized tests.[3]
Cadmium Intoxication Model and MDCG Treatment
-
Animal Model: Male ICR mice are used.
-
Acute Cadmium Exposure: A lethal dose of cadmium chloride (10 mg CdCl2/kg body weight) is administered.
-
MDCG Treatment (Acute): A single intraperitoneal injection of sodium N-methyl-D-glucamine dithiocarbamate (NaNMG-DTC) is administered at varying doses (e.g., ≥1.1 mmol/kg).[4]
-
Repeated Cadmium Exposure: Sub-lethal doses of cadmium chloride are administered over a period of time.
-
MDCG Treatment (Repeated): Repeated administrations of NaNMG-DTC are given.[4]
-
Outcome Measures: Survival is monitored in the acute toxicity study. In the repeated exposure study, liver and kidney tissues are analyzed for cadmium content.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involved in arsenic neurotoxicity and the general experimental workflow for evaluating chelator efficacy.
Caption: Arsenic-induced oxidative stress pathway and the role of chelation.
Caption: General experimental workflow for evaluating chelator efficacy.
Discussion and Future Directions
The available evidence strongly supports the use of DMSA and its analogues in mitigating arsenic-induced neurotoxicity. These compounds effectively reduce the arsenic body burden and counteract the oxidative stress that underlies arsenic's neurotoxic effects.
The data on this compound (MDCG), while limited to cadmium toxicity, is promising. Its efficacy in reducing cadmium levels in vital organs and its favorable safety profile in animal models suggest that it could be a viable chelator for other heavy metals, including arsenic. The dithiocarbamate moiety is known for its strong metal-binding properties, and the glucamine side chain likely enhances its pharmacokinetic profile.
However, a direct comparison between MDCG and DMSA for arsenic neurotoxicity is not possible without further research. Future studies should focus on:
-
Direct Comparative Studies: Head-to-head in-vivo studies comparing the efficacy of MDCG and DMSA in animal models of arsenic neurotoxicity are crucial.
-
Mechanism of Action: Elucidating the precise mechanism by which MDCG chelates arsenic and its effects on arsenic-induced signaling pathways in neuronal cells.
-
Pharmacokinetics and Biodistribution: Investigating the absorption, distribution, metabolism, and excretion of MDCG to understand its ability to access and clear arsenic from the brain.
-
Neurobehavioral Outcomes: Assessing the impact of MDCG treatment on cognitive and behavioral deficits induced by arsenic exposure.
Conclusion
DMSA remains a well-validated and effective treatment for arsenic-induced neurotoxicity, with a substantial body of evidence supporting its clinical use. This compound represents a potentially promising, yet understudied, alternative. Its demonstrated efficacy in chelating cadmium suggests it possesses the necessary chemical properties for heavy metal detoxification. However, rigorous preclinical studies are required to establish its efficacy and safety specifically for arsenic neurotoxicity before it can be considered a viable clinical alternative to DMSA. Researchers and drug development professionals are encouraged to explore the therapeutic potential of novel dithiocarbamate-based chelators like MDCG to expand the arsenal (B13267) of treatments against heavy metal poisoning.
References
- 1. Combined administration of taurine and monoisoamyl DMSA protects arsenic induced oxidative injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of age on arsenic-induced mitochondrial oxidative stress in rat brain regions: Chelation with monoisoamyl 2,3-dimercaptosuccinic acid [meddocsonline.org]
- 3. Comparative efficacy of Nano and Bulk Monoisoamyl DMSA against arsenic-induced neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium N-methyl-D-glucamine dithiocarbamate and cadmium intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for N-methyl-N-dithiocarboxyglucamine in Blood Samples
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of N-methyl-N-dithiocarboxyglucamine (MDCG) in blood is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. This guide provides a comparative overview of two principal analytical methodologies for the validation of MDCG analysis in blood samples: a direct approach using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and an indirect method involving Gas Chromatography-Mass Spectrometry (GC-MS).
Method 1: Direct Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high selectivity and sensitivity for the direct measurement of MDCG in plasma. The approach is based on the derivatization of the analyte to enhance its chromatographic and mass spectrometric properties, followed by detection using tandem mass spectrometry.
Experimental Protocol
1. Sample Preparation: Protein Precipitation and Derivatization
-
To 100 µL of plasma, add 200 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled version of MDCG).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add a derivatizing agent (e.g., a thiol-reactive compound) to the supernatant and incubate under optimized conditions (e.g., 60°C for 30 minutes) to form a stable derivative of MDCG.
2. Chromatographic Separation
-
Inject the derivatized sample onto a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
A typical gradient could be: 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-6.1 min (95-5% B), 6.1-8 min (5% B).
-
The flow rate is maintained at 0.4 mL/min.
3. Mass Spectrometric Detection
-
Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for the MDCG derivative and the internal standard in Multiple Reaction Monitoring (MRM) mode.
Performance Characteristics
The following table summarizes the typical validation parameters for an LC-MS/MS method for a dithiocarbamate (B8719985) derivative in human plasma.
| Validation Parameter | Performance Metric |
| Linearity Range | 0.5 - 50 nM |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 nM |
| Accuracy | 85% - 115% of nominal concentration |
| Precision (CV%) | Intra-day: < 4%, Inter-day: < 10% |
| Recovery | Approximately 98% |
Method 2: Indirect Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This widely used method for dithiocarbamates involves the acid hydrolysis of the compound to carbon disulfide (CS₂), which is then quantified by GC-MS. This approach provides a measure of the total dithiocarbamate content.
Experimental Protocol
1. Sample Preparation: Acid Hydrolysis and Extraction
-
In a sealed headspace vial, combine 1 mL of whole blood with a solution of stannous chloride in hydrochloric acid.
-
Heat the vial at a controlled temperature (e.g., 80°C) for a defined period (e.g., 60 minutes) to facilitate the complete hydrolysis of MDCG to CS₂.
-
Introduce a small volume of a high-boiling point organic solvent (e.g., isooctane) into the vial to trap the liberated CS₂.
-
Agitate the vial to ensure efficient partitioning of CS₂ into the organic phase.
2. Chromatographic Separation
-
Inject an aliquot of the organic layer (or headspace) into a GC-MS system equipped with a suitable capillary column (e.g., a low-polarity column like a 5% phenyl-methylpolysiloxane).
-
A typical temperature program could be: initial temperature of 40°C for 2 minutes, ramp to 250°C at 20°C/min, and hold for 2 minutes.
3. Mass Spectrometric Detection
-
Use a mass spectrometer in electron ionization (EI) mode.
-
Monitor the characteristic ions of CS₂, such as m/z 76 and 78, for quantification and confirmation.
Performance Characteristics
The following table outlines the typical validation parameters for the GC-MS analysis of dithiocarbamates as CS₂. While these values are often reported for food matrices, they provide a strong indication of the method's performance in a biological matrix with appropriate validation.[1][2][3][4]
| Validation Parameter | Performance Metric |
| Linearity Range | 0.04 - 1.3 µg/mL (as thiram (B1682883) equivalent)[1] |
| Correlation Coefficient (r²) | > 0.99[4] |
| Limit of Detection (LOD) | 0.005 µg/mL (as CS₂)[1] |
| Limit of Quantification (LOQ) | 0.04 µg/mL (as CS₂)[1] |
| Accuracy (as Recovery) | 75% - 104%[3] |
| Precision (RSD%) | < 15%[3] |
Method Comparison
| Feature | Method 1: LC-MS/MS | Method 2: GC-MS |
| Specificity | High; directly measures the intact (derivatized) molecule. | Lower; measures total dithiocarbamate content as CS₂. Potential for interference from other sources of CS₂. |
| Sensitivity | Very high; typically in the low nM to pM range. | High; typically in the low µg/mL to ng/mL range.[1] |
| Sample Throughput | Moderate to high, amenable to automation. | Lower, due to the hydrolysis step. |
| Complexity | Requires expertise in LC-MS and derivatization chemistry. | Requires careful handling of volatile compounds and a robust hydrolysis procedure. |
| Cost | Higher initial instrument cost. | Lower initial instrument cost. |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the validation of each analytical method.
Caption: Workflow for LC-MS/MS Method Validation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a GC-MS method for the estimation of dithiocarbamate fungicide residues and safety evaluation of mancozeb in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inis.iaea.org [inis.iaea.org]
A Head-to-Head Comparison of Chelating Agents for Heavy Metal Poisoning: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is paramount in the therapeutic management of heavy metal poisoning. This guide provides an objective, data-driven comparison of commonly employed chelating agents, focusing on their efficacy, mechanism of action, and toxicity profiles. Detailed experimental protocols and visual representations of key biological pathways are included to support further research and development in this critical field.
Introduction to Chelation Therapy
Heavy metal toxicity, resulting from exposure to elements such as lead, mercury, arsenic, iron, and copper, poses a significant threat to human health by disrupting essential biological processes. Chelation therapy is the primary medical intervention for treating heavy metal poisoning.[1] This therapy involves the administration of chelating agents, which are organic molecules that bind to heavy metal ions, forming a stable, water-soluble complex that can be excreted from the body.[2] The efficacy and safety of chelation therapy are dependent on the specific chelating agent used and the type of heavy metal involved.
Comparative Analysis of Common Chelating Agents
The following sections provide a detailed comparison of several widely used chelating agents: Dimercaptosuccinic acid (DMSA), Dimercapto-propane sulfonate (DMPS), Ethylenediaminetetraacetic acid (EDTA), British Anti-Lewisite (BAL), D-Penicillamine, and Deferoxamine.
Efficacy in Promoting Heavy Metal Excretion
The primary measure of a chelating agent's efficacy is its ability to increase the urinary excretion of the target heavy metal. The following table summarizes the reported fold increase in urinary excretion of various metals following treatment with different chelating agents.
| Chelating Agent | Lead (Pb) | Mercury (Hg) | Arsenic (As) | Cadmium (Cd) | Copper (Cu) |
| DMSA | ~35-fold increase[3] | ~7.5-fold increase[3] | Effective[4] | Less effective[5] | ~55-fold increase[6] |
| DMPS | Effective[4] | ~11-fold increase[3] | Most suitable[4] | Less effective | Strong binding[4] |
| EDTA | ~36-fold increase (IV)[3] | Insignificant increase[3] | Not effective | Agent of choice (IV)[4] | --- |
| BAL | --- | --- | Effective[7] | --- | --- |
| D-Penicillamine | Effective[8] | --- | Effective[8] | --- | Effective[8] |
| Deferoxamine | --- | --- | --- | --- | --- |
Note: Efficacy can vary based on the route of administration (oral vs. intravenous), dosage, and individual patient factors. Data is compiled from multiple sources and represents approximate increases.
Metal Binding Affinity
| Chelating Agent | Metal Ion | Stability Constant (log K) |
| EDTA | Cu(II) | 18.8 |
| Fe(III) | 25.1 | |
| Zn(II) | 16.5 | |
| Pb(II) | 18.0 | |
| Hg(II) | 21.8 | |
| Deferoxamine | Fe(III) | 30.6 |
| Cu(II) | 14.1 | |
| Zn(II) | 11.1 |
Source: Adapted from various sources, including[9]. It is important to note that experimental conditions can affect these values.
Toxicity Profile
The therapeutic index of a chelating agent is a critical consideration. The following table presents the median lethal dose (LD50) for some common chelating agents, providing an indication of their acute toxicity.
| Chelating Agent | Route of Administration | Animal Model | LD50 (mg/kg) |
| DMSA | Oral | Mouse | >2000 |
| DMPS | Intravenous | Mouse | 500-1000 |
| BAL | Intramuscular | Rat | ~105 |
Source: Adapted from[10]. LD50 values can vary between species.
Common side effects associated with these agents include gastrointestinal upset, skin reactions, and depletion of essential minerals.[5] EDTA, for instance, can chelate and promote the excretion of zinc and manganese.[6]
Mechanisms of Action and Signaling Pathways
Heavy metals exert their toxic effects through various mechanisms, with the induction of oxidative stress being a central pathway.[3][7] They can generate reactive oxygen species (ROS), leading to cellular damage.[8]
Heavy Metal-Induced Oxidative Stress
Heavy metals can disrupt cellular redox homeostasis, leading to an overproduction of ROS.[11] These ROS can then cause damage to lipids, proteins, and DNA.[8] The Nrf2-Keap1 signaling pathway is a key cellular defense mechanism against oxidative stress.[12] Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. However, in the presence of oxidative stress, Nrf2 is released and translocates to the nucleus, where it activates the transcription of antioxidant genes.[13]
Caption: Heavy metal-induced oxidative stress and the protective role of the Nrf2-Keap1 pathway.
Mechanism of Chelating Agents
Chelating agents work by forming a stable coordination complex with the heavy metal ion, effectively sequestering it and preventing it from interacting with biological targets.[2] This metal-chelator complex is then excreted from the body. By binding to the free metal ions, chelating agents reduce the generation of ROS and mitigate the downstream cellular damage.
Experimental Protocols
In Vitro Evaluation of Chelating Agent Efficacy
This protocol provides a general framework for assessing the efficacy of a chelating agent in binding a specific heavy metal in vitro using atomic absorption spectrophotometry.
Objective: To quantify the amount of a specific heavy metal chelated by a test agent from a standard solution.
Materials:
-
Atomic Absorption Spectrophotometer (AAS)
-
Standard solution of the heavy metal of interest (e.g., 1000 ppm Lead standard)
-
Test chelating agent
-
Control solution (e.g., deionized water)
-
Appropriate buffers and reagents for pH adjustment
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the heavy metal at known concentrations to generate a calibration curve.
-
Incubation:
-
In a series of test tubes, add a known concentration of the heavy metal standard solution.
-
Add the test chelating agent at various concentrations to different tubes.
-
Include a control tube with the heavy metal standard and the control solution.
-
Adjust the pH of all solutions to a physiologically relevant value (e.g., pH 7.4).
-
Incubate the tubes for a specified period (e.g., 1 hour) at a controlled temperature (e.g., 37°C) to allow for chelation to occur.
-
-
Analysis:
-
Following incubation, analyze the concentration of the free (unbound) heavy metal in each tube using the AAS.
-
The difference between the initial concentration of the heavy metal and the concentration of the free heavy metal represents the amount of metal chelated by the agent.
-
-
Data Analysis:
-
Use the calibration curve to determine the concentration of the free heavy metal in each sample.
-
Calculate the percentage of the heavy metal chelated at each concentration of the chelating agent.
-
In Vivo Assessment of Chelation Efficacy: Urinary Metal Excretion
This protocol outlines the general procedure for a provoked urine test to measure the in vivo efficacy of a chelating agent.
Objective: To measure the increase in urinary excretion of a specific heavy metal following the administration of a chelating agent.
Procedure:
-
Baseline Urine Collection (Unprovoked):
-
The subject provides a baseline urine sample before the administration of the chelating agent. This is typically a 24-hour urine collection to establish the baseline excretion rate of the heavy metal.
-
-
Administration of Chelating Agent:
-
The chelating agent is administered to the subject, either orally or intravenously, at a clinically appropriate dose.
-
-
Provoked Urine Collection:
-
Following administration of the chelating agent, all urine is collected for a specified period, typically 24 hours.
-
-
Sample Analysis:
-
The concentration of the heavy metal in both the baseline and provoked urine samples is determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[14]
-
-
Data Analysis:
-
The total amount of the heavy metal excreted in both the baseline and provoked urine collections is calculated.
-
The efficacy of the chelating agent is determined by the fold increase in heavy metal excretion in the provoked sample compared to the baseline sample.
-
Caption: A typical workflow for an in vivo chelation efficacy study.
Conclusion
The choice of a chelating agent for the treatment of heavy metal poisoning requires a careful consideration of its efficacy for the specific metal, its route of administration, and its toxicity profile. DMSA and DMPS are effective for a range of metals and are generally considered to have a better safety profile than the older agent, BAL. EDTA is particularly effective for lead and cadmium but must be administered intravenously. This guide provides a foundation for researchers to compare these agents and to design further studies to develop safer and more effective chelation therapies. The provided experimental protocols and pathway diagrams serve as a starting point for these critical research endeavors.
References
- 1. The Role of Toxic Metals and Metalloids in Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Do Chelating Agents Work at a Molecular Level to Neutralize Heavy Metal Toxicity? → Learn [pollution.sustainability-directory.com]
- 3. Heavy metal induced oxidative stress & its possible reversal by chelation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journaljammr.com [journaljammr.com]
- 5. Qualitative and Quantitative Evaluation of the Effects of Different Chelating Agents on the Calcium Content of Root Canal Dentin Using Atomic Absorption Spectrophotometer: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Qualitative and Quantitative Evaluation of the Effects of Different Chelating Agents on the Calcium Content of Root Canal Dentin Using Atomic Absorption Spectrophotometer: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Heavy metal induced oxidative stress & its possible reversal by chelation therapy. | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. aocs.org [aocs.org]
- 11. Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling in heavy metals-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination by ICP-MS and multivariate data analysis of elemental urine excretion profile during the EDTA chelation therapy: A case study – American ME and CFS Society [ammes.org]
- 14. wwwn.cdc.gov [wwwn.cdc.gov]
In Vivo Validation of N-methyl-N-dithiocarboxyglucamine's Protective Effects: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo protective effects of N-methyl-N-dithiocarboxyglucamine (MDCG) against cadmium toxicity, benchmarked against other established chelating agents and protective compounds. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of MDCG's performance.
Comparative Efficacy of Chelating Agents in Cadmium Detoxification
The primary protective mechanism of this compound (MDCG) against cadmium (Cd) toxicity is through chelation, a process where the molecule binds to the metal ion, forming a stable, excretable complex. This section compares the in vivo efficacy of MDCG with other known chelating agents: Diethylenetriaminepentaacetic acid (DTPA), Ethylenediaminetetraacetic acid (EDTA), and Dimercaptosuccinic acid (DMSA).
Key Findings:
-
MDCG demonstrates significant efficacy in promoting the fecal excretion of cadmium, with studies showing a 15- to 72-fold increase compared to control groups.[1] This leads to a substantial reduction of cadmium burden in critical organs like the liver and kidneys by 60-65%.[1]
-
DTPA, EDTA, and DMSA are also effective in increasing cadmium excretion. Immediate administration of these chelators following cadmium exposure has been shown to result in the excretion of approximately 50% of the administered cadmium dose.
-
DMSA has been observed to reduce whole-body cadmium retention from 83% in control animals to 64-74% in treated animals.[2]
-
DTPA treatment in older rats led to a 4-5 fold decrease in whole-body and organ cadmium retention.[3]
-
N-acetylcysteine (NAC) , while not a chelating agent, offers a different protective mechanism by mitigating oxidative stress induced by cadmium.
The following tables summarize the quantitative data from various in vivo studies.
Table 1: Efficacy of this compound (MDCG) in Promoting Cadmium Excretion and Organ Burden Reduction
| Parameter | Efficacy | Animal Model | Reference |
| Fecal Cadmium Excretion | 15- to 72-fold increase | Mice | [1] |
| Liver Cadmium Reduction | 60-65% | Mice | [1] |
| Kidney Cadmium Reduction | 60-65% | Mice | [1] |
| Whole Body Burden Reduction | >50% | Mice | [1] |
Table 2: Comparative Efficacy of Alternative Chelating Agents in Cadmium Detoxification
| Chelating Agent | Efficacy | Animal Model | Reference |
| DTPA, EDTA, DMSA | ~50% excretion of administered dose (immediate treatment) | Not Specified | |
| DMSA | Reduction of whole-body retention to 64-74% (from 83%) | Rats | [2] |
| DTPA | 4-5 fold decrease in whole-body and organ retention | Rats | [3] |
Experimental Protocols
This section details the methodologies employed in key in vivo studies cited in this guide to provide a basis for experimental replication and comparison.
MDCG Efficacy Study in Mice
-
Objective: To evaluate the efficacy of MDCG in mobilizing and promoting the excretion of metallothionein-bound cadmium.
-
Animal Model: Male mice.
-
Cadmium Administration: A single intraperitoneal (i.p.) injection of 0.03 mg of CdCl₂.
-
MDCG Treatment:
-
Dosage: 2.2 mmol/kg to 8.8 mmol/kg.
-
Route of Administration: Intraperitoneal (i.p.) injections.
-
Frequency: Thrice-weekly injections for seven administrations for whole-body burden assessment. Daily injections for three days for excretion studies.
-
-
Endpoint Measurements:
-
Fecal and urinary excretion of cadmium measured by radioassay.
-
Cadmium levels in various organs (liver, kidney, etc.) determined by radioassay.
-
Whole-body cadmium burden.
-
DMSA Efficacy Study in Rats
-
Objective: To evaluate the efficacy of meso- and racemic-DMSA in mobilizing cadmium.
-
Animal Model: Female Wistar rats.
-
Cadmium Administration: A single intraperitoneal (i.p.) injection of ¹⁰⁹CdCl₂.
-
DMSA Treatment:
-
Dosage: 1 mmol/kg.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Frequency: Immediately after cadmium administration and again 24 hours later.
-
-
Endpoint Measurements:
-
Whole-body cadmium retention measured on days 1, 2, 3, and 6.
-
Cadmium levels in the liver and kidneys measured on day 6.
-
DTPA Efficacy Study in Rats
-
Objective: To evaluate the efficacy of oral Zn-DTPA in decreasing cadmium absorption and retention.
-
Animal Model: Albino rats (6 days and 6 weeks old).
-
Cadmium Administration: Oral administration of ¹¹⁵mCd.
-
DTPA Treatment:
-
Dosage: 3.64 mmol/kg of Zn-DTPA.
-
Route of Administration: Oral.
-
Frequency: Immediately after cadmium administration and 24 hours thereafter.
-
-
Endpoint Measurements:
-
Whole-body and organ (gut, kidney, liver) radioactivity determined 6 days later.
-
Visualizing Protective Mechanisms
The protective effects of these compounds can be visualized through their mechanisms of action. While MDCG and other chelators act directly on the cadmium ion, compounds like NAC modulate cellular signaling pathways to counteract cadmium-induced damage.
Chelation and Excretion Workflow
The primary mechanism for MDCG, DTPA, EDTA, and DMSA is chelation, a direct binding to cadmium to form a non-toxic, water-soluble complex that can be readily excreted from the body, primarily through the feces in the case of MDCG.
Signaling Pathway of N-acetylcysteine (NAC) Protective Effects
N-acetylcysteine provides protection against cadmium-induced neurotoxicity not by chelation, but by mitigating oxidative stress through the inhibition of the ROS-dependent activation of the Akt/mTOR signaling pathway.
References
- 1. Effects of sodium this compound on cadmium distribution and excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mobilisation of cadmium by meso- and racemic-2,3-dimercaptosuccinic acid (DMSA) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral Zn-DTPA treatment reduces cadmium absorption and retention in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of N-methyl-N-dithiocarboxyglucamine for Cadmium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of N-methyl-N-dithiocarboxyglucamine (MDCG) as a chelating agent for cadmium, with a focus on its specificity. The performance of MDCG is compared with other common alternatives, supported by available experimental data.
Introduction to Cadmium Chelation
Cadmium is a toxic heavy metal that accumulates in the body, primarily in the liver and kidneys, with a long biological half-life. Chelation therapy is the primary method for treating cadmium poisoning, which involves the administration of a chelating agent that binds to cadmium, forming a stable, less toxic complex that can be excreted from the body. An ideal chelator should exhibit high affinity and specificity for the target metal ion while having minimal interaction with essential endogenous metals such as zinc and copper. This compound (MDCG) is a dithiocarbamate (B8719985) chelating agent that has shown promise in the decorporation of cadmium.
Comparative Efficacy of Cadmium Chelators
Studies have demonstrated the effectiveness of MDCG in mobilizing and promoting the excretion of cadmium, particularly from the liver and kidneys. Research indicates a notable specificity of MDCG in reducing the cadmium content in these primary target organs for cadmium toxicity[1].
In Vivo Efficacy Data
The following table summarizes data from in vivo studies, comparing the efficacy of MDCG and other chelating agents in reducing cadmium levels and their effects on essential metals.
| Chelating Agent | Dose and Administration | Animal Model | Cadmium Reduction | Effect on Essential Metals | Reference |
| MDCG | 8.8 mmol/kg (i.p.) | Mice | >50% whole-body burden reduction; 60-65% reduction in liver and kidney | Modest changes in other tissues; slight decrease in testicular Cd at high doses | [1] |
| Novel Dithiocarbamates | Not specified | Mice | Superior to MeOBGDTC | Effect on essential metal ions in the renal cortex is quite small | [2] |
| DTPA | Not specified | Rats | Less efficient than DMSA in mobilizing absorbed Cd | Significantly lower liver zinc; higher kidney zinc | [3] |
| DMSA | Orally administered | Rats | More efficient than DTPA in mobilizing Cd | No significant depletion of iron and copper | [3] |
| EDTA | 3 g (i.v.) | Humans | Effective in removing lead and aluminum; data on cadmium less specific | Significantly increases urinary excretion of zinc, manganese, iron, and calcium | [4] |
Note: Direct comparative studies of MDCG with DTPA and DMSA under identical experimental conditions are limited. The data presented is synthesized from different studies and should be interpreted with caution.
Specificity Profile of this compound
The dithiocarbamate group in MDCG provides a strong affinity for soft metal ions like cadmium. Studies have highlighted the "marked specificity" of MDCG for cadmium, with in vivo experiments showing significant reductions in cadmium levels in the liver and kidneys, the primary organs of accumulation and toxicity, while causing only modest changes in the levels of other essential metals in various other tissues[1]. Newer synthesized dithiocarbamates have also shown a minimal effect on the concentrations of essential metal ions in the renal cortex in animal models[2]. In contrast, other chelators like DTPA and EDTA have been shown to significantly impact the homeostasis of essential metals like zinc[3][4].
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of chelating agents. Below are outlines of key experimental protocols.
In Vivo Chelation Efficacy Study
This protocol outlines a typical in vivo experiment to assess the efficacy of a chelating agent in removing a target metal.
-
Animal Model: Select an appropriate animal model, such as mice or rats, and acclimatize them to laboratory conditions.
-
Induction of Metal Toxicity: Administer a solution of the metal salt (e.g., Cadmium Chloride) to the animals via a relevant route (e.g., intraperitoneal injection or oral gavage) to establish a body burden of the metal.
-
Chelator Administration: After a set period to allow for metal distribution, administer the chelating agent(s) to be tested. Include a control group that receives a vehicle solution.
-
Sample Collection: Over a defined period, collect urine and feces to measure metal excretion. At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, kidneys, brain, bone).
-
Metal Quantification: Determine the concentration of the target metal and essential metals in the collected samples using a sensitive analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Data Analysis: Compare the metal concentrations in the tissues and excreta of the chelator-treated groups with the control group to determine the efficacy of the chelator in promoting metal excretion and reducing tissue burden.
Determination of Metal Concentration in Tissues by Atomic Absorption Spectroscopy (AAS)
AAS is a common and reliable method for quantifying metal concentrations in biological samples.
-
Sample Preparation:
-
Accurately weigh the tissue sample.
-
Dry the sample to a constant weight (e.g., using a freeze-dryer or oven).
-
Digest the dried sample using a mixture of concentrated acids (e.g., nitric acid and perchloric acid) with heating until a clear solution is obtained[5].
-
-
Standard Preparation: Prepare a series of standard solutions of the metal of interest with known concentrations.
-
AAS Analysis:
-
Set up the AAS instrument with the appropriate hollow cathode lamp for the metal being analyzed.
-
Aspirate the digested sample solutions and standard solutions into the instrument's atomizer (flame or graphite (B72142) furnace).
-
Measure the absorbance of light by the atomized sample.
-
-
Quantification: Create a calibration curve by plotting the absorbance of the standard solutions against their known concentrations. Use the calibration curve to determine the concentration of the metal in the sample solutions.
Visualizing Chelation and Experimental Workflow
Chelation of Cadmium by MDCG
Caption: Chelation of Cadmium by MDCG, forming a complex for excretion.
In Vivo Experimental Workflow for Assessing Chelator Efficacy
Caption: Workflow for in vivo evaluation of cadmium chelator efficacy.
References
- 1. Effects of sodium this compound on cadmium distribution and excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel chelating agents and their effect on cadmium decorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined early treatment with chelating agents DMSA and CaDTPA in acute oral cadmium exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
A Comparative Analysis of N-methyl-D-glucamine dithiocarbamate and Other Chelators in the Management of Heavy Metal Toxicity
This guide provides a comprehensive comparison of N-methyl-D-glucamine dithiocarbamate (B8719985) (MGD) with other established chelating agents, such as EDTA, DMSA, and DMPS, for the treatment of heavy metal toxicity. The information is intended for researchers, scientists, and drug development professionals, offering a summary of available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
While extensive data exists for the long-term outcomes of traditional chelators, clinical research on MGD for heavy metal detoxification is less comprehensive. Much of the available information on MGD stems from its application as a nitric oxide scavenger in experimental models. However, preclinical studies indicate its potential as a chelating agent, particularly for cadmium toxicity.
Quantitative Data Presentation
The following tables summarize the available quantitative data from preclinical and clinical studies, comparing the efficacy of MGD and other chelators in removing heavy metals.
Table 1: Efficacy of Sodium N-methyl-D-glucamine dithiocarbamate (NaNMG-DTC) in a Murine Model of Cadmium Poisoning
| Treatment Group | Cadmium Dose (mg/kg) | NaNMG-DTC Dose (mmol/kg) | Outcome | % Reduction in Organ Cadmium Levels (Compared to Control) |
| Acute Poisoning | 10 (CdCl₂) | >1.1 | Protection against lethal dose | Liver & Kidney: Dose-dependent decrease |
| Repeated Exposure | - | Repeated administration | Substantial reduction in organ cadmium | Kidney: 71%, Liver: 40% |
Data extracted from a study on the efficacy of NaNMG-DTC in mice. The study found the chelating agent to be effective in both acute and repeated cadmium exposure scenarios[1].
Table 2: Comparative Efficacy of Chelating Agents on Urinary Metal Excretion in Humans with Chronic Metal Exposure
| Chelating Agent | Antimony (Sb) | Arsenic (As) | Cadmium (Cd) | Lead (Pb) | Mercury (Hg) |
| DMPS (intravenous) | Most Suitable | Most Suitable | Effective | Effective | Most Suitable |
| DMSA (oral) | Less Effective | Less Effective | Less Effective | Suitable | Less Effective |
| EDTA (intravenous) | Less Effective | Less Effective | Agent of Choice | Suitable | Less Effective |
This table is a summary of findings from a study that evaluated and compared the binding capacity of DMPS, DMSA, and EDTA by analyzing urine from patients with chronic metal overexposure. The study concluded that intravenous DMPS is the most suitable for diagnosing and treating single or multiple metal exposures involving antimony, arsenic, and mercury, while EDTA is the agent of choice for cadmium. DMSA was found to be a weaker chelating agent, suitable for lead intoxication in sensitive individuals[2][3].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Experimental Protocol 1: Evaluation of NaNMG-DTC Efficacy in a Murine Model of Cadmium Poisoning
-
Animal Model: Male ICR mice.
-
Acute Poisoning Model:
-
A single lethal dose of cadmium chloride (10 mg/kg body weight) was administered.
-
A single intraperitoneal injection of sodium N-methyl-D-glucamine dithiocarbamate (NaNMG-DTC) was administered at a dose greater than 1.1 mmol/kg body weight[1].
-
Survival rates and subsequent liver and kidney cadmium burdens were monitored and compared to a control group receiving only cadmium chloride[1].
-
-
Repeated Exposure Model:
-
Mice were subjected to repeated cadmium exposure to induce intoxication.
-
Repeated administrations of NaNMG-DTC were given.
-
Reductions in kidney and liver cadmium levels were measured and compared to a control group with repeated cadmium exposure but no chelation therapy[1].
-
-
Analysis: Organ cadmium levels were quantified to determine the reduction in metal burden.
Experimental Protocol 2: Comparative Analysis of Urinary Metal Excretion after Chelation Therapy in Humans
-
Study Design: Analysis of urine samples from adult male and female patients with chronic metal exposure. Patients with acute intoxication were excluded.
-
Chelating Agents and Administration:
-
DMPS (2,3-dimercapto-1-propanesulfonic acid): Administered intravenously.
-
DMSA (dimercaptosuccinic acid): Administered orally.
-
EDTA (ethylene diamine tetraacetic acid): Administered intravenously.
-
-
Data Collection: Urine samples were collected from patients who had received one of the specified chelation therapies.
-
Analysis: Inductively Coupled Plasma Mass Spectroscopy (ICP-MS) was used to determine the urinary concentrations of various toxic metals (Antimony, Arsenic, Cadmium, Lead, Mercury) and essential elements (Calcium, Copper, Zinc)[2]. The results were used to compare the metal binding and excretion efficacy of each chelating agent.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways involved in heavy metal toxicity and the cellular response.
Caption: Heavy metal-induced cellular toxicity pathways.
Caption: Nrf2-mediated antioxidant response to heavy metal stress.
Discussion of Long-Term Outcomes and Mechanisms
Heavy metal toxicity can lead to a variety of long-term health issues by inducing oxidative stress and causing cellular damage[4][5]. The accumulation of metals like lead, cadmium, and mercury can disrupt normal cellular function by generating reactive oxygen species (ROS), which in turn damage lipids, proteins, and DNA[4][6][7]. This can trigger signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to inflammation and apoptosis (programmed cell death)[8][9].
Chelating agents are designed to bind to these toxic metals, forming stable, water-soluble complexes that can be excreted from the body, thereby reducing the metal burden and mitigating their toxic effects[10]. The effectiveness of a chelator depends on its affinity for specific metals and its pharmacokinetic properties.
-
N-methyl-D-glucamine dithiocarbamate (MGD): Preclinical evidence suggests MGD is effective in reducing cadmium levels in both acute and chronic exposure models in animals[1]. Dithiocarbamates, as a class, are known for their strong metal-chelating properties[11]. However, there is a lack of long-term human studies to establish its safety and efficacy profile compared to other chelators. Some dithiocarbamates can form lipophilic complexes with metals, which may alter their distribution in the body[12].
-
EDTA (Ethylenediaminetetraacetic acid): EDTA is a well-established chelator, particularly for lead and cadmium[4][13]. It is administered intravenously. Long-term studies have investigated its use in cardiovascular disease with mixed results, though some benefits have been observed in patients with diabetes[14]. A primary concern with EDTA is its potential to also chelate and deplete essential minerals like zinc and calcium[13].
-
DMSA (Dimercaptosuccinic acid): DMSA is an orally administered chelator approved for the treatment of lead poisoning, especially in children. It is also effective for mercury and arsenic toxicity[4][15]. It is considered to have a good safety profile.
-
DMPS (Dimercaptopropane-1-sulfonic acid): DMPS is a water-soluble chelator that is particularly effective for mercury, arsenic, and antimony poisoning[2][4]. It can be administered orally or intravenously.
The cellular defense against heavy metal-induced oxidative stress involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway[16][17][18]. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Oxidative stress caused by heavy metals leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. These genes encode for protective enzymes that help to detoxify reactive oxygen species and protect the cell from damage[17][19]. Chelation therapy supports this natural defense mechanism by reducing the primary source of oxidative stress—the heavy metals themselves.
References
- 1. Sodium N-methyl-D-glucamine dithiocarbamate and cadmium intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journaljammr.com [journaljammr.com]
- 3. researchgate.net [researchgate.net]
- 4. Heavy Metal Exposure: Molecular Pathways, Clinical Implications, and Protective Strategies | MDPI [mdpi.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Metal-Induced Oxidative Stress and Cellular Signaling Alteration in Animals [journals.iau.ir]
- 7. Metals, toxicity and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Effects of heavy metals on mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heavy metal toxicity: An update of chelating therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Chelating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Chelation therapy after the Trial to Assess Chelation Therapy: results of a unique trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. primescholars.com [primescholars.com]
- 16. researchgate.net [researchgate.net]
- 17. The Role of Toxic Metals and Metalloids in Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What Is the Specific Role of the Nrf2 Pathway in Balancing Detoxification Phases? → Learn [pollution.sustainability-directory.com]
- 19. NRF2 Oxidative Stress Induced by Heavy Metals is Cell Type Dependent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chelation Therapies: EDTA for Cardiovascular Disease vs. Iron Chelators for Thalassemia
For Researchers, Scientists, and Drug Development Professionals: A comprehensive review of the clinical data and mechanisms of action of leading chelation therapies.
This guide provides a detailed statistical analysis and comparison of two major applications of chelation therapy: the use of ethylenediaminetetraacetic acid (EDTA) for the treatment of cardiovascular disease, with a focus on the Trial to Assess Chelation Therapy (TACT), and the use of iron chelating agents—deferoxamine (B1203445), deferiprone (B1670187), and deferasirox (B549329)—for the management of iron overload in thalassemia patients.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the key quantitative data from major clinical trials, offering a side-by-side comparison of the performance of these chelation agents.
EDTA Chelation Therapy for Post-Myocardial Infarction Patients (TACT)
The Trial to Assess Chelation Therapy (TACT) was a large-scale, randomized, placebo-controlled trial that investigated the efficacy of an EDTA-based chelation regimen in patients who had previously experienced a myocardial infarction (MI).
| Outcome | Chelation Group (n=839) | Placebo Group (n=869) | Hazard Ratio (95% CI) | p-value |
| Primary Endpoint (All-Cause Mortality, MI, Stroke, Coronary Revascularization, Hospitalization for Angina) | 26.5% | 30.0% | 0.82 (0.69-0.99) | 0.035 |
| All-Cause Mortality | 10.4% | 10.7% | 0.93 (0.70-1.25) | 0.64 |
| Myocardial Infarction | 6.2% | 7.7% | 0.77 (0.54-1.11) | 0.17 |
| Stroke | 1.2% | 1.5% | 0.77 (0.34-1.76) | 0.53 |
| Coronary Revascularization | 15.5% | 18.1% | 0.81 (0.64-1.02) | 0.076 |
| Hospitalization for Angina | 1.5% | 2.1% | 0.72 (0.35-1.47) | 0.36 |
Data from the TACT randomized trial.[1][2][3]
A pre-specified subgroup analysis of diabetic patients in the TACT study revealed a more pronounced benefit of EDTA chelation therapy.[4]
| Outcome (Diabetic Patients) | Chelation Group | Placebo Group | Hazard Ratio (95% CI) | p-value |
| Primary Endpoint | 25% | 38% | 0.59 (0.44-0.79) | <0.001 |
| All-Cause Mortality | 10% | 16% | 0.57 (0.36-0.88) | 0.011 |
| Recurrent Myocardial Infarction | - | - | 0.48 (0.26-0.88) | 0.015 |
Data from the TACT diabetic subgroup analysis.[4]
The TACT2 trial, which focused exclusively on diabetic patients with a prior MI, did not replicate the significant reduction in the primary endpoint observed in the TACT diabetic subgroup, although it did confirm that EDTA chelation effectively reduces blood lead levels.[5]
Comparative Efficacy of Iron Chelation Agents in Thalassemia
The following data is derived from a meta-analysis of 16 randomized controlled trials comparing deferoxamine (DFO), deferiprone (DFP), and deferasirox (DFX) in patients with thalassemia major.[6][7][8][9][10]
| Comparison & Outcome | Standardized Mean Difference (95% CI) | p-value | Notes |
| DFP vs. DFO | |||
| Myocardial Iron Concentration (MIC) | -0.35 (-0.63 to -0.08) | 0.01 | DFP was significantly more effective in reducing myocardial iron concentration.[6][7][9] |
| Left Ventricular Ejection Fraction (LVEF) | -0.35 (-0.60 to -0.10) | 0.007 | DFP showed a significant improvement in LVEF compared to DFO.[6][7] |
| Serum Ferritin (SF) | -0.05 (-0.29 to 0.18) | 0.65 | No significant difference in reducing serum ferritin levels.[6][7] |
| Liver Iron Concentration (LIC) | - | 0.37 | No significant difference in reducing liver iron concentration.[6][7] |
| DFX vs. DFO | |||
| Serum Ferritin (SF) | - | 0.003 | DFX was significantly more effective in reducing serum ferritin levels.[6][7][8] |
| Combined DFP + DFO vs. DFO | |||
| Myocardial Iron Concentration (MIC) | - | <0.00001 | Combination therapy was significantly more effective in reducing myocardial iron.[6][7][8] |
| Left Ventricular Ejection Fraction (LVEF) | - | 0.003 | Combination therapy showed a significant improvement in LVEF.[6][7][8] |
Safety and Adverse Events
| Chelation Agent(s) | Common/Significant Adverse Events |
| Disodium (B8443419) EDTA | Hypocalcemia (low calcium levels) was more frequent in the chelation group compared to placebo in the TACT trial. Other potential side effects include a burning sensation at the infusion site, fever, headache, nausea, and vomiting.[11] |
| Deferoxamine (DFO) | Local reactions at the infusion site, auditory and visual toxicity, growth retardation with high doses in young children. |
| Deferiprone (DFP) | Agranulocytosis (a severe drop in white blood cells) requiring regular blood monitoring, arthropathy (joint pain), gastrointestinal disturbances, and neutropenia.[9] |
| Deferasirox (DFX) | Gastrointestinal disturbances (nausea, vomiting, diarrhea), skin rash, and potential for renal and hepatic toxicity, requiring monitoring of kidney and liver function.[9] |
| Combined DFP + DFO | A meta-analysis showed a significantly higher risk of adverse events with combined therapy compared to DFO monotherapy (RR 1.46, 95% CI 1.04 to 2.04).[6][7][8] |
Experimental Protocols
TACT (Trial to Assess Chelation Therapy) Protocol
-
Study Design: A randomized, double-blind, placebo-controlled, 2x2 factorial trial.[11][12][13]
-
Participants: 1,708 patients aged 50 years or older with a history of myocardial infarction at least 6 weeks prior.[11][12]
-
Intervention:
-
Chelation Infusion: 40 intravenous infusions of a 500 mL solution containing 3g of disodium EDTA, 7g of ascorbic acid, 2g of magnesium chloride, 100mg of procaine (B135) HCl, 2500 U of unfractionated heparin, and other vitamins and electrolytes. The first 30 infusions were administered weekly, followed by 10 maintenance infusions every 2 to 8 weeks.[11][12]
-
Oral Vitamins: A high-dose oral multivitamin and multimineral regimen or a placebo was also administered in the factorial design.
-
-
Primary Endpoint: A composite of all-cause mortality, recurrent myocardial infarction, stroke, coronary revascularization, or hospitalization for angina.[1][11]
General Protocol for Comparative Iron Chelator Trials in Thalassemia
While specific protocols vary between trials, a general methodology from the meta-analyzed studies is as follows:
-
Study Design: Randomized controlled trials comparing monotherapy of DFO, DFP, or DFX, or combination therapy.[6][8][9]
-
Participants: Patients with thalassemia major and evidence of transfusional iron overload.
-
Interventions (Typical Dosages):
-
Deferoxamine (DFO): 20-60 mg/kg/day administered subcutaneously over 8-12 hours, 5-7 days a week.
-
Deferiprone (DFP): 75-100 mg/kg/day administered orally in three divided doses.
-
Deferasirox (DFX): 20-40 mg/kg/day administered orally once daily.
-
-
Efficacy Assessment:
-
Serum ferritin levels measured at baseline and regular intervals.
-
Liver Iron Concentration (LIC) and Myocardial Iron Concentration (MIC) assessed by T2* Magnetic Resonance Imaging (MRI) at baseline and follow-up.[6][7][9]
-
Cardiac function, particularly Left Ventricular Ejection Fraction (LVEF), evaluated by echocardiography or cardiac MRI.[6][7][9]
-
-
Safety Monitoring: Regular monitoring of complete blood counts (especially for DFP), renal function, liver function, and auditory and ophthalmologic examinations (for DFO).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the mechanisms of action and experimental design of the discussed chelation therapies.
Caption: Mechanism of EDTA chelation in mitigating heavy metal-induced cardiovascular damage.
Caption: Cellular impact of iron overload and the therapeutic action of iron chelators.
Caption: Simplified workflow of the Trial to Assess Chelation Therapy (TACT).
This guide is intended for informational purposes for a scientific audience and should not be interpreted as medical advice. The decision to use any chelation therapy should be made in consultation with a qualified healthcare professional.
References
- 1. Effect of disodium EDTA chelation regimen on cardiovascular events in patients with previous myocardial infarction: the TACT randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Disodium EDTA Chelation Regimen on Cardiovascular Events in Patients With Previous Myocardial Infarction: The TACT Randomized Trial - American College of Cardiology [acc.org]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of an EDTA-based Chelation Regimen on Patients With Diabetes Mellitus and Prior Myocardial Infarction in the Trial to Assess Chelation Therapy (TACT) - Center for the Healing Arts [centerhealingarts.com]
- 5. EDTA Chelation Cuts Blood Lead Levels by 61 Percent in Diabetes and MI Patients, but Fails to Prevent MACE: TACT2 Trial [medicaldialogues.in]
- 6. Comparative efficacy and safety of deferoxamine, deferiprone and deferasirox on severe thalassemia: a meta-analysis of 16 randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Comparative Efficacy and Safety of Deferoxamine, Deferiprone and Deferasirox on Severe Thalassemia: A Meta-Analysis of 16 Randomized Controlled Trials | PLOS One [journals.plos.org]
- 8. Comparative efficacy and safety of deferoxamine, deferiprone and deferasirox on severe thalassemia: a meta-analysis of 16 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Efficacy and Safety of Deferoxamine, Deferiprone and Deferasirox on Severe Thalassemia: A Meta-Analysis of 16 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Trial to Assess Chelation Therapy - American College of Cardiology [acc.org]
- 12. BioLINCC: Trial to Assess Chelation Therapy (TACT) [biolincc.nhlbi.nih.gov]
- 13. circare.org [circare.org]
Safety Operating Guide
Navigating the Disposal of N-methyl-N-dithiocarboxyglucamine: A Procedural Guide
Core Principle: Treat as Hazardous Waste
In the absence of specific data, N-methyl-N-dithiocarboxyglucamine should be handled and disposed of as a hazardous chemical. This necessitates the use of appropriate personal protective equipment (PPE) and adherence to institutional and local environmental health and safety (EHS) guidelines.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure the following safety measures are in place:
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1][2]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile rubber is a common choice), safety goggles or a face shield, and a lab coat to prevent skin and eye contact.[1][2][3]
-
Hygiene: Avoid eating, drinking, or smoking in the laboratory area. Wash hands thoroughly after handling the chemical.[1][3]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal service.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is certain.
-
Containerization:
-
Place surplus or waste this compound into a clearly labeled, sealed, and non-reactive container.
-
The container must be appropriate for the physical state of the waste (solid or liquid).
-
The label should prominently display the full chemical name, "Hazardous Waste," and any other identifiers required by your institution.
-
-
Engage Certified Professionals: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup.[4][5]
-
Documentation: Maintain meticulous records of the waste, including the quantity, date of disposal, and the name of the disposal company, as required by regulations.[4]
Spill Management
In the event of a spill, prompt and safe cleanup is crucial:
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.
-
Containment:
-
For liquid spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the substance.[4]
-
For solid spills, carefully sweep or scoop the material, avoiding the generation of dust.[4][6]
-
-
Collection: Transfer the spilled material and absorbent into a labeled container designated for hazardous waste.
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]
Disposal of Contaminated Materials
Any materials that come into contact with this compound, including PPE, disposable labware, and cleaning supplies, must be treated as hazardous waste.[5] These items should be collected in a sealed, properly labeled container for disposal by a certified service. Empty containers that held the chemical should also be disposed of as hazardous waste, as they will contain residual amounts of the substance.[5]
Disposal Workflow for this compound
The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final disposal.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling N-methyl-N-dithiocarboxyglucamine
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with N-methyl-N-dithiocarboxyglucamine. The following procedural guidance is based on established safety protocols for handling dithiocarbamates and analogous chemical compounds, in the absence of a specific Safety Data Sheet (SDS) for the target molecule.
Hazard Assessment and Analogy
Personal Protective Equipment (PPE)
The primary routes of exposure to chemicals in a laboratory setting are dermal (skin), ocular (eyes), inhalation, and ingestion.[5][6] Therefore, a comprehensive PPE strategy is essential.
Summary of Recommended Personal Protective Equipment
| Protection Type | Recommended PPE | Specifications and Best Practices |
| Hand Protection | Nitrile or Neoprene Gloves | - Ensure gloves are chemical-resistant. - Double gloving is recommended for enhanced protection. - Inspect gloves for any signs of degradation or perforation before use. - Change gloves frequently and immediately if contaminated. |
| Eye and Face Protection | Safety Goggles with Side Shields or a Full Face Shield | - Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[7] - A face shield should be used in addition to goggles when there is a splash hazard. |
| Body Protection | Chemical-Resistant Laboratory Coat or Suit | - A fully buttoned lab coat is the minimum requirement. - For larger quantities or procedures with a higher risk of splashing, a chemical-resistant suit (e.g., Tyvek) is recommended.[3][5][8] |
| Respiratory Protection | Air-Purifying Respirator (APR) with appropriate cartridges | - Use in a well-ventilated area or a chemical fume hood. - If working outside of a fume hood or with powders that can become airborne, a NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary.[3][6] |
| Foot Protection | Closed-toe, Chemical-Resistant Shoes | - Leather or canvas shoes are not appropriate as they can absorb chemicals.[8] - Shoe covers may be used for added protection. |
Operational Plan: Step-by-Step Handling Procedure
This workflow outlines the essential steps for safely handling this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocol: Detailed Handling Methodology
-
Preparation:
-
Before beginning any work, thoroughly review this safety guidance and any other available safety information.
-
Ensure that a chemical fume hood is available and functioning correctly.
-
Prepare all necessary equipment and reagents to minimize movement and potential for spills.
-
Locate the nearest safety shower and eyewash station.[1]
-
-
Donning PPE:
-
Put on a lab coat, followed by safety goggles.
-
Don the first pair of nitrile gloves.
-
If required, put on a second pair of gloves.
-
If a respirator is necessary, ensure it is properly fitted and has the correct cartridges.
-
-
Chemical Handling:
-
Perform all manipulations of solid this compound, including weighing, within a certified chemical fume hood to prevent inhalation of any dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of the chemical closed when not in use.
-
-
Cleanup and Decontamination:
-
After completing the experimental work, decontaminate all surfaces and equipment that may have come into contact with the chemical. A suitable decontamination solution would be 70% ethanol (B145695) or a mild laboratory detergent, followed by a water rinse.
-
Wipe down the work surface in the fume hood.
-
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
Waste Disposal Protocol
| Waste Type | Disposal Procedure |
| Solid Waste | - Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | - Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. - Do not pour dithiocarbamate (B8719985) waste down the drain.[9] |
| Contaminated Sharps | - Dispose of any contaminated sharps (e.g., needles, razor blades) in a designated sharps container for hazardous chemical waste. |
| Contaminated PPE | - Disposable gloves, shoe covers, and lab coats should be placed in a designated hazardous waste container. - Reusable PPE should be decontaminated according to established laboratory procedures. |
Waste Management Workflow
Caption: A logical workflow for the proper segregation and disposal of waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. solutionsstores.com [solutionsstores.com]
- 4. Pesticide use and personal protective equipment [health.vic.gov.au]
- 5. MSU Extension | Montana State University [apps.msuextension.org]
- 6. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 7. fishersci.com [fishersci.com]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
